molecular formula C41H74N10O11 B1259913 Fusaricidin A

Fusaricidin A

Número de catálogo: B1259913
Peso molecular: 883.1 g/mol
Clave InChI: ZQMLIVBQFXSJNR-NVCIGDDDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fusaricidin A is a cyclodepsipeptide.
This compound has been reported in Paenibacillus polymyxa with data available.
a depsipeptide antibiotic from Bacillus polymyxa KT-8;  structure given in first source

Propiedades

Fórmula molecular

C41H74N10O11

Peso molecular

883.1 g/mol

Nombre IUPAC

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(2-amino-2-oxoethyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide

InChI

InChI=1S/C41H74N10O11/c1-22(2)31-36(57)49-32(23(3)4)37(58)51-33(25(6)52)38(59)47-28(21-29(42)54)35(56)46-24(5)40(61)62-26(7)34(39(60)50-31)48-30(55)20-27(53)18-16-14-12-10-8-9-11-13-15-17-19-45-41(43)44/h22-28,31-34,52-53H,8-21H2,1-7H3,(H2,42,54)(H,46,56)(H,47,59)(H,48,55)(H,49,57)(H,50,60)(H,51,58)(H4,43,44,45)/t24-,25-,26-,27?,28-,31-,32+,33-,34+/m1/s1

Clave InChI

ZQMLIVBQFXSJNR-NVCIGDDDSA-N

SMILES isomérico

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)O1)C)CC(=O)N)[C@@H](C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O

SMILES canónico

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C)CC(=O)N)C(C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O

Sinónimos

fusaricidin A

Origen del producto

United States

Foundational & Exploratory

A-Technical-Guide-to-the-Structural-Elucidation-of-Fusaricidin-A

Author: BenchChem Technical Support Team. Date: November 2025

-A-Comprehensive-Overview-for-Researchers-and-Drug-Development-Professionals

Fusaricidin A is a potent depsipeptide antibiotic first isolated from the culture broth of Paenibacillus polymyxa (formerly Bacillus polymyxa) KT-8, a bacterium found in the rhizosphere of garlic affected by Fusarium basal rot.[1][2] Its significant antifungal and antibacterial activity against Gram-positive bacteria has made it a subject of considerable interest in both agricultural and medicinal research.[2][3] This guide provides an in-depth technical overview of the methodologies employed to determine the complex structure of this compound, a cyclic hexadepsipeptide with a unique fatty acid side chain.

The structure of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) for amino acid analysis.[1][2] The molecule consists of a cyclic hexadepsipeptide core, cyclo-(L-Thr-D-Val-D-Phe-D-alloThr-D-Asn-L-Ala), which is ester-linked to a distinctive 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain.[3]

Overall-Workflow-for-Structure-Elucidation

The elucidation of this compound's structure follows a systematic workflow. This process begins with the isolation of the compound from the bacterial culture, followed by a series of spectroscopic and chemical analyses to determine its molecular weight, elemental composition, amino acid sequence, and stereochemistry.

This compound Elucidation Workflow cluster_0 Isolation & Purification cluster_1 Primary Structure Determination cluster_2 Stereochemistry Determination cluster_3 Final Structure Assembly A Fermentation of Paenibacillus polymyxa KT-8 B Extraction from Culture Broth A->B C Purification by Chromatography (e.g., HPLC) B->C D Mass Spectrometry (MS) (e.g., FAB-MS, MALDI-TOF MS) C->D Molecular Weight & Initial Fragmentation E NMR Spectroscopy (1D & 2D NMR) C->E Connectivity & Sequence G Acid Hydrolysis C->G Cleavage of Peptide Bonds I Integration of MS, NMR, and Chiral Analysis Data D->I F Amino Acid Analysis E->F Identify Residues E->I F->G H Chiral HPLC Analysis G->H Separation of D/L Amino Acids H->I J Final Structure of This compound I->J

Caption: Overall workflow for the structure elucidation of this compound.

1.-Mass-Spectrometry-Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining sequence information through fragmentation analysis. Methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been instrumental.[2][4]

Experimental-Protocol:-MALDI-TOF-MS-Analysis

A typical protocol for analyzing fusaricidins using MALDI-TOF MS involves the following steps:

  • Sample-Preparation: The purified fusaricidin sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% aqueous acetonitrile/0.1% trifluoroacetic acid).

  • Spotting: A small volume (e.g., 1 µL) of the mixture is spotted onto a MALDI target plate and allowed to air-dry to facilitate co-crystallization.

  • Data-Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed UV laser (e.g., 355 nm) is used for desorption and ionization.[5]

  • Analysis: The time-of-flight of the generated ions is measured to determine their mass-to-charge ratio (m/z). For this compound, a prominent ion peak is observed at an m/z corresponding to its protonated form [M+H]⁺.[6]

  • Tandem-MS-(MS/MS): For sequencing, the precursor ion of interest (e.g., m/z 883.7 for this compound) is selected and subjected to fragmentation (e.g., using LIFT-TOF/TOF).[4][6] The resulting product ion spectrum, containing bₙ- and yₙ-ions, is analyzed to deduce the amino acid sequence.[4][7]

Data-Presentation:-Key-Mass-Fragments-of-Fusaricidin-A

Tandem MS analysis reveals a characteristic fragmentation pattern that allows for the sequencing of the peptide ring and the identification of the fatty acid side chain. A specific cleavage occurs in the GHPD side chain between the α- and β-carbon positions.[4][7]

Ion TypeFragmentObserved m/z (Da)
Precursor Ion[M+H]⁺883.7
Fragment Ionb₂ (Thr-Val)201.1
Fragment Ionb₃ (Thr-Val-Phe)348.2
Fragment Ionb₄ (Thr-Val-Phe-alloThr)449.3
Fragment Ionb₅ (Thr-Val-Phe-alloThr-Asn)563.3
Fragment Iony₁ (Ala)90.1
Fragment Iony₂ (Asn-Ala)204.1
Fragment Iony₃ (alloThr-Asn-Ala)305.2

Note: The m/z values are representative and may vary slightly based on instrumentation and experimental conditions.

MS_Fragmentation_Logic cluster_fragments Fragmentation cluster_sequence Deduced Information parent This compound Precursor Ion [M+H]⁺ = 883.7 Da b_ions b-type ions (N-terminus fragments) parent->b_ions y_ions y-type ions (C-terminus fragments) parent->y_ions side_chain_frag Side Chain Fragments (GHPD cleavage) parent->side_chain_frag seq Amino Acid Sequence: Thr-Val-Phe-alloThr-Asn-Ala b_ions->seq y_ions->seq side_chain Identification of GHPD Side Chain side_chain_frag->side_chain

Caption: Logical flow of information from MS/MS fragmentation analysis.

2.-NMR-Spectroscopy-Analysis

NMR spectroscopy provides the crucial data needed to piece together the precise connectivity of atoms within the molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments are employed to establish the structure of each amino acid residue and the fatty acid chain, and to determine how they are linked.[1][2]

Experimental-Protocol:-2D-NMR-Spectroscopy

  • Sample-Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Data-Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A series of experiments are run:

    • ¹H-NMR: To identify all proton signals and their multiplicities.

    • ¹³C-NMR: To identify all carbon signals.

    • COSY-(Correlation-Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (i.e., within a single amino acid residue).

    • HMQC/HSQC-(Heteronuclear-Single-Quantum-Coherence): To correlate directly bonded protons and carbons (¹H-¹³C).

    • HMBC-(Heteronuclear-Multiple-Bond-Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking different residues and establishing the peptide sequence.

Data-Presentation:-Representative-NMR-Data-for-Fusaricidin-A-Residues

The following table summarizes typical ¹H and ¹³C chemical shift values for the residues in this compound. These values are used to construct the spin systems for each component.

ResidueAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
L-Thr NH~8.50-
α-CH~3.94~59.5
β-CH~5.30~72.1
γ-CH₃~1.21~20.3
D-Val NH~8.25-
α-CH~4.10~60.1
β-CH~2.15~31.2
γ-CH₃~0.95, ~0.98~19.1, ~19.5
D-Phe NH~8.52-
α-CH~4.60~55.8
β-CH₂~2.95, ~3.10~37.5
Phenyl~7.20-7.35~127-138
GHPD C2-H₂~2.40~43.1
C3-H~3.95~68.2
C15-H₂~3.15~41.5

Note: Data is compiled and representative. Actual shifts depend on solvent and experimental conditions.

3.-Determination-of-Absolute-Configuration

After determining the amino acid sequence, the stereochemistry of each chiral center must be established. This is accomplished by chemical degradation followed by chiral analysis.

Experimental-Protocol:-Chiral-HPLC-Analysis

  • Acid-Hydrolysis: The purified this compound is completely hydrolyzed into its constituent amino acids and the fatty acid by heating in strong acid (e.g., 6N HCl at 110°C for 24 hours).

  • Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create diastereomers.

  • Chiral-HPLC: The derivatized amino acids are analyzed by reverse-phase HPLC. The retention times of the derivatized amino acids from the sample are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner.

  • Configuration-Assignment: By comparing the retention times, the absolute configuration (D or L) of each amino acid in the original depsipeptide is unequivocally determined.[1][2]

This combination of advanced analytical techniques allows for the complete and unambiguous determination of the complex structure of this compound, providing a solid foundation for further research into its biosynthesis, mode of action, and potential therapeutic applications.

References

An In-depth Technical Guide to Fusaricidin A: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a potent cyclic depsipeptide antibiotic produced by various strains of the bacterium Paenibacillus polymyxa. First isolated from Bacillus polymyxa KT-8, an organism found in the rhizosphere of garlic plants, it has garnered significant interest for its broad-spectrum antifungal and antibacterial activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, purification, and characterization, and a review of its biosynthesis and mechanism of action.

Physicochemical Properties

This compound is a cyclic hexadepsipeptide characterized by a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain attached to the peptide backbone.[1][2] The peptide ring consists of six amino acid residues: L-Threonine, D-Valine, D-allo-Threonine, D-Valine, L-Isoleucine, and D-Alanine. Its appearance is typically a white to off-white powder, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Summary of Physicochemical Data
PropertyValueReference
Molecular Formula C₄₁H₇₄N₁₀O₁₁[2][3]
Molecular Weight 883.1 g/mol [2][3]
Appearance White to off-white powder
Solubility Soluble in DMSO and methanol
UV Absorption (in MeCN/H₂O/HCOOH) λmax at 210 nm[4]
Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4]

Mass Spectrometry (MS):

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for the characterization of this compound and its analogs. Key fragmentation patterns observed in LIFT-TOF/TOF mass spectrometry include the cleavage of the GHPD fatty acid side chain, yielding characteristic fragment ions.

  • Precursor Ion [M+H]⁺: m/z 883.74[5]

  • Fragment 'a' (GHPD side chain): m/z 256.3[6]

  • Fragment 'b' (Cyclic peptide moiety): m/z 628.3[6]

Experimental Protocols

Production and Isolation of this compound

2.1.1. Fermentation Protocol

This compound can be produced by culturing Paenibacillus polymyxa in a suitable liquid medium.

  • Strain: Paenibacillus polymyxa (e.g., strain WLY78 or KT-8)

  • Medium: Katznelson–Lochhead (KL) broth is commonly used for the production of fusaricidins.[4]

  • Culture Conditions: Cultivate the strain at 30°C in KL broth with agitation.[4] Production of this compound typically peaks during the late-exponential phase of growth, often coinciding with sporulation.[2]

Workflow for this compound Production

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Incubation Incubation Inoculation->Incubation KL Broth, 30°C, Agitation Harvest Harvest Incubation->Harvest Late-exponential phase Solvent_Extraction Solvent_Extraction Harvest->Solvent_Extraction Ethyl Acetate Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract HPLC HPLC Crude_Extract->HPLC Reversed-Phase Pure_Fusaricidin_A Pure_Fusaricidin_A HPLC->Pure_Fusaricidin_A

Caption: General workflow for the production and purification of this compound.

2.1.2. Extraction Protocol

A common method for extracting this compound from the fermentation broth is liquid-liquid extraction using ethyl acetate.

  • After fermentation, mix the culture broth with an equal volume of ethyl acetate.

  • Shake the mixture vigorously in a separatory funnel for an extended period (e.g., 1 hour) to ensure efficient extraction.[7]

  • Allow the phases to separate. The organic (ethyl acetate) layer contains this compound.

  • Collect the organic phase and repeat the extraction process on the aqueous phase to maximize yield.

  • Combine the organic extracts and dry the solvent using a rotary evaporator to obtain the crude extract.[7]

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the purification of this compound from the crude extract.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm) is suitable for analytical and semi-preparative separations.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient involves starting with a low percentage of Solvent B and gradually increasing the concentration to elute this compound. An example gradient is a linear increase from 40% to 90% Solvent B over 30 minutes.[8]

  • Flow Rate: A flow rate of 0.8 mL/min is commonly used for a 4.6 mm ID column.[8]

  • Detection: Monitor the elution at a wavelength of 210 nm.[4]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound for further analysis.

Analytical Methods

2.3.1. NMR Spectroscopy Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of purified this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended.

  • Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can affect the chemical shifts.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Tube and Cap: Use high-quality, clean NMR tubes and caps to avoid contamination.

2.3.2. MALDI-TOF Mass Spectrometry Protocol

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (HCCA) is a commonly used matrix for peptides and lipopeptides like this compound.

  • Sample Preparation:

    • Prepare a saturated solution of the HCCA matrix in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid in water.

    • Dissolve the purified this compound sample in the same solvent.

    • Mix the sample and matrix solutions on the MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample with the matrix.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters should be optimized for the mass range of this compound (around m/z 883).

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the fusA gene cluster.[2][6] This enzymatic assembly line is composed of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[2] The biosynthesis involves the sequential condensation of the amino acid precursors, followed by cyclization and release of the final product.[2]

Simplified this compound Biosynthesis Pathway

G cluster_nrps FusA NRPS Assembly Line Module_1 Module 1 (L-Thr) Module_2 Module 2 (L-Val -> D-Val) Module_1->Module_2 Condensation Module_3 Module 3 (L-Thr -> D-allo-Thr) Module_2->Module_3 Condensation Module_4 Module 4 (L-Val -> D-Val) Module_3->Module_4 Condensation Module_5 Module 5 (L-Ile) Module_4->Module_5 Condensation Module_6 Module 6 (L-Ala -> D-Ala) Module_5->Module_6 Condensation TE_Domain Thioesterase Domain Module_6->TE_Domain Chain Termination Cyclic_Depsipeptide Cyclic_Depsipeptide TE_Domain->Cyclic_Depsipeptide Cyclization & Release GHPD_Fatty_Acid GHPD_Fatty_Acid GHPD_Fatty_Acid->Module_1 Amino_Acids Amino_Acids Amino_Acids->Module_1 Amino_Acids->Module_2 Amino_Acids->Module_3 Amino_Acids->Module_4 Amino_Acids->Module_5 Amino_Acids->Module_6

Caption: A simplified representation of the non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.

Mechanism of Action

The primary mode of action of this compound is the disruption of cell membranes.[2] It has been shown to form pores in the cytoplasmic membranes of susceptible fungi, leading to the leakage of essential cellular components and ultimately cell death.[2] Additionally, this compound can create pores in mitochondrial membranes, impairing their function.[2] This dual-action on both the plasma and mitochondrial membranes contributes to its potent antifungal activity.

Conclusion

This compound remains a promising lead compound in the development of new antifungal and antibacterial agents. Its unique structure and potent biological activity make it a subject of ongoing research. This technical guide provides a foundational understanding of its properties and the methodologies used for its study, serving as a valuable resource for researchers in the field. Further investigations into its structure-activity relationships and the development of synthetic analogs may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Fusaricidin A Producing Microorganisms in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent lipopeptide antibiotic, has garnered significant attention for its broad-spectrum antifungal and antibacterial activities. Primarily produced by soil-dwelling bacteria of the Paenibacillus genus, particularly Paenibacillus polymyxa, this complex of secondary metabolites holds considerable promise for applications in agriculture as a biocontrol agent and in medicine for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound-producing microorganisms in soil, detailing their isolation, identification, and the biosynthesis of this compound. Furthermore, it presents detailed experimental protocols, quantitative data on production, and visual representations of the key biological pathways involved.

Introduction to this compound

Fusaricidins are a family of cyclic lipodepsipeptides characterized by a conserved 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid tail attached to a variable cyclic hexapeptide moiety.[1][2] This structural variability gives rise to a range of fusaricidin analogues (A, B, C, D, and others), each with potentially unique biological activities.[1][3][4] this compound is one of the most well-studied of these analogues.

The primary biological activity of this compound is its potent antifungal action, particularly against pathogenic fungi of the Fusarium genus.[5][6] Its mechanism of action involves the disruption of cytoplasmic membranes, leading to the leakage of cellular contents and the inhibition of spore germination.[1] This membrane-disrupting capability also extends to mitochondrial membranes, which can contribute to its toxicity at high concentrations.[7] Beyond direct antagonism, this compound can also induce systemic resistance in plants, enhancing their natural defense mechanisms against pathogens.[5][8]

This compound-Producing Microorganisms

The most prominent producers of fusaricidins are species within the genus Paenibacillus, with Paenibacillus polymyxa being the most frequently cited source.[2][9][10][11] These bacteria are commonly found in the rhizosphere, the soil region directly influenced by plant roots, where they can act as plant growth-promoting rhizobacteria (PGPR).[2] Strains of P. polymyxa have been isolated from the rhizosphere of various plants, including garlic, watermelon, and wheat.[3][7][10][12] Other Paenibacillus species, such as Paenibacillus kribbensis, have also been identified as fusaricidin producers.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. Optimization of culture media, including carbon and nitrogen sources, as well as metal ions, can dramatically enhance production. The following table summarizes reported fusaricidin production yields from various studies.

Producing MicroorganismFermentation TypeMediumKey Optimization FactorsFusaricidin Yield (mg/L)Reference
Paenibacillus kribbensis CU01BatchModified M9Glucose (10 g/l), NH4Cl (1 g/l), FeSO4, MnCl2581[10]
Paenibacillus kribbensis CU01ContinuousModified M9Dilution rate of 0.075 h⁻¹579[10]
Engineered Paenibacillus polymyxa WLY78BatchKatznelson-Lochhead (KL)Genetic modification of FusA synthetase~55[1][13]
Paenibacillus polymyxa SQR-21BatchTryptone BrothSupplementation with 600 µM Lead (Pb²⁺)15-70% increase[5]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process orchestrated by a large multi-gene locus known as the fus gene cluster.[9][14] This cluster contains the genes encoding the enzymatic machinery necessary for the synthesis of both the fatty acid and peptide components of the molecule.

The FusA Non-Ribosomal Peptide Synthetase (NRPS)

At the heart of fusaricidin biosynthesis is the FusA enzyme, a large, modular non-ribosomal peptide synthetase (NRPS).[6][11][15] NRPSs are enzymatic assembly lines that synthesize peptides without the use of ribosomes. The FusA synthetase is composed of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[6][11]

Each module contains several domains with specific functions:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

  • Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.

  • Thioesterase (TE) domain: Located at the final module, this domain releases the completed peptide chain, often through cyclization.[11]

FusA_NRPS

Regulatory Pathway: KinB-Spo0A-AbrB Signal Cascade

The production of fusaricidin is tightly regulated in Paenibacillus polymyxa. A key signaling pathway involved is the KinB-Spo0A-AbrB cascade, which links fusaricidin production to sporulation.[9][16]

  • KinB: A sensor histidine kinase that, upon receiving an unknown signal, autophosphorylates.

  • Spo0A: A transcriptional regulator that is activated via phosphorylation by KinB. Activated Spo0A~P then binds to the promoter of the abrB gene, repressing its transcription.[16]

  • AbrB: A transition state regulator that acts as a repressor of the fus gene cluster. By repressing abrB, Spo0A~P indirectly activates fusaricidin biosynthesis.[16]

KinB_Spo0A_AbrB_Pathway

Experimental Protocols

This section provides detailed methodologies for the isolation of fusaricidin-producing microorganisms from soil and the subsequent extraction, purification, and analysis of this compound.

Isolation and Screening of Fusaricidin-Producing Microorganisms

Isolation_Workflow

Protocol 5.1.1: Isolation from Soil

  • Sample Collection: Collect soil samples from the rhizosphere of healthy plants, particularly in areas where disease pressure from fungal pathogens is high.

  • Serial Dilution:

    • Suspend 1 gram of soil in 9 mL of sterile 0.9% saline solution to create a 10⁻¹ dilution.

    • Vortex thoroughly for 1 minute.

    • Perform a series of 10-fold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile saline, up to a dilution of 10⁻⁷.

  • Plating:

    • Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Nutrient Agar (NA) or Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 25-30°C for 2 to 8 days, monitoring for colony formation.

Protocol 5.1.2: Screening for Antifungal Activity

  • Primary Screening (Overlay Method):

    • Once bacterial colonies are visible on the isolation plates, overlay the plates with a soft agar (0.7% agar) seeded with a suspension of a target fungus (e.g., Fusarium oxysporum).

    • Incubate for a further 24-48 hours at 25°C.

    • Identify bacterial colonies that produce a clear zone of inhibition against the fungal lawn.

  • Secondary Screening:

    • Pick individual colonies showing antifungal activity and streak them onto fresh agar plates to obtain pure cultures.

    • Inoculate pure isolates into a suitable liquid medium, such as Katznelson-Lochhead (KL) broth.

    • After incubation, centrifuge the culture to obtain a cell-free supernatant.

    • Test the antifungal activity of the supernatant using an agar well diffusion assay against the target fungus.

Production and Purification of this compound

Protocol 5.2.1: Fermentation

  • Medium Preparation (Katznelson-Lochhead Broth):

    • Glucose: 10 g/L

    • Yeast Extract: 1 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • MnSO₄·H₂O: 0.01 g/L

    • Adjust pH to 7.0.

  • Inoculation and Incubation:

    • Inoculate a single colony of the Paenibacillus strain into a starter culture of KL broth and incubate overnight at 30°C with shaking (220 rpm).

    • Inoculate the production culture (e.g., 100 mL of KL broth in a 500 mL flask) with the starter culture.

    • Incubate at 30°C for 3 days with shaking (220 rpm).[13]

Protocol 5.2.2: Extraction

  • Centrifuge the fermentation broth to separate the supernatant and the cell pellet.

  • Supernatant Extraction:

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Cell Pellet Extraction:

    • Extract the cell pellet with methanol by vigorous shaking for 1 hour.

    • Centrifuge to remove cell debris and collect the methanol supernatant.

    • Evaporate the methanol to dryness.

  • Dissolve the dried extracts from both the supernatant and the pellet in a small volume of methanol for further purification.[13]

Protocol 5.2.3: Preparative HPLC Purification

  • Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 40% B to 90% B over 30 minutes.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 210 nm.

  • Collect fractions corresponding to the peaks and test their antifungal activity. Pool the active fractions containing this compound and evaporate the solvent.

Analysis and Identification

Protocol 5.3.1: UPLC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 10 cm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be from 20% B to 80% B over a short run time (e.g., 8 minutes).

  • Flow Rate: 0.05 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

    • Precursor Ion for this compound: m/z 883.5 [M+H]⁺.

    • Product Ions: Monitor for characteristic fragments to confirm the identity.

Conclusion

This compound and its producing microorganisms, particularly Paenibacillus polymyxa, represent a valuable resource for the development of new antifungal agents. The methodologies outlined in this guide provide a framework for researchers to isolate and characterize these microorganisms from soil, optimize the production of this compound, and purify it for further investigation. The elucidation of the biosynthetic and regulatory pathways offers opportunities for genetic engineering to enhance yields and generate novel analogues with improved therapeutic potential. Further research into the ecological role of fusaricidins in the rhizosphere and their interactions with host plants will continue to unveil their full potential in sustainable agriculture and medicine.

References

Fusaricidin A: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa, has demonstrated significant broad-spectrum activity against a range of phytopathogenic fungi. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the antifungal action of this compound. The primary mode of action involves the disruption of fungal cell membrane integrity, leading to pore formation, cytoplasmic leakage, and subsequent cell death. Furthermore, this compound has been shown to impact mitochondrial function and potentially induce apoptotic-like pathways in fungal pathogens. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and workflows to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Introduction

This compound is a member of the fusaricidin family of antibiotics, which are cyclic depsipeptides characterized by a conserved 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain attached to a hexapeptide ring.[1][2][3] First isolated from Bacillus polymyxa (now Paenibacillus polymyxa), this compound has garnered significant interest due to its potent antifungal properties, particularly against filamentous fungi of agricultural importance.[1][2] This guide delineates the current understanding of its mechanism of action, providing a technical foundation for further research and potential therapeutic applications.

Antifungal Spectrum and Efficacy

This compound exhibits a broad range of antifungal activity. The minimal inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 1: Minimal Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

Fungal PathogenMIC (µg/mL)Reference
Fusarium oxysporum12.5[4]
Thanatephorus cucumeris25[4]
Rhizoctonia solani25[4]
Aspergillus spp.0.8 - 16[5]
Penicillium spp.0.8 - 16[5]
Saccharomyces cerevisiae0.8 - 16[5]
Leptosphaeria maculansNot specified, but active[5]
Phytophthora spp.Not specified, but active[5]

Core Mechanism of Action: Membrane Disruption

The primary antifungal mechanism of this compound is the perturbation and disruption of the fungal cell membrane.[4][6] This action leads to a cascade of events culminating in cell death.

Pore Formation and Cytoplasmic Leakage

This compound, with its lipophilic fatty acid tail and cyclic peptide structure, is thought to insert into the fungal plasma membrane, leading to the formation of pores.[5][7] These pores, estimated to be around 750 Da in size in mitochondrial membranes, disrupt the selective permeability of the membrane.[5][7] This disruption results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins.[8][9] The loss of these vital molecules and the inability to maintain electrochemical gradients are catastrophic for the fungal cell.

The following diagram illustrates the proposed workflow for assessing membrane integrity and cytoplasmic leakage.

G cluster_treatment Fungal Culture Treatment cluster_assays Membrane Integrity and Leakage Assays cluster_analysis Data Analysis and Interpretation fungal_culture Fungal Spores/Mycelia fusaricidin_a This compound Treatment fungal_culture->fusaricidin_a control Untreated Control fungal_culture->control pi_staining Propidium Iodide (PI) Staining fusaricidin_a->pi_staining spectrophotometry Spectrophotometry (OD260/280) fusaricidin_a->spectrophotometry control->pi_staining control->spectrophotometry microscopy Fluorescence Microscopy pi_staining->microscopy data_analysis Quantification of Leakage spectrophotometry->data_analysis conclusion Assessment of Membrane Damage microscopy->conclusion data_analysis->conclusion

Workflow for assessing this compound-induced membrane damage.

Morphological Changes in Fungal Hyphae

Treatment with this compound induces significant morphological alterations in fungal hyphae. Microscopic examination reveals swelling, expansion, and eventual rupture of the hyphal tips.[8][9] This suggests that the growing regions of the fungus are particularly susceptible to the membrane-disrupting effects of the compound.

Secondary Mechanisms of Action

Beyond direct membrane damage, this compound appears to induce other cellular stress responses that contribute to its antifungal activity.

Mitochondrial Dysfunction

There is evidence to suggest that fusaricidin-type compounds can permeabilize the inner mitochondrial membrane in a membrane potential-dependent manner.[5][7] This leads to mitochondrial swelling, dissipation of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c.[5][7] The disruption of mitochondrial function would severely impair cellular respiration and ATP synthesis, further contributing to cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction and apoptosis-like cell death.

G cluster_membrane Membrane Interaction cluster_effects Cellular Effects cluster_apoptosis Apoptosis-like Pathway fusaricidin_a This compound plasma_membrane Plasma Membrane fusaricidin_a->plasma_membrane mitochondrial_membrane Mitochondrial Membrane fusaricidin_a->mitochondrial_membrane pore_formation Pore Formation plasma_membrane->pore_formation delta_psi_m_collapse ΔΨm Collapse mitochondrial_membrane->delta_psi_m_collapse leakage Cytoplasmic Leakage pore_formation->leakage cell_death Cell Death leakage->cell_death ros_production ROS Production delta_psi_m_collapse->ros_production caspase_activation Caspase-like Activation ros_production->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation dna_fragmentation->cell_death

Proposed mechanism of this compound-induced cell death.

Induction of Apoptosis-Like Cell Death

Several hallmarks of apoptosis have been observed in fungi treated with various antifungal agents, including the production of reactive oxygen species (ROS), activation of caspase-like proteases, and DNA fragmentation. While direct evidence for this compound-induced apoptosis is still emerging, its effects on mitochondria, a central player in apoptosis, suggest that it may trigger a programmed cell death pathway in fungal pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11][12]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Membrane Integrity Assay (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[1][8][13][14]

  • Treatment of Fungal Cells:

    • Treat fungal spores or mycelia with this compound at a predetermined concentration (e.g., MIC or 2x MIC) for a specified time. Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing PI (e.g., 1-5 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Microscopy:

    • Wash the cells to remove excess PI.

    • Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).

    • Cells with compromised membranes will exhibit red fluorescence.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.[4][5][7][15]

  • Treatment of Fungal Cells:

    • Treat fungal cells with this compound as described for the PI assay.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer containing JC-1 (e.g., 1-10 µM).

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Cytoplasmic Leakage Assay (Spectrophotometry)

The release of nucleic acids and proteins from damaged cells can be quantified by measuring the absorbance of the culture supernatant at 260 nm and 280 nm, respectively.[16][17]

  • Treatment and Supernatant Collection:

    • Treat a standardized fungal suspension with this compound over a time course.

    • At each time point, centrifuge the suspension to pellet the cells and collect the supernatant.

  • Spectrophotometric Measurement:

    • Measure the optical density (OD) of the supernatant at 260 nm and 280 nm using a UV-Vis spectrophotometer.

    • An increase in OD260 and OD280 over time in the treated samples compared to the control indicates leakage of nucleic acids and proteins.

Conclusion and Future Directions

This compound exerts its potent antifungal activity primarily through the disruption of fungal cell membrane integrity, leading to pore formation and cytoplasmic leakage. Additionally, it appears to induce mitochondrial dysfunction and may trigger apoptotic-like cell death pathways. The detailed mechanisms of these secondary effects, particularly the specific signaling cascades involved in the fungal response to this compound, warrant further investigation. There is currently no direct evidence to suggest that this compound's mechanism involves interaction with ergosterol, a common target for other antifungals. Future research, including molecular docking studies and analysis of fungal mutants in ergosterol biosynthesis pathways, could clarify this. A deeper understanding of the multifaceted mechanism of action of this compound will be crucial for its potential development as a novel antifungal agent in agriculture and medicine.

References

The Engine of Antifungal Power: A Technical Guide to the Non-Ribosomal Peptide Synthetase (NRPS) in Fusaricidin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) responsible for the biosynthesis of Fusaricidin A, a potent antifungal lipopeptide produced by various strains of Paenibacillus polymyxa. Fusaricidins have garnered significant interest in the agricultural and pharmaceutical sectors for their broad-spectrum activity against pathogenic fungi.[1][2] Understanding the intricate molecular machinery of its synthesis is paramount for harnessing its full potential through biosynthetic engineering and the development of novel antifungal agents.

The Fusaricidin Biosynthetic Gene Cluster: A Coordinated Operon

The production of fusaricidins is orchestrated by a dedicated gene cluster, designated fus, which is organized as an operon.[3][4] In Paenibacillus polymyxa WLY78, this operon, named fusGFEDCBA, is responsible for the entire biosynthetic pathway.[3] The cornerstone of this cluster is the fusA gene, a massive open reading frame (ORF) of approximately 23.73 kb that encodes the central multi-modular NRPS enzyme, FusA.[3][5] The upstream genes, fusB through fusG, are primarily involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid moiety that is characteristic of the fusaricidin family of lipopeptides.[4][5]

GeneProposed Function in Fusaricidin BiosynthesisReference
fusA Six-module non-ribosomal peptide synthetase (NRPS) for the cyclic hexapeptide core.[3][5][6]
fusB-G Synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain.[4][5]

The FusA NRPS: A Modular Assembly Line for Peptide Synthesis

The FusA enzyme is a classic example of a modular NRPS, functioning as a protein template that dictates the sequence and stereochemistry of the resulting peptide.[1][7] It is composed of six distinct modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1][5][6] The modular organization of FusA is generally co-linear with the amino acid sequence of the fusaricidin peptide core.[7]

Domain Architecture of a FusA Module

Each module within FusA contains a conserved set of catalytic domains that carry out the sequential steps of non-ribosomal peptide synthesis.[1][8] The canonical domains include:

  • Adenylation (A) Domain: This domain is the "gatekeeper" of the module, responsible for recognizing and activating a specific amino acid substrate through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[9][10] The specificity of the A-domain dictates which amino acid is incorporated at that position in the peptide chain.[10][11]

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T-domain, which covalently tethers the substrate via a 4'-phosphopantetheine (4'-PP) cofactor.[1][8] This flexible arm shuttles the growing peptide chain between the catalytic domains.

  • Condensation (C) Domain: This domain catalyzes the crucial peptide bond formation between the upstream, T-domain-bound peptide and the newly activated amino acid on the current module's T-domain.[9]

In addition to these core domains, some modules in FusA possess an Epimerization (E) Domain , which converts an L-amino acid to its D-isomer after it has been incorporated into the peptide chain.[6][7] The final module of FusA contains a Thioesterase (TE) Domain that is responsible for the cyclization and release of the mature lipopeptide from the enzyme.[1][8]

FusA_NRPS_Module cluster_module Typical FusA NRPS Module cluster_optional Optional Domains A_Domain Adenylation (A) Selects & Activates Amino Acid T_Domain Thiolation (T) Binds & Transports Amino Acid A_Domain->T_Domain Transfer C_Domain Condensation (C) Forms Peptide Bond T_Domain->C_Domain Presents for Condensation E_Domain Epimerization (E) L- to D-isomerization TE_Domain Thioesterase (TE) Cyclization & Release

Figure 1: Domain organization of a typical FusA NRPS module.
Module and Domain Organization of FusA

The FusA synthetase comprises six modules, with specific domains present in each to assemble the cyclic hexapeptide of this compound (Thr-D-Val-L-Phe-D-allo-Thr-L-Asn-D-Ala).[1][5][6]

ModuleAdenylation Domain SpecificityOther Key DomainsCorresponding Amino Acid in this compound
1L-ThrC, A, TL-Thr
2L-ValC, A, T, ED-Val
3L-Phe/L-Tyr/L-Val/L-Ile/L-allo-IleC, A, TL-Phe (or others, leading to analogs)[11]
4L-ThrC, A, T, ED-allo-Thr
5L-AsnC, A, T, EL-Asn
6D-AlaC, A, T, TED-Ala

A notable feature of the sixth module is the direct activation of D-Alanine by its A-domain, which is a less common mechanism for incorporating D-amino acids in NRPS pathways, as most are incorporated via the action of an E-domain on an L-precursor.[6][12]

FusA_Assembly_Line Module1 Module 1 C A (L-Thr) T Module2 Module 2 C A (L-Val) T E Module1->Module2 Elongation Module3 Module 3 C A (L-Phe) T Module2->Module3 Elongation Module4 Module 4 C A (L-Thr) T E Module3->Module4 Elongation Module5 Module 5 C A (L-Asn) T E Module4->Module5 Elongation Module6 Module 6 C A (D-Ala) T TE Module5->Module6 Elongation Release This compound (Cyclic Lipopeptide) Module6->Release Cyclization & Release Fatty_Acid GHPD (from FusB-G) Fatty_Acid->Module1 Initiation

Figure 2: The modular assembly line of the FusA NRPS for this compound synthesis.

Regulation of Fusaricidin Biosynthesis: The KinB-Spo0A-AbrB Signaling Pathway

The expression of the fus operon is tightly regulated by a complex signaling network that links antibiotic production to sporulation.[3] In P. polymyxa WLY78, this pathway involves the sensor kinase KinB, the master regulator of sporulation Spo0A, and the transition state regulator AbrB.[3]

The signaling cascade operates as follows:

  • KinB Activation: Under specific environmental or cellular signals, the sensor kinase KinB (specifically the ortholog Kin4833 in strain WLY78) autophosphorylates.[3]

  • Spo0A Phosphorylation: The phosphate group is then transferred to the response regulator Spo0A.[3]

  • Repression of abrB: Phosphorylated Spo0A (Spo0A~P) acts as a transcriptional regulator, binding to the promoter of the abrB gene and repressing its transcription.[3]

  • De-repression of the fus Operon: AbrB is a repressor that directly binds to the promoter region of the fus operon, inhibiting its transcription.[3] When the concentration of AbrB decreases due to the repressive action of Spo0A~P, the fus promoter is de-repressed, leading to the transcription of the fus genes and subsequent production of fusaricidin.[3]

This regulatory mechanism ensures that fusaricidin production is coordinated with other cellular processes, such as sporulation, which are often triggered under conditions of nutrient limitation or stress.

Fusaricidin_Regulation KinB KinB (Kin4833) Spo0A Spo0A KinB->Spo0A Phosphorylates Spo0A_P Spo0A~P Spo0A->Spo0A_P abrB abrB gene Spo0A_P->abrB Represses Transcription AbrB_protein AbrB Protein abrB->AbrB_protein Translates to fus_operon fus Operon AbrB_protein->fus_operon Represses Transcription Fusaricidin Fusaricidin Production fus_operon->Fusaricidin Leads to Signal Signal Signal->KinB Activates

Figure 3: The KinB-Spo0A-AbrB signaling pathway regulating fusaricidin synthesis.

Quantitative Data on Fusaricidin Production

Efforts to engineer the FusA NRPS have led to the creation of novel fusaricidin analogs with altered biological activities. Deletion of the sixth module of FusA in P. polymyxa WLY78 resulted in the production of a new compound, [ΔAla6] LI-F07a, with enhanced antifungal properties.

Engineered StrainModificationProductFermentation Yield (mg/L)Antifungal Activity EnhancementReference
P. polymyxa WLY78 ΔM6Deletion of the 6th module of FusA[ΔAla6] LI-F07a~551-fold increase compared to LI-F07a[1]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of the fusaricidin NRPS. These protocols are adapted from established procedures for Paenibacillus polymyxa and NRPS analysis.

Gene Knockout in Paenibacillus polymyxa (Adapted Protocol)

This protocol for targeted gene deletion in P. polymyxa is based on homologous recombination using a suicide plasmid.[3][11]

Workflow:

Gene_Knockout_Workflow Start Start: Target fusA module Construct_Vector Construct Suicide Vector (e.g., pGEM7Z-f+ derivative) - Flanking regions of target - Antibiotic resistance cassette Start->Construct_Vector Transform_Ecoli Transform E. coli for plasmid propagation Construct_Vector->Transform_Ecoli Isolate_Plasmid Isolate Suicide Plasmid Transform_Ecoli->Isolate_Plasmid Transform_Ppolymyxa Transform P. polymyxa (e.g., electroporation) Isolate_Plasmid->Transform_Ppolymyxa Prepare_Ppolymyxa Prepare Competent P. polymyxa Cells Prepare_Ppolymyxa->Transform_Ppolymyxa Select_Mutants Select for Antibiotic Resistance (Homologous Recombination) Transform_Ppolymyxa->Select_Mutants Verify_Knockout Verify Knockout - PCR - Southern Blot - HPLC/MS analysis of product Select_Mutants->Verify_Knockout End End: Verified Mutant Strain Verify_Knockout->End

Figure 4: Workflow for gene knockout in Paenibacillus polymyxa.

Methodology:

  • Construction of the Suicide Vector:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene (e.g., a specific module within fusA) from P. polymyxa genomic DNA using PCR.

    • Clone these flanking regions into a suicide vector (e.g., pGEM7Z-f+) on either side of an antibiotic resistance cassette (e.g., chloramphenicol or erythromycin). The suicide vector should be unable to replicate in P. polymyxa.

  • Transformation of E. coli:

    • Transform competent E. coli DH5α with the constructed suicide vector for plasmid amplification.

    • Isolate the plasmid DNA from E. coli using a standard miniprep or maxiprep kit.

  • Preparation of Competent P. polymyxa Cells:

    • Grow P. polymyxa in a suitable medium (e.g., Brain Heart Infusion medium) to the mid-logarithmic phase.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water and a final wash with 10% glycerol.

  • Transformation of P. polymyxa:

    • Electroporate the suicide plasmid into the competent P. polymyxa cells.

  • Selection of Mutants:

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic. Only cells that have integrated the resistance cassette into their genome via homologous recombination will survive.

  • Verification of Gene Knockout:

    • Confirm the correct gene replacement event in the antibiotic-resistant colonies using PCR with primers flanking the target region.

    • Further verification can be performed by Southern blotting.

    • Analyze the culture supernatant of the mutant strain by HPLC and mass spectrometry to confirm the absence of the native fusaricidin and/or the presence of a modified product.

Heterologous Expression of the fus Gene Cluster

Heterologous expression of the fus gene cluster in a more genetically tractable host, such as Bacillus subtilis, can facilitate the study of its biosynthesis and the engineering of novel compounds.[1][2]

Methodology:

  • Cloning of the fus Gene Cluster:

    • Amplify the entire fus operon from the genomic DNA of P. polymyxa. Due to its large size, this may require the amplification of several overlapping fragments.

    • Assemble the fragments into a suitable E. coli-Bacillus shuttle vector under the control of an inducible or constitutive promoter.

  • Transformation of B. subtilis:

    • Transform the constructed plasmid into a competent B. subtilis strain (e.g., B. subtilis 168).

  • Expression and Analysis:

    • Induce the expression of the fus gene cluster if an inducible promoter is used.

    • Cultivate the recombinant B. subtilis strain and analyze the culture supernatant for the production of fusaricidins using HPLC and mass spectrometry.

Biochemical Assay for NRPS Adenylation Domain Activity

This continuous spectrophotometric assay measures the adenylation activity of an isolated A-domain by detecting the release of pyrophosphate (PPi).[6]

Principle: The A-domain activates its cognate amino acid in the presence of ATP, releasing PPi. The PPi is then cleaved to inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is a substrate for purine nucleoside phosphorylase (PNP), which catalyzes the conversion of a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylthioguanine, leading to an increase in absorbance at 360 nm.

Reagents:

  • 2x Adenylation Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

  • ATP solution

  • Amino acid substrate solution

  • Purified A-domain enzyme

  • Coupling enzymes: Inorganic pyrophosphatase and purine nucleoside phosphorylase

  • MesG substrate

Procedure:

  • Set up a reaction mixture in a microplate well containing the adenylation assay buffer, ATP, the amino acid to be tested, the coupling enzymes, and MesG.

  • Initiate the reaction by adding the purified A-domain.

  • Monitor the change in absorbance at 360 nm over time using a plate reader.

  • The rate of increase in absorbance is proportional to the A-domain activity. The substrate specificity can be determined by testing a panel of different amino acids.

Conclusion

The non-ribosomal peptide synthetase FusA is a remarkable molecular machine that exemplifies the elegance and complexity of microbial secondary metabolism. A thorough understanding of its structure, function, and regulation is crucial for the rational design of novel and more potent antifungal agents. The methodologies outlined in this guide provide a framework for the continued investigation and exploitation of the fusaricidin biosynthetic pathway, paving the way for significant advancements in both agricultural and clinical applications.

References

An In-depth Technical Guide to fus Gene Cluster Analysis for Fusaricidin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the fus gene cluster, a critical component in the biosynthesis of fusaricidin, a potent antifungal lipopeptide. Fusaricidins, produced by various species of Paenibacillus, particularly Paenibacillus polymyxa, have garnered significant interest in the pharmaceutical and agricultural sectors due to their broad-spectrum antifungal activity. Understanding and manipulating the fus gene cluster is paramount for optimizing fusaricidin production and developing novel antifungal agents.

The fus Gene Cluster: Architecture and Function

The biosynthesis of fusaricidins is orchestrated by a large non-ribosomal peptide synthetase (NRPS) gene cluster, designated as fus. This cluster is typically organized as an operon, fusGFEDCBA, and is responsible for the synthesis of both the cyclic peptide core and the lipid side chain of the fusaricidin molecule.

The core of the fus gene cluster is the fusA gene, which is the largest gene within the operon. It encodes the fusaricidin synthetase, a modular enzyme responsible for the assembly of the six amino acid residues that form the cyclic polypeptide backbone of fusaricidin. The other genes in the cluster, fusB through fusG, are primarily involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid moiety, which is essential for the antifungal activity of fusaricidins. Mutation of any of these genes, with the exception of fusTE (a downstream gene not part of the main operon), has been shown to abolish or significantly reduce fusaricidin production and, consequently, the antifungal activity of the producing strain.[1][2]

Table 1: Genes of the fus Cluster and Their Putative Functions

GeneEncoded ProteinPutative Function
fusAFusaricidin SynthetaseMulti-modular NRPS responsible for cyclic hexapeptide synthesis.
fusBAcyl-CoA DehydrogenaseInvolved in the biosynthesis of the fatty acid side chain.
fusCEnoyl-CoA Hydratase/IsomeraseInvolved in the biosynthesis of the fatty acid side chain.
fusD3-Hydroxyacyl-CoA DehydrogenaseInvolved in the biosynthesis of the fatty acid side chain.
fusE3-Ketoacyl-CoA ThiolaseInvolved in the biosynthesis of the fatty acid side chain.
fusFAcyl Carrier ProteinInvolved in the biosynthesis of the fatty acid side chain.
fusGAcyl-CoA SynthetaseInvolved in the biosynthesis of the fatty acid side chain.

Regulatory Network of Fusaricidin Biosynthesis

The expression of the fus gene cluster is tightly regulated by a complex signaling pathway, providing a key target for metabolic engineering to enhance fusaricidin production. A central regulatory cascade involves the proteins KinB, Spo0A, and AbrB.

In this pathway, KinB acts as a sensor kinase that phosphorylates the master regulator Spo0A. Phosphorylated Spo0A, in turn, negatively regulates the expression of the transition state regulator AbrB. AbrB functions as a repressor, directly binding to the promoter region of the fus operon and inhibiting its transcription. Therefore, conditions that lead to the activation of the KinB-Spo0A pathway result in the derepression of the fus gene cluster and an increase in fusaricidin synthesis.

KinB KinB Spo0A Spo0A KinB->Spo0A Phosphorylation AbrB AbrB Spo0A->AbrB Repression fus_operon fus Operon AbrB->fus_operon Repression Fusaricidin Fusaricidin fus_operon->Fusaricidin Biosynthesis cluster_0 Plasmid Construction cluster_1 Transformation & Selection cluster_2 Mutant Verification sgRNA_design sgRNA Design & Synthesis (e.g., for fusA) Recombinant_plasmid Assemble Recombinant Plasmid (pCas9-sgRNA-Homology Arms) sgRNA_design->Recombinant_plasmid Homology_arms Amplify Homology Arms (Upstream & Downstream of fusA) Homology_arms->Recombinant_plasmid pCas9_plasmid CRISPR-Cas9 Plasmid pCas9_plasmid->Recombinant_plasmid E_coli Transform E. coli (e.g., S17-1) Recombinant_plasmid->E_coli Conjugation Conjugation into P. polymyxa E_coli->Conjugation Selection Select for Transconjugants (Antibiotic Resistance) Conjugation->Selection Screening Screen for Double Crossover Events (e.g., PCR, Sequencing) Selection->Screening Analysis Phenotypic & Genotypic Analysis of ΔfusA Mutant Screening->Analysis

References

The Ecological Role of Fusaricidin A in the Rhizosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a dynamic ecosystem teeming with microbial life. Within this complex environment, the cyclic lipopeptide Fusaricidin A, primarily produced by the plant growth-promoting rhizobacterium (PGPR) Paenibacillus polymyxa, plays a pivotal ecological role. This technical guide provides an in-depth analysis of this compound's functions in the rhizosphere, focusing on its potent antimicrobial activities, its ability to induce systemic resistance in plants, and its influence on microbial community structures through the modulation of biofilm formation and root colonization. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a member of the fusaricidin family of antibiotics, characterized by a cyclic hexadepsipeptide structure linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain[1][2]. First isolated from the rhizosphere of garlic plants affected by Fusarium oxysporum, its discovery highlighted its potential as a natural antifungal agent[2][3]. Produced by various strains of Paenibacillus polymyxa, a bacterium known for its beneficial interactions with plants, this compound is a key mediator of this symbiotic relationship[4][5][6][7]. Its ecological significance stems from its multifaceted activities that contribute to plant health and disease suppression in the complex rhizosphere environment.

This guide will explore the core functions of this compound, presenting a detailed overview of its antimicrobial spectrum, its role in plant immunology, and its impact on microbial interactions. The provided data and protocols are intended to serve as a valuable resource for researchers investigating natural product-based biocontrol agents and novel therapeutic compounds.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, primarily targeting fungal phytopathogens and Gram-positive bacteria. Its mode of action often involves the disruption of cell membrane integrity, leading to cytoplasm leakage and cell death[4][7].

Antifungal Activity

This compound is particularly effective against a range of filamentous fungi, including several economically important plant pathogens. It inhibits both spore germination and hyphal growth[4][7]. The antifungal efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Antibacterial Activity

While its primary role in the rhizosphere appears to be antifungal, this compound also demonstrates activity against Gram-positive bacteria. Its antibacterial mechanism is also linked to membrane disruption[4].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microbial pathogens as reported in the literature.

Microorganism Type MIC (µg/mL) Reference
Fusarium oxysporumFungus12.5[8]
Thanatephorus cucumerisFungus25[8]
Rhizoctonia solaniFungus25[8]
Phytophthora capsiciOomycete16 (ppm)[9]
Erwinia carotovora var. carotovoraGram-negative Bacteria6.25[8]
Bacillus subtilisGram-positive Bacteria6.25[8]

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound plays a crucial role in protecting plants by activating their own defense mechanisms. This phenomenon, known as Induced Systemic Resistance (ISR), primes the entire plant for a more robust and rapid response to subsequent pathogen attacks[4][7][9].

The Salicylic Acid (SA) Dependent Pathway

Research has demonstrated that this compound can trigger ISR through the salicylic acid (SA) signaling pathway[4][7]. Application of this compound to plant roots leads to an accumulation of SA, a key plant defense hormone. This accumulation initiates a signaling cascade that results in the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR3, in distal parts of the plant[4]. The protein NPR1 (Non-expressor of Pathogenesis-Related genes 1) is a key regulator in this pathway, acting as a co-activator of SA-responsive genes[4].

Fusaricidin_ISR_Pathway cluster_rhizosphere Rhizosphere cluster_plant_cell Plant Cell This compound This compound Plant Root Plant Root This compound->Plant Root Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Plant Root->SA_Biosynthesis SA SA Accumulation SA_Biosynthesis->SA NPR1_activation NPR1 Activation SA->NPR1_activation PR_Genes Pathogenesis-Related (PR) Gene Expression (PR1, PR2, PR3) NPR1_activation->PR_Genes ISR Induced Systemic Resistance PR_Genes->ISR Biofilm_Inhibition_Workflow Start Start Bacterial_Culture Prepare bacterial suspension (e.g., in 96-well plate) Start->Bacterial_Culture Add_Fusaricidin Add varying concentrations of this compound Bacterial_Culture->Add_Fusaricidin Incubate Incubate to allow biofilm formation Add_Fusaricidin->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize bound dye Stain->Solubilize Measure_Absorbance Measure absorbance (e.g., OD570) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Fusaricidin A Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the antimicrobial activity of Fusaricidin A, a cyclic lipopeptide antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. It includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and regulatory pathways.

Introduction to this compound

This compound is a cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa (formerly Bacillus polymyxa)[1][2]. It belongs to a larger family of related compounds known as fusaricidins, which are characterized by a cyclic hexadepsipeptide structure linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain[1][3]. These compounds have garnered significant interest due to their broad-spectrum antimicrobial activity, particularly against pathogenic fungi and Gram-positive bacteria[1][3][4]. The primary antibacterial mechanism involves interaction with and disruption of the cytoplasmic membrane, leading to pore formation and subsequent cell death[3].

Antimicrobial Spectrum and Potency

This compound and its analogues exhibit potent activity against a range of Gram-positive bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit visible bacterial growth.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilisNot Specified6.25[4]
Bacillus subtilis1681.713[5]
Staphylococcus aureusFDA 209PStrong Activity[5]
Staphylococcus aureusNot SpecifiedStrong Activity[5]
Micrococcus luteusIFO 3333Strong Activity*[5]
Various Gram-positive bacteria(Micrococcus, Staphylococcus, Bacillus)0.8 - 16[6]

Note: Specific MIC values were not provided in the cited source, but the activity was described as "strong." It is important to note that this compound shows marginal to no activity against Gram-negative bacteria[4][5].

Mechanism of Action

The primary mode of action of fusaricidins against Gram-positive bacteria is the disruption of cell membrane integrity. The lipophilic fatty acid tail facilitates insertion into the bacterial cytoplasmic membrane, while the cyclic peptide head forms pores or ion channels. This leads to depolarization of the membrane, leakage of essential ions and metabolites, and ultimately, cell death.

Diagram 1: Proposed Mechanism of Action of this compound cluster_membrane Gram-Positive Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm membrane {Phospholipid Bilayer | Hydrophilic Heads | Hydrophobic Tails} pore Pore Formation membrane->pore 2. Aggregation & Pore Formation fusaricidin This compound fusaricidin->membrane 1. Insertion into Membrane ions_out K+, Mg++ Ions cell_death Cell Death ions_out->cell_death 4. Disruption of Ionic Gradients pore->ions_out 3. Ion Leakage

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

This section details the standard methodologies used to evaluate the antimicrobial properties of this compound.

4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), this compound stock solution, and a positive control antibiotic.

  • Protocol:

    • Prepare serial two-fold dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

    • Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

    • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

4.2. Bacterial Biofilm Inhibition Assay

This method quantifies the ability of a compound to prevent the formation of biofilms.

  • Materials: 96-well flat-bottomed microtiter plates, Tryptic Soy Broth (TSB) or other suitable medium, bacterial inoculum, this compound, 0.1% crystal violet solution, and 30% acetic acid.

  • Protocol:

    • Add bacterial inoculum and various sub-MIC concentrations of this compound to the wells of a microtiter plate. Include a control well with no compound.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

    • After incubation, discard the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).

    • Fix the remaining biofilms with methanol for 15 minutes.

    • Stain the biofilms with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. A reduction in absorbance indicates biofilm inhibition.

4.3. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

  • Materials: Mammalian cell line (e.g., porcine kidney epithelial cells or murine fibroblasts), cell culture medium (e.g., DMEM), 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Protocol:

    • Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • After incubation, add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Incubate for 2-4 hours to allow for formazan formation.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm. A decrease in absorbance compared to untreated cells indicates a reduction in cell viability and thus, cytotoxicity.

Diagram 2: General Experimental Workflow for Antimicrobial Evaluation cluster_antimicrobial Antimicrobial Activity Testing cluster_safety Safety & Specificity Testing start Start: this compound Compound prep_stock Prepare Stock Solution (e.g., in DMSO or Methanol) start->prep_stock mic_assay MIC Assay (Broth Microdilution) prep_stock->mic_assay biofilm_assay Biofilm Inhibition Assay (Crystal Violet) prep_stock->biofilm_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) prep_stock->cytotoxicity_assay mic_result Determine MIC Value mic_assay->mic_result biofilm_result Quantify Biofilm Reduction biofilm_assay->biofilm_result end End: Comprehensive Profile of this compound mic_result->end biofilm_result->end cytotoxicity_result Determine IC50 / Cytotoxic Profile cytotoxicity_assay->cytotoxicity_result cytotoxicity_result->end

Caption: General Experimental Workflow for Antimicrobial Evaluation.

Regulatory Pathway for Fusaricidin Biosynthesis

The production of fusaricidins in Paenibacillus polymyxa is a tightly regulated process. A key signaling pathway involves the proteins KinB, Spo0A, and AbrB. This pathway links the antibiotic production with the bacterial sporulation process.

The sensor kinase KinB phosphorylates the master regulator Spo0A. Activated Spo0AP then represses the transcription of the abrB gene. AbrB is a transition state regulator that normally acts as a repressor for the fusaricidin biosynthesis (fus) gene cluster. Therefore, the repression of abrB by Spo0AP leads to the de-repression of the fus operon, allowing for the synthesis of fusaricidin.[7]

Diagram 3: KinB-Spo0A-AbrB Signaling Pathway for Fusaricidin Production KinB KinB (Sensor Kinase) Spo0A Spo0A (Regulator) KinB->Spo0A Phosphorylates Spo0A_P Spo0A~P (Active Regulator) Spo0A->Spo0A_P AbrB AbrB (Repressor) Spo0A_P->AbrB Represses Transcription fus_operon fus Gene Cluster AbrB->fus_operon Represses Transcription Fusaricidin Fusaricidin Production fus_operon->Fusaricidin Encodes Biosynthesis

Caption: KinB-Spo0A-AbrB Signaling Pathway for Fusaricidin Production.

Conclusion

This compound is a potent antimicrobial agent with a significant spectrum of activity against Gram-positive bacteria. Its mechanism of action, centered on membrane disruption, makes it an interesting candidate for further drug development. The methodologies outlined in this guide provide a framework for the consistent and comprehensive evaluation of its antibacterial efficacy, biofilm inhibition properties, and cytotoxic profile. Understanding the regulatory pathways governing its biosynthesis may also open avenues for yield optimization and the generation of novel analogues through synthetic biology approaches.

References

Fusaricidin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa, has garnered significant attention for its broad-spectrum antifungal and antibacterial activities. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, biosynthesis, and mechanism of action. Detailed experimental protocols for its production, isolation, characterization, and bioactivity assessment are presented to facilitate further research and development. Furthermore, key signaling pathways regulating its biosynthesis are illustrated to provide a comprehensive understanding of its molecular biology.

Physicochemical Properties of this compound

This compound is a hexadepsipeptide characterized by a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.[1][2] Its molecular structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C41H74N10O11[1][3]
Molecular Weight 883.1 g/mol [1]
IUPAC Name N-[(3R,6R,9R,12S,15R,18S,19R)-6-(2-amino-2-oxoethyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide[1][3]
Structure Cyclic hexadepsipeptide[1][4]
Amino Acid Composition Contains L-threonine, D-valine, D-allo-threonine, D-valine, L-isoleucine, and D-alanine[1]
Source Organism Paenibacillus polymyxa (formerly Bacillus polymyxa)[1][5]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) encoded by the fusA gene.[4] This large enzyme consists of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.

This compound Biosynthesis Workflow

The biosynthesis of fusaricidin by the FusA synthetase follows a modular assembly line logic. Each module performs a series of enzymatic reactions to add one amino acid to the growing peptide chain.

This compound Biosynthesis cluster_0 Module 1 cluster_1 Module 2 cluster_2 Module 3 cluster_3 Module 4 cluster_4 Module 5 cluster_5 Module 6 M1 A T C L-Thr M2 A T E C D-Val M1:f2->M2:f0 M3 A T C D-allo-Thr M2:f3->M3:f0 M4 A T E C D-Val M3:f2->M4:f0 M5 A T C L-Ile M4:f3->M5:f0 M6 A T TE D-Ala M5:f2->M6:f0 release Cyclization & Release M6:f2->release product This compound release->product fatty_acid 15-guanidino-3- hydroxypentadecanoic acid fatty_acid->M1:f0

This compound biosynthesis by the NRPS machinery.
Regulatory Signaling Pathway

The production of fusaricidin in P. polymyxa is intricately linked to sporulation and is regulated by a KinB-Spo0A-AbrB signaling pathway.[5][6]

G KinB KinB (Kin4833) Spo0A Spo0A KinB->Spo0A Phosphorylation AbrB AbrB Spo0A->AbrB Represses transcription fus_operon fus Operon AbrB->fus_operon Represses transcription fusaricidin Fusaricidin Production fus_operon->fusaricidin G start P. polymyxa Culture Broth centrifuge1 Centrifugation (12,000 rpm, 4°C, 5 min) start->centrifuge1 supernatant Supernatant (discarded) centrifuge1->supernatant Separate cell_pellet Cell Pellet centrifuge1->cell_pellet extraction Extraction with Methanol or Ethyl Acetate cell_pellet->extraction centrifuge2 Centrifugation extraction->centrifuge2 crude_extract Crude Extract centrifuge2->crude_extract hplc Reverse-Phase HPLC Purification crude_extract->hplc fractions Collect Fractions hplc->fractions bioassay Antifungal Bioassay of Fractions fractions->bioassay active_fractions Identify Active Fractions bioassay->active_fractions analysis LC-MS/MS & NMR Analysis active_fractions->analysis pure_fusaricidin Pure this compound analysis->pure_fusaricidin

References

Methodological & Application

Analytical Methods for Fusaricidin A Detection and Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a cyclic lipodepsipeptide antibiotic produced by species of Paenibacillus, notably Paenibacillus polymyxa.[1][2] It exhibits potent antifungal and antibacterial activities, making it a compound of significant interest for agricultural and pharmaceutical applications.[3][4] Accurate and sensitive analytical methods are crucial for the discovery, characterization, process optimization, and pharmacokinetic studies of this compound and its analogs.

These application notes provide an overview of the established analytical methodologies for the detection and quantification of this compound, with a primary focus on chromatographic and mass spectrometric techniques. Detailed experimental protocols are provided to guide researchers in implementing these methods.

I. Extraction and Purification of this compound

Effective extraction and purification are critical preliminary steps for the accurate analysis of this compound from complex matrices such as bacterial fermentation broths.

Protocol 1: Solvent Extraction from Fermentation Broth

This protocol is adapted from methodologies used for extracting this compound and its derivatives from Paenibacillus polymyxa cultures.[1][5]

Objective: To extract this compound from liquid fermentation culture.

Materials:

  • Paenibacillus polymyxa fermentation broth

  • Ethyl acetate

  • Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Cultivate Paenibacillus polymyxa in a suitable broth medium (e.g., KL broth) at 37°C for 3 days with shaking.[1][5]

  • Transfer 100 mL of the fermentation broth to a separation funnel.

  • Add 10 mL of ethyl acetate and shake vigorously for 5 hours at 4°C.[1][5]

  • Allow the phases to separate and collect the upper ethyl acetate phase.

  • Dry the ethyl acetate phase using a rotary evaporator or vacuum concentrator.[1][5]

  • The remaining bacterial pellets can be further extracted by adding methanol (twice the weight of the pellets) and shaking vigorously for 1 hour.[5]

  • Centrifuge the methanol suspension to pellet the cell debris and collect the supernatant.

  • Dry the methanol supernatant.

  • The dried residues from both the ethyl acetate and methanol extractions can be dissolved in 1 mL of methanol for further analysis.[1][5]

G cluster_extraction Extraction Workflow Fermentation_Broth Paenibacillus polymyxa Fermentation Broth Ethyl_Acetate_Extraction Extract with Ethyl Acetate Fermentation_Broth->Ethyl_Acetate_Extraction Separate_Phases Separate Phases Ethyl_Acetate_Extraction->Separate_Phases Aqueous_Phase Aqueous Phase (contains cell pellets) Separate_Phases->Aqueous_Phase Ethyl_Acetate_Phase Ethyl Acetate Phase Separate_Phases->Ethyl_Acetate_Phase Methanol_Extraction Extract Pellets with Methanol Aqueous_Phase->Methanol_Extraction Dry_EtOAc Dry Ethyl Acetate Extract Ethyl_Acetate_Phase->Dry_EtOAc Dissolve Dissolve in Methanol for Analysis Dry_EtOAc->Dissolve Centrifuge Centrifuge Methanol_Extraction->Centrifuge Methanol_Supernatant Methanol Supernatant Centrifuge->Methanol_Supernatant Dry_MeOH Dry Methanol Extract Methanol_Supernatant->Dry_MeOH Dry_MeOH->Dissolve

Figure 1: Workflow for the extraction of this compound.

II. Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the detection and quantification of this compound.[5][6]

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for the separation and preliminary identification of this compound.

Protocol 2: Analytical HPLC for this compound Detection

This protocol is based on a method used for the analysis of crude extracts of P. polymyxa.[1][5]

Objective: To separate and detect this compound in a crude extract.

Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu LC-20AT)[1][5]

  • C18 reversed-phase column (e.g., 150 x 4.6 mm)[1][5]

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase (150 x 4.6 mm)
Mobile Phase Gradient of Solvent A and Solvent B
Gradient 40% B to 90% B in 30 minutes
Flow Rate 0.8 mL/min[1][5]
Injection Volume 10 µL[1][5]

| Detection | UV at 210 nm[1][5] |

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Inject 10 µL of the dissolved extract onto the column.

  • Run the gradient program and monitor the chromatogram at 210 nm.

  • This compound and its analogs will elute as distinct peaks. The peak corresponding to Fusaricidin LI-F07a has been identified in previous studies.[1][5]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for the quantification of this compound in complex biological matrices and for structural elucidation.[3][6] Mass spectrometry is a reliable method for characterizing this compound and its more than 10 known members.[1]

Protocol 3: UPLC-MS/MS for Quantification of this compound in Biological Matrices

This protocol is adapted from a validated method for the analysis of this compound in mouse plasma and tissues.[3][6]

Objective: To quantify this compound in biological samples with high sensitivity.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase
Mobile Phase Specific conditions to be optimized, often a gradient of water and acetonitrile or methanol with formic acid.
Flow Rate To be optimized for UHPLC

| Injection Volume | To be optimized |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[3][6]
Scan Mode Multiple Reaction Monitoring (MRM)[3][6]
MRM Transitions for this compound m/z 883.5 → 256.3, 883.5 → 197.2, 883.5 → 72.1[3][6]
Gas Temperature 300°C[1][5]
Drying Gas Flow 5 L/min[1][5]
Nebulizer Pressure 30 psi[1][5]
Capillary Voltage 3.5 kV[1][5]
Fragmentation Voltage 140 V[1][5]

| Collision Voltage (for MS/MS) | 10 V[1][5] |

Procedure:

  • Extract this compound from the biological matrix (e.g., plasma, tissue homogenate) using a suitable protein precipitation or liquid-liquid extraction method.

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Analyze the extracted samples and standards by UPLC-MS/MS using the specified conditions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

G cluster_lcms LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Extraction) UPLC UHPLC Separation (C18 Column) Sample_Prep->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Quadrupole_1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 883.5) ESI->Quadrupole_1 Collision_Cell Collision Cell (Q2) (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Figure 2: Workflow for LC-MS/MS analysis of this compound.

III. Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its analogs.

Table 1: Mass Spectrometric Data for Fusaricidin Analogs

CompoundMolecular Weight (Da)Precursor Ion (m/z)Key Fragment Ions (m/z)Reference
This compound883.5883.5256.3, 197.2, 72.1[3][6]
Fusaricidin LI-F07a931.81931.81Fragments corresponding to the cyclic hexapeptide and the 15-guanidino-3-hydroxypentadecanoic acid side chain have been observed.[1][5]
[ΔAla⁶] fusaricidin LI-F07a858859.60Fragments indicating the loss of an alanine residue have been identified.[1][5]

Table 2: Performance Characteristics of the UPLC-MS/MS Method for this compound Quantification

ParameterPlasmaTissuesReference
Limit of Detection (LOD) 0.01 ng/mL0.05 ng/mL[3][6]
Limit of Quantification (LOQ) 0.05 ng/mL0.05 ng/mL[3][6]
Calibration Curve Range 10 - 200 ng/mL10 - 200 ng/mL[3][6]
Linearity (r²) 0.990.99[3][6]
Precision and Accuracy < 10%< 10%[3][6]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

ParameterValueUnitReference
Plasma Clearance Rate 397.6 ± 203mL/h[6]
Half-life (t₁/₂) 2.2 ± 0.5h[6]
Volume of Distribution (Vz) 979.2 ± 318mL[6]
Liver Cₘₐₓ 219 ± 14ng/mg[3][6]
Liver tₘₐₓ 0.08h[3][6]
Kidney Cₘₐₓ 38.6 ± 16ng/mg[3][6]
Kidney tₘₐₓ 0.2h[3][6]
Brain Cₘₐₓ 0.45 ± 0.2ng/mg[3][6]
Brain tₘₐₓ 0.08h[3][6]

IV. Immunoassays and Biosensors: Future Perspectives

While chromatographic and mass spectrometric methods are well-established for this compound analysis, there is a growing interest in the development of rapid, portable, and cost-effective detection methods such as immunoassays and biosensors for on-site applications.

A. Immunoassays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are a common immunoassay format used for the detection of various mycotoxins.[7] The development of an ELISA for this compound would require the production of specific antibodies that recognize the molecule.

Principle of a Competitive ELISA for this compound:

  • Antibodies specific to this compound are coated onto a microplate.

  • The sample containing an unknown amount of this compound is mixed with a known amount of enzyme-labeled this compound.

  • This mixture is added to the antibody-coated plate.

  • This compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies.

  • After an incubation period, the plate is washed to remove unbound components.

  • A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

G cluster_elisa Competitive ELISA Principle Antibody-Coated Well Antibody-Coated Well Competition Competition Antibody-Coated Well->Competition Sample (this compound) Sample (this compound) Sample (this compound)->Competition Enzyme-Labeled this compound Enzyme-Labeled this compound Enzyme-Labeled this compound->Competition Substrate Substrate Color Development Color Development Substrate->Color Development Colored Product Colored Product Measurement Measurement Colored Product->Measurement Washing Washing Competition->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Substrate Addition->Substrate Color Development->Colored Product

Figure 3: Principle of a competitive ELISA for this compound.
B. Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal.[7] For mycotoxin detection, various biosensor platforms have been developed, including electrochemical, optical, and piezoelectric sensors.[8] The development of a biosensor for this compound would likely involve the immobilization of specific antibodies or other recognition elements (e.g., aptamers) onto a sensor surface. While specific biosensors for this compound are not widely reported, the principles used for other mycotoxins could be applied.[7][9][10]

Conclusion

The analytical landscape for this compound is dominated by powerful and sensitive techniques such as HPLC-UV and UPLC-MS/MS. These methods, supported by robust extraction protocols, have enabled the detailed characterization, quantification, and pharmacokinetic profiling of this important antibiotic. While immunoassays and biosensors represent a promising frontier for rapid and field-based detection, further research and development are needed to establish these technologies for routine this compound analysis. The protocols and data presented herein provide a comprehensive resource for researchers and professionals working with this compound.

References

Application Notes and Protocols for the Characterization of Fusaricidin A and its Analogs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Fusaricidin A and its analogs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for the discovery, characterization, and development of this promising class of cyclic lipopeptide antibiotics.

Introduction

Fusaricidins are a family of cyclic lipodepsipeptides produced by various strains of Paenibacillus spp. and show potent antifungal and antibacterial activities.[1][2] The core structure of fusaricidins consists of a cyclic hexadepsipeptide linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid tail.[1] Variations in the amino acid composition of the peptide ring lead to a diverse range of fusaricidin analogs, each with potentially unique biological activities. LC-MS/MS is a powerful and sensitive technique for the identification and structural elucidation of these analogs in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for known this compound analogs. This information is critical for setting up targeted LC-MS/MS experiments for identification and quantification.

AnalogMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)Amino Acid Sequence
This compound C₄₁H₇₅N₁₁O₁₁883.56884.6256.3 (GHPD), 628.2 (Cyclic Peptide)Thr-D-Val-D-Val-D-allo-Thr-X-D-Ala
Fusaricidin B C₄₂H₇₇N₁₁O₁₁897.58898.6256.3 (GHPD), 642.2 (Cyclic Peptide)Thr-D-Val-D-Ile-D-allo-Thr-X-D-Ala
Fusaricidin C C₄₄H₇₉N₁₁O₁₂947.59948.6256.3 (GHPD), 692.2 (Cyclic Peptide)Thr-D-Val-D-Phe-D-allo-Thr-X-D-Ala
Fusaricidin D C₄₅H₈₁N₁₁O₁₂961.61962.6256.3 (GHPD), 706.2 (Cyclic Peptide)Thr-D-Val-D-Leu-D-allo-Thr-X-D-Ala
LI-F05b C₄₂H₇₅N₁₁O₁₂911.56912.6256.3 (GHPD), 656.2 (Cyclic Peptide)Thr-D-Val-D-Val-D-allo-Thr-D-Asn-D-Ala
LI-F07a C₄₄H₇₇N₁₁O₁₂931.57932.6256.1 (GHPD), 676.5 (Cyclic Peptide)L-Thr-D-Val-L-Phe-D-allo-Thr-D-Asn-D-Ala
[ΔAla⁶] LI-F07a C₄₁H₇₀N₁₀O₁₁858.52859.5256.2 (GHPD), 604.5 (Cyclic Peptide)L-Thr-D-Val-L-Phe-D-allo-Thr-D-Asn

Note: 'X' in the amino acid sequence for Fusaricidins A, B, C, and D denotes a variable amino acid residue. The fragmentation of the cyclic peptide can yield a complex pattern of b and y ions.

Experimental Protocols

Sample Preparation from Microbial Cultures

This protocol is optimized for the extraction of fusaricidins from Paenibacillus spp. liquid cultures.

Materials:

  • Paenibacillus spp. liquid culture

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the liquid culture at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Collect the supernatant and mix it with an equal volume of methanol.

  • Vortex the mixture for 1 minute and allow it to stand for 30 minutes to precipitate proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The filtered extract is now ready for LC-MS/MS analysis. For long-term storage, keep the extract at -20°C.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Scan Mode Full Scan (m/z 200-1200) and Targeted MS/MS

Targeted MS/MS Parameters for this compound:

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
884.6256.3, 197.2, 72.125, 35, 50

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Culture Paenibacillus Culture Extraction Methanol Extraction Culture->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Analog_Identification Analog Identification Data_Acquisition->Analog_Identification Quantification Quantification Analog_Identification->Quantification fusaricidin_biosynthesis_regulation KinB KinB (Sensor Kinase) Spo0A Spo0A (Response Regulator) KinB->Spo0A Phosphorylation AbrB AbrB (Transition State Regulator) Spo0A->AbrB Repression fus_operon fus Operon (fusA-G) AbrB->fus_operon Repression Fusaricidin Fusaricidin Biosynthesis fus_operon->Fusaricidin fusaricidin_moa cluster_direct_action Direct Antifungal Action cluster_isr Induced Systemic Resistance in Plants Fusaricidin_A This compound Fungal_Membrane Fungal Cell Membrane Fusaricidin_A->Fungal_Membrane Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Disruption Ion_Leakage Ion Leakage & Cytoplasm Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Fusaricidin_A2 This compound Plant_Root Plant Root Cells Fusaricidin_A2->Plant_Root SA_Pathway Salicylic Acid (SA) Pathway Activation Plant_Root->SA_Pathway PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Systemic_Resistance Enhanced Systemic Resistance PR_Genes->Systemic_Resistance

References

Application Notes and Protocols for Fusaricidin A Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a cyclic lipodepsipeptide antibiotic produced by species of Paenibacillus. It is composed of a hexadepsipeptide ring linked to a 15-guanidino-3-hydroxypentadecanoic acid moiety.[1] This class of compounds has garnered significant interest due to its potent antifungal activity against a broad spectrum of plant pathogenic and clinically relevant fungi.[2][3] The primary mechanism of action of this compound involves the disruption of the fungal cell membrane integrity, leading to leakage of cytoplasmic contents and ultimately cell death.[3][4][5] Understanding the in vitro susceptibility of various fungal species to this compound is crucial for its development as a potential therapeutic or agricultural antifungal agent.

This document provides a detailed protocol for determining the antifungal susceptibility of yeasts and filamentous fungi to this compound using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of fungal species as reported in the literature. This data serves as a reference for establishing an appropriate concentration range for susceptibility testing.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Fusarium oxysporum12.5[2]
Thanatephorus cucumeris25[2]
Rhizoctonia solani25[2]
Candida albicansEffective[2]
Saccharomyces cerevisiaeEffective[2]
Aspergillus nigerEffective[4]
Botrytis cinereaEffective[4]
Verticillium albo-atrumEffective[4]
Monilia persoonEffective[4]
Alternaria maliEffective[4]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared to facilitate serial dilutions for the broth microdilution assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolve the this compound powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The formula to calculate the required weight of the powder is: Weight (mg) = Desired Volume (mL) x Desired Concentration (µg/mL) / Assay Potency (µg/mg)[7]

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C or lower to prevent repeated freeze-thaw cycles.

Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[8]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • This compound stock solution

  • Fungal inoculum, prepared as described below

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

2.1. Fungal Inoculum Preparation

  • Yeasts (Candida spp., Cryptococcus spp.):

    • Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.[9]

  • Filamentous Fungi (Aspergillus spp., Fusarium spp.):

    • Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

2.2. Microtiter Plate Preparation

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a starting concentration of, for example, 64 µg/mL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

  • The eleventh well in each row will serve as the growth control (no drug), and the twelfth well will be the sterility control (no inoculum).

2.3. Inoculation and Incubation

  • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL, and the this compound concentrations will be halved.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. The incubation period depends on the fungal species:

    • Candida spp.: 24-48 hours

    • Cryptococcus spp.: 72 hours

    • Filamentous fungi: 48-96 hours, depending on the growth rate of the organism.

2.4. Endpoint Determination and MIC Reading

Due to this compound's membrane-disrupting mechanism, complete inhibition of growth may not be the most accurate endpoint, as trailing growth can occur.[10] Therefore, the MIC should be determined as a significant reduction in growth compared to the drug-free control.

  • Visually inspect the microtiter plates. The growth in the control well should be sufficient for interpretation.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a ≥50% or ≥80% reduction in turbidity compared to the growth control well.[10][11] A spectrophotometric reading can also be used for a more quantitative determination.

Mandatory Visualization

This compound Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Microtiter Plate Microtiter Plate Microtiter Plate->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC G cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Pore Formation Pore Formation Membrane->Pore Formation Disruption This compound This compound This compound->Membrane Interaction Ion Leakage K+, Na+ Leakage Pore Formation->Ion Leakage Cytoplasmic Leakage Cytoplasmic Contents Leakage Pore Formation->Cytoplasmic Leakage Cell Death Cell Death Ion Leakage->Cell Death Cytoplasmic Leakage->Cell Death

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Fusaricidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a potent cyclic lipodepsipeptide antibiotic produced by various strains of Paenibacillus polymyxa.[1][2] It exhibits a broad spectrum of antimicrobial activity, particularly against pathogenic fungi and Gram-positive bacteria.[1][3][4] The unique structure of this compound, which includes a hexadepsipeptide ring linked to a 15-guanidino-3-hydroxypentadecanoic acid lipid tail, is crucial for its biological function.[1][5][6] Its primary mechanism of action involves the disruption of cytoplasmic and mitochondrial membranes, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[2][7] This membrane-targeting activity makes it a promising candidate for the development of new antimicrobial agents, particularly in agriculture as a biocontrol agent and potentially in clinical settings.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial compounds.

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal and bacterial species.

MicroorganismTypeMIC (µg/mL)Reference
Fusarium oxysporumFungus12.5[3]
Thanatephorus cucumerisFungus25[3]
Rhizoctonia solaniFungus25[3]
Aspergillus spp.Fungus0.8 - 16[4][7]
Penicillium spp.Fungus0.8 - 16[4][7]
Saccharomyces cerevisiaeYeast0.8 - 16[4][7]
Erwinia carotovora var. carotovoraGram-negative Bacteria6.25[3]
Bacillus subtilisGram-positive Bacteria6.25[3]
Micrococcus spp.Gram-positive Bacteria0.8 - 16[4][7]
Staphylococcus spp.Gram-positive Bacteria0.8 - 16[4][7]

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[8] The assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an appropriate incubation period, the plates are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the microorganism.[8]

Materials and Reagents
  • This compound (of known purity)

  • Test microorganisms (bacteria and fungi)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 with MOPS for fungi)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • Sterile saline (0.85% NaCl)

  • Densitometer or spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Quality Control

Adherence to quality control procedures is essential for the accuracy and reproducibility of MIC results. Standard quality control strains with known MIC values for other antimicrobial agents should be included in each assay run. For lipopeptide antibiotics, it is important to use reference strains recommended by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

Recommended Quality Control Strains:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Candida parapsilosis ATCC 22019 (for antifungal testing)

Protocol for Broth Microdilution MIC Assay of this compound

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Dilute the dissolved this compound with the appropriate sterile broth medium to achieve a starting concentration that is at least double the highest concentration to be tested.

    • Note: Due to the lipophilic nature of this compound, it may be prone to precipitation in aqueous media. Prepare fresh stock solutions for each experiment and visually inspect for any precipitation.

Step 2: Preparation of Microtiter Plates

  • Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will result in a total volume of 200 µL in the first well.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well.

  • Discard the final 100 µL from the tenth well.

  • The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will serve as the sterility control (no antibiotic, no inoculum).

Step 3: Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be verified using a densitometer. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 4: Inoculation and Incubation

  • Inoculate each well (from 1 to 11) with 100 µL of the prepared inoculum suspension. The final volume in each well will be 200 µL.

  • The final concentration of this compound will now be half of the initial concentrations in each well.

  • Cover the microtiter plates and incubate under the appropriate conditions:

    • Bacteria: 35 ± 2°C for 16-20 hours in ambient air.

    • Fungi: 35 ± 2°C for 20-24 hours (for yeasts) or 28-30°C for 48-72 hours (for filamentous fungi).

Step 5: Reading and Interpreting the Results

  • After incubation, examine the microtiter plates for visible growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fusaricidin Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_fusaricidin->prep_plate inoculate Inoculate Plate with Microorganism prep_plate->inoculate prep_inoculum Prepare Standardized Microorganism Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic Fusaricidin_MoA cluster_cell Fungal/Bacterial Cell membrane Cytoplasmic Membrane pore_formation Pore Formation membrane->pore_formation cytoplasm Cytoplasm mitochondrion Mitochondrion mitochondrion->pore_formation fusaricidin This compound fusaricidin->membrane Interacts with fusaricidin->mitochondrion Interacts with leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore_formation->leakage cell_death Cell Death leakage->cell_death

References

Application Notes and Protocols: In Vitro Antibacterial Activity Assay of Fusaricidin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaricidin A is a potent depsipeptide antibiotic produced by the bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa).[1][2] It belongs to the fusaricidin/LI-F family of natural products, which are characterized by a cyclic hexapeptide core and a 15-guanidino-3-hydroxypentadecanoic acid side chain.[2][3] Fusaricidins exhibit a strong antimicrobial profile, particularly against Gram-positive bacteria and various pathogenic fungi.[1][4][5] Their primary mode of action involves disrupting the integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.[4] This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound, including methods for determining minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity.

Proposed Mechanism of Action

The antibacterial effect of this compound is primarily attributed to its interaction with the bacterial cell membrane. The positively charged lipid moiety of the molecule is believed to interact with the negatively charged phospholipids on the bacterial membrane surface.[4] This interaction disrupts the membrane's structure and ion transport systems, leading to the leakage of cytoplasmic contents such as nucleic acids and proteins, ultimately causing cell death.[4]

In Bacillus subtilis, exposure to fusaricidins triggers a specific stress response. Initially, the σW regulon, an extracytoplasmic function sigma factor, is rapidly induced, playing a role in resistance to the antibiotic.[6][7] Prolonged exposure leads to significant metabolic shifts, including an increase in the catabolism of fatty acids and amino acids, while simultaneously repressing glucose decomposition and gluconeogenesis.[6][7] This suggests the bacterium expends increased energy to mount a defense against the antibiotic peptide.[6]

cluster_intracellular Intracellular Space Membrane Phospholipid Bilayer Contents Nucleic Acids, Proteins, Ions Membrane->Contents 2. Pore Formation & Permeability Increase FusA This compound FusA->Membrane Contents->FusA 3. Leakage of Contents Fus This compound Treatment SigmaW σW Regulon Induction Fus->SigmaW Rapid Induction (within 5 mins) Metabolism Metabolic Shift Fus->Metabolism Prolonged Exposure (up to 3 hrs) Response Initial Stress Response SigmaW->Response FattyAcid Increased Fatty Acid & Amino Acid Catabolism Metabolism->FattyAcid Glucose Repressed Glucose Decomposition Metabolism->Glucose MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Use MIC value as reference TKC Time-Kill Curve Assay MIC->TKC Test at multiples of MIC Result1 Lowest concentration with no visible growth MIC->Result1 Result2 Lowest concentration that kills ≥99.9% of bacteria MBC->Result2 Result3 Rate of bacterial killing over time TKC->Result3 cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay A1 1. Add bacteria and This compound to plate A2 2. Incubate (24h) to allow biofilm formation A1->A2 C1 Wash plate to remove planktonic cells A2->C1 B1 1. Grow mature biofilm in plate (24h) B2 2. Add this compound to established biofilm B1->B2 B3 3. Incubate again (24h) B2->B3 B3->C1 C2 Stain with Crystal Violet C1->C2 C3 Solubilize dye (e.g., with ethanol) C2->C3 C4 Measure Absorbance (OD at 570 nm) C3->C4

References

Application Notes and Protocols for In Vivo Efficacy Studies of Fusaricidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a potent cyclic lipopeptide antibiotic produced by various strains of Paenibacillus polymyxa. It exhibits a broad spectrum of activity against various fungal pathogens and Gram-positive bacteria.[1][2] The primary mechanism of action of this compound involves the disruption of cell membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately cell death.[3][4][5] These characteristics make this compound a promising candidate for development as a therapeutic agent. This document provides detailed methodologies and application notes for conducting in vivo efficacy studies of this compound in relevant animal models.

Key Signaling Pathways and Mechanisms of Action

While this compound's primary mode of action is direct membrane disruption rather than modulation of a specific signaling pathway in the target organism, two related pathways are of interest: its own biosynthesis regulation and its effect on plant host immunity.

This compound Biosynthesis Regulation in Paenibacillus polymyxa

The production of fusaricidins in P. polymyxa is tightly regulated by a complex signaling pathway involving KinB, Spo0A, and AbrB.[6][7] Understanding this pathway is crucial for optimizing the production of this compound for research and development.

Fusaricidin_Biosynthesis_Regulation cluster_membrane Cell Membrane External_Signal External Signal KinB KinB (Sensor Kinase) External_Signal->KinB Activates Spo0A Spo0A (Response Regulator) KinB->Spo0A Phosphorylates AbrB AbrB (Transcriptional Regulator) Spo0A->AbrB Inhibits transcription fus_operon fus Operon AbrB->fus_operon Represses transcription Fusaricidin_A This compound Biosynthesis fus_operon->Fusaricidin_A

Caption: Regulation of this compound biosynthesis in P. polymyxa.

Induction of Systemic Resistance in Plants via Salicylic Acid Pathway

In the context of biocontrol, this compound has been shown to induce systemic resistance in plants, such as cucumber, by activating the salicylic acid (SA) signaling pathway.[8] This leads to the expression of pathogenesis-related (PR) genes, enhancing the plant's defense against fungal pathogens.[8]

Salicylic_Acid_Pathway_Induction Fusaricidin_A This compound SA_Accumulation Salicylic Acid (SA) Accumulation Fusaricidin_A->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Systemic_Resistance Systemic Resistance PR_Genes->Systemic_Resistance

Caption: this compound-induced systemic resistance in plants.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of the cytoplasmic membrane of target pathogens.[3][4][5] This leads to the formation of pores, causing leakage of essential cellular components and ultimately cell death.[3][4][5]

Membrane_Disruption cluster_membrane Cell Membrane Membrane Fusaricidin_A This compound Pore_Formation Pore Formation Fusaricidin_A->Pore_Formation Binds to and inserts into membrane Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound-mediated cell death.

Experimental Protocols for In Vivo Efficacy

Topical Efficacy in a Porcine Full-Thickness Wound Infection Model

This protocol is adapted from studies on fusaricidin analogs for treating wound infections.[1][9] Porcine models are highly relevant for preclinical testing due to the similarities between pig and human skin.[10][11][12][13][14]

Experimental Workflow:

Porcine_Wound_Model_Workflow Acclimatization Animal Acclimatization Wound_Creation Full-Thickness Wound Creation Acclimatization->Wound_Creation Infection Bacterial Inoculation (e.g., MRSA) Wound_Creation->Infection Treatment Topical Application of This compound Formulation Infection->Treatment Monitoring Daily Monitoring & Dressing Changes Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial Load, Histology, Cytokines) Monitoring->Endpoint_Analysis Murine_Systemic_Infection_Workflow Acclimatization Animal Acclimatization Immunosuppression Induce Neutropenia (optional) (e.g., Cyclophosphamide) Acclimatization->Immunosuppression Infection Intravenous Inoculation (e.g., Candida albicans) Immunosuppression->Infection Treatment Systemic Administration of This compound (e.g., IP, IV) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Score) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Fungal Burden in Organs) Monitoring->Endpoint_Analysis

References

Fusaricidin A: Application Notes and Protocols for Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A, a cyclic depsipeptide antibiotic primarily produced by Paenibacillus polymyxa, has emerged as a promising candidate for the development of novel agricultural fungicides.[1][2] Its broad-spectrum antifungal activity against various plant pathogenic fungi, coupled with a unique mode of action, makes it an attractive alternative to conventional chemical fungicides. This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and development of this compound as a potential agricultural fungicide.

This compound is part of a larger family of fusaricidins, which are lipopeptide antibiotics.[3] These compounds are known to exhibit potent fungicidal activity, particularly against Fusarium species.[4][5] The structure of this compound consists of a hexadepsipeptide linked to a 15-guanidino-3-hydroxypentadecanoic acid side chain.[1][2]

Mechanism of Action

This compound employs a multi-faceted approach to inhibit fungal growth, primarily by disrupting cellular membranes. Its proposed mechanisms of action include:

  • Pore Formation in Cytoplasmic and Mitochondrial Membranes: The primary antifungal activity of this compound involves the disruption of the cytoplasmic and mitochondrial membranes of fungal cells.[1][6][7] This leads to the formation of pores, causing leakage of essential cellular contents and dissipation of the mitochondrial membrane potential.[1][6][7]

  • Inhibition of Spore Germination and Hyphal Growth: By compromising membrane integrity, this compound effectively inhibits the germination of fungal spores and disrupts the growth of hyphae, preventing the spread of the pathogen.[8]

  • Induction of Systemic Resistance in Plants: Beyond its direct antifungal effects, this compound can induce systemic resistance in host plants.[1][9] It has been shown to upregulate the salicylic acid (SA)-mediated defense pathway, leading to the expression of pathogenesis-related (PR) genes and enhancing the plant's own defense mechanisms against pathogens.[1][5][9]

Data Presentation

Antifungal Activity of this compound

The following table summarizes the reported in vitro antifungal activity of this compound against various plant pathogenic fungi.

Fungal PathogenHost Plant(s)MIC (µg/mL)EC50 (µg/mL)Inhibition (%)Reference(s)
Fusarium oxysporumVarious12.5--[10]
Thanatephorus cucumerisVarious25--[10]
Rhizoctonia solaniVarious25--[10]
Phytophthora capsiciRed-pepper16 (as ppm)--[9][11]
Leptosphaeria maculansCanola---[6]
Botrytis cinereaTomato, Cucumber--High[4][12]
Aspergillus nigerVarious--High[8]
Alternaria maliApple--High[8]
Monilia persoonVarious--High[8]
Verticillium albo-atrumVarious--High[8]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Note that some studies report concentrations in ppm, which is equivalent to µg/mL for aqueous solutions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a target fungal pathogen using a broth microdilution method.

Materials:

  • This compound (purified)

  • Target fungal pathogen (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or appropriate solvent for this compound

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (medium only)

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal spore suspension to each well containing the this compound dilutions.

    • Include positive control wells (fungal inoculum with a known antifungal) and negative control wells (medium only and medium with fungal inoculum).

  • Incubation:

    • Seal the microtiter plate and incubate at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

    • Alternatively, fungal growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction in OD compared to the negative control.

Protocol 2: Fungal Plasma Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol assesses the effect of this compound on fungal plasma membrane integrity using the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • Fungal cells (prepared as in Protocol 1)

  • This compound

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest fungal cells and wash them twice with PBS.

    • Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • Add this compound to the cell suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

    • Include a positive control (e.g., heat-killed cells or cells treated with 70% ethanol) and a negative control (untreated cells).

    • Incubate the samples at room temperature for a defined period (e.g., 30 minutes).

  • Staining:

    • Add PI to each sample to a final concentration of 2 µg/mL.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Flow Cytometry: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the emission in the red channel (typically >600 nm). The percentage of PI-positive cells represents the population with compromised plasma membranes.

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters for PI. Count the number of fluorescent (dead) and non-fluorescent (live) cells to determine the percentage of membrane-permeabilized cells.

Protocol 3: Evaluation of Induced Systemic Resistance (ISR)

This protocol describes a method to evaluate the ability of this compound to induce systemic resistance in plants against a pathogen.

Materials:

  • Test plants (e.g., cucumber, tomato, or Arabidopsis thaliana)

  • This compound solution

  • Pathogen suspension (e.g., Fusarium oxysporum)

  • Control solution (e.g., water or buffer used to dissolve this compound)

  • Growth chambers or greenhouse facilities

Procedure:

  • Plant Growth:

    • Grow healthy, uniform plants to a suitable developmental stage (e.g., 2-3 true leaves).

  • This compound Treatment (Induction):

    • Apply this compound solution to the roots of the test plants by soil drenching. Use a concentration known to be non-phytotoxic but effective in preliminary assays.

    • Treat a control group of plants with the control solution.

    • Maintain the plants under optimal growth conditions for 3-5 days to allow for the induction of systemic resistance.

  • Pathogen Challenge:

    • Inoculate both the this compound-treated and control plants with the pathogen suspension. The method of inoculation will depend on the pathogen (e.g., root dip for soil-borne pathogens, leaf spray for foliar pathogens).

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • Monitor the plants regularly and assess disease severity at specific time points (e.g., 7, 14, and 21 days post-inoculation).

    • Disease severity can be rated on a scale (e.g., 0-5, where 0 = no symptoms and 5 = plant death) or by measuring lesion size, percentage of wilted leaves, etc.

  • Analysis of Defense Gene Expression (Optional - qRT-PCR):

    • At various time points after pathogen challenge, collect leaf samples from both treated and control plants.

    • Extract total RNA from the samples.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key defense-related genes, such as PR1 (Pathogenesis-Related protein 1), which is a marker for the salicylic acid pathway.[9]

Visualizations

Fusaricidin_A_Mechanism_of_Action cluster_direct_action Direct Antifungal Action Fusaricidin_A This compound Fungal_Cell Fungal Cell Fusaricidin_A->Fungal_Cell Interacts with Membrane Cytoplasmic & Mitochondrial Membranes Fungal_Cell->Membrane Pore_Formation Pore Formation Membrane->Pore_Formation Disrupts Leakage Leakage of Cellular Contents Pore_Formation->Leakage Leads to Inhibition Inhibition of Spore Germination & Hyphal Growth Leakage->Inhibition

Caption: Mechanism of direct antifungal action of this compound.

Fusaricidin_A_ISR_Pathway Fusaricidin_A This compound (in rhizosphere) Plant_Roots Plant Roots Fusaricidin_A->Plant_Roots Perceived by SA_Signal Salicylic Acid (SA) Signaling Pathway Plant_Roots->SA_Signal Activates PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Signal->PR_Genes Upregulates ISR Induced Systemic Resistance (ISR) PR_Genes->ISR Leads to Pathogen_Challenge Pathogen Challenge ISR->Pathogen_Challenge Primes plant for Enhanced_Defense Enhanced Plant Defense ISR->Enhanced_Defense Pathogen_Challenge->Enhanced_Defense Results in

Caption: this compound-induced systemic resistance signaling pathway.

Fusaricidin_A_Evaluation_Workflow Start Start: Evaluate this compound as a Fungicide In_Vitro In Vitro Antifungal Activity Assays Start->In_Vitro MIC MIC Determination (Protocol 1) In_Vitro->MIC Membrane_Permeability Membrane Permeability Assay (Protocol 2) In_Vitro->Membrane_Permeability In_Planta In Planta Efficacy (Greenhouse/Field Trials) MIC->In_Planta Membrane_Permeability->In_Planta ISR_Eval ISR Evaluation (Protocol 3) In_Planta->ISR_Eval Data_Analysis Data Analysis & Interpretation In_Planta->Data_Analysis ISR_Eval->Data_Analysis Conclusion Conclusion: Potential as an Agricultural Fungicide Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Fusaricidin A for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a potent cyclic lipodepsipeptide antibiotic produced by various strains of Paenibacillus polymyxa.[1][2][3] It consists of a hexadepsipeptide ring and a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.[1][2] this compound and its analogs have garnered significant interest for their broad-spectrum antimicrobial activities, including antifungal and antibacterial properties, making them promising candidates for various therapeutic applications.[1][4][5] This document provides a summary of its biological activities, mechanism of action, and detailed protocols for its investigation.

Biological Activity and Therapeutic Potential

This compound exhibits a wide range of biological activities, primarily targeting fungi and Gram-positive bacteria.[2][3][6] Its potential therapeutic applications are diverse, spanning agriculture and medicine.

Antifungal Activity

This compound is particularly effective against a variety of phytopathogenic fungi, most notably Fusarium species.[1][4][7] It also shows activity against other fungi such as Aspergillus niger, Botrytis cinerea, and the clinically relevant yeasts Candida albicans and Cryptococcus neoformans.[5][7] This broad antifungal spectrum suggests its potential use as a biofungicide in agriculture and as a lead compound for the development of novel antifungal drugs for human and animal health.

Antibacterial Activity

This compound demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[4][5][8] However, it shows no significant activity against Gram-negative bacteria.[5] The selective activity against Gram-positive bacteria makes it an interesting candidate for developing targeted antibacterial therapies.

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound can induce systemic resistance in plants.[1][7] In cucumber, it has been shown to trigger the salicylic acid (SA)-mediated defense pathway, enhancing the plant's own defenses against pathogens.[7] This dual action of direct antagonism and host immune stimulation is a highly desirable trait for a biocontrol agent.

Quantitative Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MICs) of this compound against various microbial species.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Fusarium oxysporum12.5[4]
Thanatephorus cucumeris25[4]
Rhizoctonia solani25[4]
Candida albicans-[5]
Cryptococcus neoformans-[5]
Aspergillus fumigatus-[5]
Botrytis cinerea-[9]
Aspergillus niger-[7]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Erwinia carotovora6.25[4]
Bacillus subtilis6.25[4]
Staphylococcus aureus0.78 - 3.12[5]

Mechanism of Action

This compound exerts its antimicrobial effects primarily by disrupting cellular membranes.[1] This mechanism involves the formation of pores in the cytoplasmic and mitochondrial membranes, leading to the leakage of essential cellular contents and ultimately cell death.[1][10] In mammalian cells, this pore-forming ability is also responsible for its toxicity at high concentrations.[1][10]

In bacteria, such as Bacillus subtilis, fusaricidin treatment has been shown to increase the catabolism of fatty acids and amino acids while strongly repressing glucose decomposition and gluconeogenesis.[8][11]

Signaling Pathways

Biosynthesis Regulation in Paenibacillus polymyxa

The production of fusaricidin in P. polymyxa is a tightly regulated process. A key signaling pathway involved is the KinB-Spo0A-AbrB phosphorelay system.[12][13] In this pathway, the sensor kinase KinB autophosphorylates in response to specific signals. The phosphate group is then transferred through a phosphorelay to the response regulator Spo0A. Phosphorylated Spo0A, in turn, represses the transcription of the abrB gene. AbrB is a transition state regulator that directly binds to the promoter of the fusaricidin biosynthesis operon (fus), inhibiting its expression.[12] Therefore, the activation of the KinB-Spo0A pathway leads to the derepression of the fus operon and the production of fusaricidin.

G cluster_membrane Cell Membrane KinB KinB (Sensor Kinase) Spo0A Spo0A (Response Regulator) KinB->Spo0A Phosphorylates AbrB AbrB (Transcriptional Regulator) Spo0A->AbrB Inhibits transcription fus_operon fus Operon (Fusaricidin Biosynthesis) AbrB->fus_operon Represses Fusaricidin This compound fus_operon->Fusaricidin Produces Signal External Signal Signal->KinB Activates

KinB-Spo0A-AbrB signaling pathway for this compound biosynthesis.
Induction of Plant Systemic Resistance

In plants, this compound can act as an elicitor of induced systemic resistance (ISR). When recognized by the plant, it triggers a signaling cascade that leads to the accumulation of salicylic acid (SA), a key plant defense hormone.[7] This increase in SA levels activates downstream defense genes, including pathogenesis-related (PR) genes, which enhance the plant's overall resistance to a broad range of pathogens.

G Fusaricidin This compound Plant_Cell Plant Cell Fusaricidin->Plant_Cell Elicits SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Cell->SA_Pathway Activates PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Induces Systemic_Resistance Induced Systemic Resistance PR_Genes->Systemic_Resistance Leads to

This compound-induced systemic resistance in plants via the Salicylic Acid pathway.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from P. polymyxa

This protocol outlines the steps for extracting and purifying this compound from a liquid culture of P. polymyxa.

Materials:

  • P. polymyxa culture

  • KL broth (or other suitable growth medium)

  • Methanol

  • Centrifuge and tubes

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Cultivation: Inoculate P. polymyxa into KL broth and incubate at 30°C for 72 hours with shaking at 200 rpm.[7]

  • Cell Harvesting: Centrifuge the culture at 12,000 rpm for 5 minutes at 4°C to pellet the cells.[7]

  • Extraction: Resuspend the cell pellet in methanol and incubate for 12 hours to extract the fusaricidins.[7]

  • Crude Extract Preparation: Centrifuge the methanol suspension at 12,000 rpm for 5 minutes to remove cell debris. Collect the supernatant containing the crude extract.[7]

  • Concentration: Concentrate the crude extract using a rotary evaporator.

  • HPLC Purification:

    • Dissolve the concentrated extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with a gradient of acetonitrile and water, both containing 0.1% TFA.

    • Monitor the elution profile at 210 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Verification: Confirm the identity and purity of the collected fractions using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_workflow This compound Extraction and Purification Workflow A 1. P. polymyxa Culture B 2. Centrifugation (Cell Pelleting) A->B C 3. Methanol Extraction B->C D 4. Centrifugation (Debris Removal) C->D E 5. Supernatant Collection (Crude Extract) D->E F 6. Concentration (Rotary Evaporation) E->F G 7. HPLC Purification F->G H 8. Pure this compound G->H

Workflow for the extraction and purification of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

  • Purified this compound

  • Target microorganism (fungal or bacterial strain)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (no this compound) and a negative control (no microorganism).

  • Incubation: Incubate the plate under optimal conditions for the growth of the target microorganism (e.g., 25-30°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 3: Membrane Permeability Assay

This protocol uses the release of intracellular components to assess the membrane-disrupting activity of this compound.

Materials:

  • Target microorganism

  • Purified this compound

  • Phosphate-buffered saline (PBS)

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Cell Preparation: Grow the target microorganism to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells with PBS and resuspend them in PBS to a specific OD.

  • Treatment: Add different concentrations of this compound to the cell suspension. Include a control with no this compound.

  • Incubation: Incubate the cell suspensions at an appropriate temperature for a defined period (e.g., 1-4 hours).

  • Measurement of Leakage:

    • Centrifuge the cell suspensions to pellet the cells.

    • Collect the supernatant.

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

  • Data Analysis: An increase in the absorbance at 260 nm and 280 nm in the treated samples compared to the control indicates leakage of intracellular components and thus membrane damage.[7]

Safety and Toxicity

While this compound shows promise as a therapeutic agent, it is important to consider its potential toxicity. At high concentrations, its membrane-disrupting mechanism of action can also affect mammalian cells.[1][10] Studies in mice have shown low acute toxicity for some fusaricidin analogs when administered intraperitoneally, with LD50 values in the range of 150-200 mg/kg.[5] Further toxicological studies are necessary to fully evaluate the safety profile of this compound for therapeutic use.

References

Solid-Phase Synthesis of Fusaricidin A Analogs: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the solid-phase synthesis of Fusaricidin A analogs, a class of cyclic lipopeptides with promising antimicrobial properties. Fusaricidins exhibit potent activity against a range of fungi and Gram-positive bacteria, making their synthetic analogs attractive candidates for the development of new anti-infective agents.[1][2][3] This guide is intended for researchers in medicinal chemistry, drug discovery, and peptide chemistry, offering a comprehensive resource for the efficient synthesis and exploration of this important class of molecules.

The solid-phase approach offers significant advantages over solution-phase synthesis, including simplified purification of intermediates and the potential for automation.[4] The strategies outlined below focus on Fmoc-based solid-phase peptide synthesis (SPPS) for the assembly of the linear peptide precursor, followed by on-resin cyclization and subsequent cleavage and purification.

Key Synthetic Strategies

The solid-phase synthesis of this compound analogs involves several critical steps:

  • Resin Selection and Loading: The choice of solid support is crucial for a successful synthesis. Resins such as TentaGel S RAM and Rink amide MBHA are commonly used.[5] The first amino acid is typically attached to the resin via its side chain. For instance, Fmoc-D-Asp-OAllyl can be linked to an amide resin.[5]

  • Linear Peptide Assembly: The linear peptide chain is assembled using standard Fmoc-SPPS chemistry.[1][5] This involves sequential coupling of Fmoc-protected amino acids, followed by Fmoc deprotection to liberate the N-terminal amine for the next coupling cycle.

  • Lipid Tail Incorporation: A key feature of fusaricidins is the lipid tail. A fatty acid with a terminal functional group, such as 12-(Fmoc-amino)dodecanoic acid, is coupled to the N-terminus of the peptide chain.[5] This is often achieved using standard coupling reagents like HBTU/HOBt/NMM.[5]

  • Guanidinylation: The guanidinium group on the lipid tail is critical for the antibacterial activity of many fusaricidin analogs.[5][6] Guanidinylation of the terminal amino group of the lipid tail can be performed on the solid support. Reagents such as N,N′-di-Boc-N″-triflylguanidine have been shown to be highly effective for this transformation, providing a single monoguanidinylated product in excellent yield.[5][6]

  • On-Resin Cyclization: Macrolactamization is performed on the solid support to form the cyclic peptide backbone. This is a critical step, and the efficiency can be influenced by the choice of coupling reagents. Reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in combination with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIEA) are commonly employed for this purpose.[7]

  • Cleavage and Purification: The final cyclic lipopeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail consists of TFA, water, and a scavenger such as triisopropylsilane (TIS) or thioanisole.[5][7] The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a this compound analog.

Fusaricidin_Synthesis_Workflow Resin Solid Support (e.g., Rink Amide Resin) Loading 1. Resin Loading (Fmoc-D-Asp(OAll)-OH) Resin->Loading SPPS 2. Linear Peptide Assembly (Fmoc-SPPS) Loading->SPPS Lipid 3. Lipid Tail Coupling (Fmoc-12-aminododecanoic acid) SPPS->Lipid Guanidinylation 4. On-Resin Guanidinylation (N,N'-di-Boc-N''-triflylguanidine) Lipid->Guanidinylation Cyclization 5. On-Resin Cyclization (e.g., PyBOP/HOBt/DIEA) Guanidinylation->Cyclization Cleavage 6. Cleavage from Resin (TFA cocktail) Cyclization->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analog Pure this compound Analog Purification->Analog

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and evaluation of this compound analogs.

Table 1: Guanidinylation Efficiency on Solid Support

Guanidinylation ReagentResinReaction Time (h)Product Yield (%)Reference
N,N′-di-Boc-N″-triflylguanidineTentaGel S RAM2>95[5]
N,N′-di-Boc-N″-triflylguanidineRink amide MBHA2>95[5]
1H-Pyrazole-1-carboxamidine hydrochlorideTentaGel S RAM1860[5]
1H-Pyrazole-1-carboxamidine hydrochlorideRink amide MBHA1855[5]

Table 2: Antimicrobial Activity of a this compound Analog

OrganismMIC (µg/mL)Reference
S. aureus (MRSA) ATCC 70069912.5–25[3]
P. aeruginosa ATCC-2785312.5–25[3]
A. baumannii ATCC 196066.25–12.5[3]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Cyclic Lipopeptide

This protocol is adapted from methodologies described for the synthesis of this compound analogs.[5][7]

1. Resin Preparation and Loading:

  • Swell TentaGel S RAM or Rink amide MBHA resin in dimethylformamide (DMF) for 20 minutes.
  • Load the first Fmoc-protected amino acid (e.g., Fmoc-D-Asp-OAllyl) onto the resin using standard coupling procedures.

2. Linear Peptide Synthesis (Fmoc-SPPS):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (repeat twice) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add NMM (6 equivalents) and add the solution to the resin. Agitate for 1-2 hours. Monitor the reaction completion using the Kaiser test. Wash the resin with DMF.
  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. Lipid Tail Acylation:

  • Couple Fmoc-12-aminododecanoic acid to the N-terminus of the peptide-resin using the HBTU/HOBt/NMM procedure as described in step 2.[5]

4. On-Resin Guanidinylation:

  • Remove the Fmoc group from the lipid tail as described in step 2.
  • Swell the peptidyl-resin in dichloromethane (DCM).
  • Add a solution of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (3 equivalents) and triethylamine (TEA) (4 equivalents) in DCM.[7]
  • Agitate at room temperature for 2-4 hours. Monitor the reaction by Kaiser test.
  • Wash the resin with DCM and DMF.

5. On-Resin Cyclization:

  • Selectively deprotect any side-chain protecting groups necessary for cyclization (e.g., allyl ester removal using Pd(PPh₃)₄).[7]
  • Remove the N-terminal Fmoc group.
  • Add a solution of PyBOP (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF to the resin.
  • Agitate the reaction mixture overnight.[7]
  • Wash the resin with DMF and DCM and dry under vacuum.

6. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail of TFA/water/TIS (95:2.5:2.5 v/v) for 2-3 hours.[7]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge and decant the ether.

7. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
  • Purify the peptide by preparative RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain the final product.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical dependencies and sequence of the key stages in the solid-phase synthesis of this compound analogs.

Synthesis_Logic Start Start Resin_Prep Resin Swelling & Loading Start->Resin_Prep Linear_Assembly Linear Peptide Assembly Resin_Prep->Linear_Assembly Lipid_Coupling Lipid Tail Coupling Linear_Assembly->Lipid_Coupling Guanidinylation Guanidinylation Lipid_Coupling->Guanidinylation Deprotection_Cyclization Side-Chain & N-Terminal Deprotection Guanidinylation->Deprotection_Cyclization Cyclization On-Resin Cyclization Deprotection_Cyclization->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Purification Purification Cleavage->Purification End Final Product Purification->End

Caption: Logical flow of the key stages in this compound analog synthesis.

References

Application Notes and Protocols for Fusaricidin in the Control of Phytophthora Blight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fusaricidin, a potent lipopeptide antibiotic, as a soil drench for the management of Phytophthora blight, a destructive plant disease caused by oomycetes of the genus Phytophthora.

Introduction

Fusaricidin and its derivatives are cyclic lipopeptides produced by various strains of Paenibacillus polymyxa. They exhibit a broad spectrum of antimicrobial activity against fungi and oomycetes.[1][2] This document outlines the application of fusaricidin through soil drenching for the control of Phytophthora blight, with a focus on the causal agent Phytophthora capsici.

Mechanism of Action

Fusaricidin employs a multi-pronged approach to inhibit Phytophthora growth and protect the host plant:

  • Direct Antagonism: Fusaricidin directly targets the Phytophthora pathogen. It impairs the plasma membrane structure, leading to increased permeability and ultimately cell death.[3] Additionally, it induces the accumulation of reactive oxygen species (ROS) and inhibits DNA and protein synthesis within the pathogen.[3]

  • Induced Systemic Resistance (ISR): Fusaricidin acts as an elicitor of the plant's own defense mechanisms.[4][5] Application of fusaricidin has been shown to up-regulate the expression of pathogenesis-related (PR) genes in plants, suggesting the activation of a salicylic acid (SA)-dependent signaling pathway, a key component of systemic acquired resistance.[4][5]

Quantitative Data Summary

The efficacy of fusaricidin in controlling Phytophthora blight has been demonstrated in several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of Fusaricidin against Phytophthora capsici

ParameterValueSource
EC₅₀ (Mycelial Growth)2.46 mg L⁻¹[3]
Minimal Inhibitory Concentration (MIC)    16 ppm[4][5]

Table 2: Efficacy of Fusaricidin Soil Drench on Phytophthora Blight Severity in Red Pepper

TreatmentConcentration (ppm)Disease Severity (%)Control Efficacy (%)Source
Water Control-83.3-[4][5]
Fusaricidin1.03.396.0[4][5]

Table 3: Comparison of Application Methods on Phytophthora Blight Severity in Red Pepper

TreatmentApplication MethodConcentration (ppm)    Disease Severity (%)Source
Water Control--81.7[4]
FusaricidinPost-treatment Foliar Spray    0.140.0[4]
Water Control--83.3[4]
FusaricidinPre-treatment Foliar Spray0.145.0[4]
Water Control--66.2[5]
FusaricidinSoil Drench0.127.5[5]
Positive Control      --43.1[5]

Experimental Protocols

This section provides detailed protocols for a laboratory or greenhouse-based experiment to evaluate the efficacy of fusaricidin soil drench against Phytophthora blight.

Protocol 1: In Vitro Inhibition Assay

Objective: To determine the direct inhibitory effect of fusaricidin on the mycelial growth of Phytophthora capsici.

Materials:

  • Pure fusaricidin compound

  • Phytophthora capsici culture

  • V8 juice agar or another suitable growth medium

  • Sterile Petri dishes

  • Sterile distilled water

  • Ethanol (for dissolving fusaricidin, if necessary)

  • Incubator

Procedure:

  • Prepare a stock solution of fusaricidin in sterile distilled water or a suitable solvent.

  • Prepare the growth medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate volumes of the fusaricidin stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mg L⁻¹).

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. capsici culture onto the center of each agar plate.

  • Incubate the plates at a suitable temperature for P. capsici growth (e.g., 25°C) in the dark.

  • Measure the radial growth of the mycelium daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value.

Protocol 2: Soil Drench Efficacy Trial in a Controlled Environment

Objective: To evaluate the efficacy of a fusaricidin soil drench in controlling Phytophthora blight on a host plant (e.g., red pepper).

Materials:

  • Fusaricidin solution at desired concentrations (e.g., 0.1 ppm and 1.0 ppm)

  • Healthy host plant seedlings (e.g., 3-week-old red pepper plants)

  • Sterilized potting mix

  • Pots

  • Phytophthora capsici inoculum (zoospore suspension)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Preparation: Transplant healthy seedlings into individual pots containing the sterilized potting mix. Allow the plants to acclimate for one week.

  • Fusaricidin Application:

    • Prepare the fusaricidin solutions at the desired concentrations (e.g., 1.0 ppm).

    • Apply the fusaricidin solution as a soil drench to the base of each plant. The volume applied should be sufficient to saturate the root zone (e.g., 50-100 mL per pot, depending on pot size).

    • A control group should receive a soil drench with water only.

  • Pathogen Inoculation:

    • One to three days after the fusaricidin application, inoculate the plants with a zoospore suspension of P. capsici.

    • Apply the inoculum to the soil at the base of each plant. The concentration of the zoospore suspension should be standardized (e.g., 1 x 10⁵ zoospores mL⁻¹).

  • Incubation and Disease Assessment:

    • Maintain the plants in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, moderate temperature).

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Use a disease severity rating scale (e.g., 0 = no symptoms, 1 = slight wilting, 2 = moderate wilting, 3 = severe wilting, 4 = plant death).

  • Data Analysis:

    • Calculate the disease severity index for each treatment group.

    • Statistically analyze the data to determine the significance of the fusaricidin treatment in reducing disease severity compared to the control.

Visualizations

Signaling Pathways and Mechanisms

Fusaricidin_Mechanism cluster_pathogen Phytophthora capsici cluster_plant Host Plant PC P. capsici Cell CD Cell Death PC->CD Results in PM Plasma Membrane PM->PC Leads to DS DNA Synthesis DS->CD PS Protein Synthesis PS->CD ROS Reactive Oxygen Species (ROS) ROS->CD Plant Plant Cell SA Salicylic Acid (SA) Signaling Pathway Plant->SA Activates PR Pathogenesis-Related (PR) Genes SA->PR Up-regulates ISR Induced Systemic Resistance (ISR) PR->ISR Contributes to Fusaricidin Fusaricidin Fusaricidin->PM Disrupts Integrity Fusaricidin->DS Inhibits Fusaricidin->PS Inhibits Fusaricidin->ROS Induces Accumulation Fusaricidin->Plant Elicits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment P1 1. Prepare Host Plant Seedlings E1 4. Acclimatize Seedlings P1->E1 P2 2. Prepare Fusaricidin Solutions E2 5. Apply Fusaricidin Soil Drench P2->E2 P3 3. Prepare P. capsici Inoculum E3 6. Inoculate with P. capsici P3->E3 E1->E2 E2->E3 1-3 days A1 7. Incubate under Favorable Conditions E3->A1 A2 8. Assess Disease Severity A1->A2 Regular Intervals A3 9. Analyze Data A2->A3

References

Application Notes and Protocols: Foliar Application of Fusaricidin A against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fusaricidin A is a potent cyclic lipopeptide antibiotic produced by various strains of Paenibacillus polymyxa, a bacterium commonly found in the rhizosphere.[1][2][3] It belongs to a family of related compounds, including Fusaricidins B, C, and D, which exhibit broad-spectrum antimicrobial activity.[1][4] Comprised of a hexadepsipeptide ring and a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain, this compound has garnered significant interest as a potential biocontrol agent in agriculture.[2][5] Its efficacy against a wide range of plant pathogenic fungi, coupled with a dual mechanism of action, makes it a promising alternative to conventional chemical fungicides.[4][6]

These notes provide detailed protocols for the preparation and application of this compound as a foliar spray, summarize its antifungal efficacy, and describe its mechanisms of action for research and development purposes.

Mechanism of Action

This compound combats fungal pathogens through two primary mechanisms: direct antifungal activity and the induction of systemic resistance in the host plant.

Direct Antagonism against Fungal Pathogens

The primary mode of action for this compound is the disruption of fungal cell membrane integrity.[1][7] The lipophilic fatty acid side chain interacts with the phospholipid bilayer of the fungal membrane, leading to pore formation and increased permeability. This disruption causes leakage of essential cytoplasmic components, inhibits spore germination, and disrupts hyphal tip growth, ultimately leading to fungal cell death.[1][3][7][8]

A This compound Application B Interaction with Fungal Cell Membrane A->B C Membrane Disruption & Pore Formation B->C D Cytoplasm Leakage C->D E Inhibition of Spore Germination & Hyphal Growth D->E F Fungal Cell Death E->F

Caption: Direct antifungal mechanism of this compound.

Induction of Systemic Resistance (ISR) in Plants

Beyond its direct fungicidal effects, this compound acts as a biocontrol agent by eliciting an Induced Systemic Resistance (ISR) response in plants.[7][9] Foliar application can trigger the plant's innate defense mechanisms. Studies have shown that treatment with fusaricidin can lead to the accumulation of salicylic acid (SA), a key signaling molecule in plant defense.[1][8] This activation of the SA-dependent pathway results in the upregulation and expression of various pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-3, which enhance the plant's overall resistance to subsequent pathogen attacks.[9][10]

cluster_plant Plant Response A Foliar Application of this compound B Plant Cell Perception A->B Elicitor Signal C Salicylic Acid (SA) Pathway Activation B->C D Upregulation of Defense Genes (e.g., PR-1, PR-2) C->D E Enhanced Systemic Resistance to Pathogens D->E

Caption: this compound-induced systemic resistance in plants.

Data on Antifungal Efficacy

This compound has demonstrated a broad spectrum of activity against numerous economically important fungal pathogens.

Table 1: In Vitro Antifungal Spectrum of this compound

This table summarizes the Minimal Inhibitory Concentrations (MICs) of this compound against various pathogens.

Fungal/Bacterial PathogenMIC (µg/mL)Reference
Fusarium oxysporum12.5[4]
Thanatephorus cucumeris25[4]
Rhizoctonia solani25[4]
Erwinia carotovora6.25[4]
Bacillus subtilis6.25[4]
Table 2: In Vivo Efficacy of Fusaricidin Foliar Application

This table presents data from in vivo studies demonstrating the protective effect of this compound and its derivatives against fungal diseases on plants.

Host PlantFungal PathogenTreatmentEfficacy/ResultReference
Tomato (Leaves)Botrytis cinereaFusaricidin extractDisease incidence reduced to 35% (vs. 100% in control); Lesion size reduced to 7.7 mm (vs. 30.2 mm in control).[9][10]
Tomato (Fruit)Botrytis cinereaFusaricidin extractNo gray mold symptoms observed 7-10 days after inoculation.[9][10]
CucumberFusarium oxysporum (Fusarium Wilt)Fusaricidin LI-F07a (20 mg/L)84.0% control efficacy.[5][11]
CucumberBotrytis cinerea (Gray Mold)Fusaricidin LI-F07a (20 mg/L)76.2% control efficacy.[5][11]
CucumberFusarium oxysporum (Fusarium Wilt)[ΔAla⁶] Fusaricidin LI-F07a (20 mg/L)95.0% control efficacy.[5][11]
CucumberBotrytis cinerea (Gray Mold)[ΔAla⁶] Fusaricidin LI-F07a (20 mg/L)98.1% control efficacy.[5][11]
RiceMagnaporthe oryzae (Rice Blast)Fusaric acid (400 mg/L)66.72% control effect.[12]

Note: Some studies utilize crude extracts of fusaricidin-producing bacteria, while others use purified or engineered variants. Efficacy can vary based on the specific fusaricidin compounds present and their concentration.

Application Notes

  • Phytotoxicity: It is critical to distinguish This compound (a lipopeptide antibiotic from Paenibacillus) from Fusaric Acid (a mycotoxin primarily produced by Fusarium species).[13][14] While Fusaric Acid is known to be phytotoxic, this compound has been shown to be non-toxic to plants. For instance, phytotoxicity tests at concentrations as high as 300 µg/mL showed no adverse effects on tomato seed germination.[15]

  • Spectrum: this compound is highly effective against various Fusarium species and other fungi like Botrytis cinerea, Aspergillus niger, and Verticillium albo-atrum.[1][3]

  • Stability: As a secondary metabolite, fusaricidin exhibits good heat stability, which is advantageous for formulation and storage.[1]

  • Formulation: For experimental use, this compound can be dissolved in solvents like methanol or DMSO before being diluted in an aqueous solution. For foliar spray, the inclusion of a surfactant may improve leaf surface coverage and adherence.

Experimental Protocols

Protocol 1: Preparation of this compound Foliar Spray Solution

This protocol describes the preparation of a stock solution and a working solution for foliar application.

  • Objective: To prepare a stable and effective this compound solution for application.

  • Materials:

    • Purified this compound

    • Methanol or DMSO (for stock solution)

    • Sterile deionized water

    • Surfactant (e.g., Tween 20, optional)

    • Sterile containers and glassware

  • Procedure:

    • Stock Solution (e.g., 10 mg/mL): Weigh 10 mg of purified this compound powder. Dissolve it in 1 mL of methanol or DMSO. Vortex until fully dissolved. Store at -20°C for long-term use.

    • Working Solution (e.g., 20-50 mg/L or µg/mL): To prepare 100 mL of a 20 mg/L working solution, add 200 µL of the 10 mg/mL stock solution to 99.8 mL of sterile deionized water.

    • Add Surfactant (Optional): Add a surfactant like Tween 20 to a final concentration of 0.01-0.05% (v/v) to improve spray adhesion and coverage on the leaf surface.

    • Final Mix: Mix the solution thoroughly before application. Prepare fresh working solutions on the day of use to ensure maximum efficacy.

Protocol 2: In Vivo Efficacy Testing via Foliar Spray

This protocol outlines the methodology for assessing the protective efficacy of this compound against a foliar pathogen.

  • Objective: To evaluate the ability of this compound to prevent or reduce disease symptoms on plants.

  • Materials:

    • Healthy, uniformly-sized host plants (e.g., 3-4 week old tomato or cucumber plants)

    • This compound working solution (from Protocol 1)

    • Control solution (water or water with solvent/surfactant, matching the treatment solution)

    • Fungal pathogen spore suspension (e.g., B. cinerea at 1 x 10⁶ spores/mL)

    • Spray bottles for application

    • Growth chamber or greenhouse with controlled humidity and temperature.

  • Workflow:

A 1. Plant Acclimatization (Uniform seedlings) B 2. Group Assignment (Treatment vs. Control) A->B C 3. Foliar Application Spray leaves to runoff B->C D 4. Drying Period (e.g., 24 hours) C->D E 5. Pathogen Inoculation Spray with fungal spore suspension D->E F 6. Incubation (High humidity, optimal temperature) E->F G 7. Disease Assessment (Measure lesion size, disease incidence) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for in vivo efficacy testing.

  • Procedure:

    • Application: Divide plants into control and treatment groups. Spray the leaves of the treatment group with the this compound working solution until runoff is achieved, ensuring complete coverage. Spray the control group with the corresponding mock solution.

    • Drying: Allow the plants to dry for a set period, typically 24 hours, in a growth chamber.

    • Inoculation: After the drying period, inoculate both groups of plants by spraying them with the fungal pathogen spore suspension.[11][16]

    • Incubation: Place the plants in a high-humidity environment (e.g., >90% RH) at a temperature optimal for the pathogen's growth for 3-7 days.

    • Assessment: Evaluate disease severity by measuring parameters such as disease incidence (percentage of infected leaves/plants), lesion diameter, or by using a disease severity index.

    • Calculation: Calculate the control efficacy (CE) using the formula: CE (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Protocol 3: qRT-PCR Analysis of Plant Defense Gene Expression

This protocol details how to measure the induction of plant defense genes following this compound treatment.

  • Objective: To determine if this compound treatment upregulates the expression of key defense-related genes.

  • Materials:

    • Plants treated with this compound and a mock solution (as per Protocol 2, without pathogen inoculation).

    • Liquid nitrogen.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for target genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin).

    • qRT-PCR instrument.

  • Procedure:

    • Sample Collection: At specific time points after foliar application (e.g., 0, 12, 24, 36, 48 hours), collect leaf samples from both treatment and control groups. Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

    • RNA Extraction: Extract total RNA from the leaf tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the mock-treated controls. An increase in the expression of defense genes indicates the induction of systemic resistance.[10]

References

Application Notes and Protocols for Fusaricidin A in Food Preservation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A, a cyclic lipodepsipeptide produced by bacteria of the genus Paenibacillus, has garnered significant interest for its potent antifungal and antibacterial activities.[1] Its unique structure, consisting of a cyclic hexapeptide and a 15-guanidino-3-hydroxypentadecanoic acid lipid tail, is crucial for its biological function.[2][3] This document provides detailed application notes and protocols for the use of this compound in food preservation research, based on current scientific findings. While research is ongoing, this guide offers a comprehensive overview of its demonstrated applications, methodologies for its use, and its mechanism of action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against various food spoilage fungi and Gram-positive bacteria.[1] Its efficacy has been demonstrated in both in vitro and in vivo studies, particularly in the context of postharvest preservation of fruits and vegetables.

Table 1: Antifungal Activity of this compound
Fungal SpeciesFood Matrix/MediumEfficacyReference
Botrytis cinereaTomato Fruit100% inhibition of gray mold symptoms 10 days post-inoculation[4]
Phytophthora capsiciWatermelon, Pepper, Cherry TomatoEC50 of 2.46 mg/L[5]
Fusarium oxysporumIn vitroMIC: 12.5 µg/mL
Aspergillus nigerIn vitroInhibition observed[6]
Penicillium expansumIn vitroInhibition observed
Monilinia fructicolaIn vitroInhibition observed
Table 2: Antibacterial Activity of this compound
Bacterial SpeciesGram StainRelevance to FoodMIC (µg/mL)Reference
Bacillus subtilisPositiveSpoilage of various foods6.25
Staphylococcus aureusPositiveFoodborne pathogenNot specified[7]
Erwinia carotovoraNegativeSoft rot in vegetables6.25

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of the fungal and bacterial plasma membrane. The lipophilic fatty acid tail is thought to interact with the lipid bilayer, while the cyclic peptide portion contributes to the formation of pores or channels.[1][6] This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[6]

Diagram 1: Proposed Mechanism of this compound Action on Fungal Cell Membranes

Fusaricidin_Mechanism cluster_membrane Fungal Plasma Membrane cluster_effects Cellular Effects ergosterol Ergosterol phospholipid Phospholipid fusaricidin This compound lipophilic_tail Lipophilic Tail cyclic_peptide Cyclic Peptide lipophilic_tail->phospholipid Intercalates into Lipid Bilayer pore_formation Pore Formation cyclic_peptide->pore_formation Contributes to ion_imbalance Ion Imbalance pore_formation->ion_imbalance leakage Leakage of Cytoplasmic Contents ion_imbalance->leakage cell_death Cell Death leakage->cell_death

Caption: this compound disrupts fungal cell membranes by its lipophilic tail inserting into the lipid bilayer, leading to pore formation and cell death.

In plant-based foods, this compound can also induce systemic resistance in the host tissue.[4] This involves the activation of the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins, which enhances the plant's natural defenses against pathogens.

Diagram 2: this compound-Induced Systemic Resistance in Plants

Induced_Resistance fusaricidin This compound plant_cell Plant Cell fusaricidin->plant_cell interacts with sa_pathway Salicylic Acid (SA) Signaling Pathway plant_cell->sa_pathway activates pr_proteins Pathogenesis-Related (PR) Protein Expression sa_pathway->pr_proteins leads to resistance Enhanced Disease Resistance pr_proteins->resistance results in

Caption: this compound can trigger the salicylic acid pathway in plants, boosting their natural defenses against pathogens.

Experimental Protocols

The following are generalized protocols for the application of this compound in food preservation research. It is recommended to optimize concentrations and application methods for specific food matrices and target microorganisms.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant food spoilage microorganisms.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Microorganism Preparation:

  • Fungi: Culture the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C until sporulation. Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in Potato Dextrose Broth (PDB).

  • Bacteria: Inoculate a single colony into Tryptic Soy Broth (TSB) and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase. Dilute the bacterial suspension to a final concentration of 1 x 10^6 CFU/mL in TSB.

3. Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth (PDB for fungi, TSB for bacteria) to each well.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 10 µL of the prepared microbial suspension.

  • Include positive controls (microorganism without this compound) and negative controls (broth without microorganism).

  • Incubate the plates at the optimal temperature for the microorganism for 24-72 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Diagram 3: Workflow for MIC Determination

MIC_Workflow prep_fus Prepare this compound Stock Solution serial_dil Perform Serial Dilutions in 96-well Plate prep_fus->serial_dil prep_mic Prepare Microbial Suspension inoculate Inoculate Wells prep_mic->inoculate serial_dil->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: In Vivo Efficacy on Postharvest Fruits and Vegetables

This protocol outlines a method to assess the efficacy of this compound in controlling spoilage on fresh produce, using tomatoes as an example.

1. Preparation of Inoculum and this compound Solution:

  • Prepare a spore suspension of a target fungus (e.g., Botrytis cinerea) as described in Protocol 1.

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-100 µg/mL). The addition of a surfactant (e.g., 0.05% Tween 80) may improve coverage.

2. Fruit Preparation and Inoculation:

  • Select healthy, blemish-free fruits of uniform size and ripeness.

  • Surface-sterilize the fruits by washing with a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • For a wound-inoculation study, create a small, uniform wound (e.g., 2 mm deep and 2 mm wide) on the equator of each fruit using a sterile needle.

  • Pipette a small volume (e.g., 10 µL) of the fungal spore suspension into each wound.

3. This compound Treatment:

  • Post-inoculation (Curative): After a set period (e.g., 2-4 hours) to allow for spore attachment, dip the inoculated fruits in the this compound solution for a specified time (e.g., 1-5 minutes).

  • Pre-inoculation (Preventative): Dip the fruits in the this compound solution before wounding and inoculation.

  • A control group should be treated with sterile water (with surfactant if used in the treatment group).

4. Incubation and Evaluation:

  • Place the treated fruits in a humid chamber (e.g., a plastic container with a moistened paper towel) to maintain high relative humidity.

  • Incubate at a temperature conducive to fungal growth (e.g., 20-25°C).

  • Daily, measure the lesion diameter (in mm) and calculate the disease incidence (%) and disease severity (%).

Protocol 3: Sensory and Nutritional Analysis of Treated Food

As there is limited data on the sensory and nutritional impact of this compound on food, the following are generalized protocols for such evaluations.

1. Sensory Evaluation:

  • Treat the food product with this compound at a concentration that has been shown to be effective for preservation.

  • A control group should be treated with water.

  • Assemble a trained sensory panel.

  • Conduct a triangle test to determine if there is a perceivable difference between the treated and untreated samples.

  • If a difference is detected, use a descriptive analysis to characterize the sensory attributes (e.g., aroma, flavor, texture, appearance) that are different.

  • A consumer preference test can also be conducted to assess the overall acceptability of the treated product.

2. Nutritional Analysis:

  • Prepare samples of the food product with and without this compound treatment.

  • Analyze the proximate composition (moisture, protein, fat, carbohydrates, ash) using standard AOAC methods.

  • Quantify key vitamins and minerals relevant to the specific food product using techniques such as High-Performance Liquid Chromatography (HPLC) for vitamins and Atomic Absorption Spectroscopy (AAS) for minerals.

  • Compare the nutritional profiles of the treated and untreated samples to determine if the this compound treatment has any significant impact.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural food preservative, particularly for fruits and vegetables. Its potent antifungal and antibacterial activities, coupled with its ability to induce host resistance, make it a promising alternative to synthetic preservatives. However, further research is imperative to expand its application to a wider range of food products, including grains, meat, and dairy. Crucial areas for future investigation include:

  • Broad-spectrum efficacy studies: Determining the effectiveness of this compound against a wider array of food spoilage microorganisms in various food matrices.

  • Sensory and nutritional impact: Comprehensive studies to ensure that this compound does not adversely affect the quality and consumer acceptability of treated foods.

  • Toxicological and regulatory assessment: Rigorous safety evaluations are necessary before this compound can be considered for commercial application in the food industry.

  • Formulation and stability studies: Developing stable formulations of this compound that maintain their efficacy during storage and application.

By addressing these research gaps, the full potential of this compound as a valuable tool in ensuring food safety and extending the shelf-life of perishable goods can be realized.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for Fusaricidin A production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Fusaricidin A fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a potent antifungal lipopeptide antibiotic.[1][2][3][4] It belongs to a larger family of related compounds known as fusaricidins, which consist of a cyclic hexapeptide and a 15-guanidino-3-hydroxypentadecanoic acid side chain.[2][4][5] The primary producers of fusaricidins are strains of Paenibacillus polymyxa and Paenibacillus kribbensis.[2][6][7]

Q2: What is the primary gene cluster responsible for Fusaricidin biosynthesis?

A2: The biosynthesis of fusaricidins is orchestrated by the fus gene cluster.[1][8][9] This cluster includes the large fusA gene, which encodes a nonribosomal peptide synthetase (NRPS) responsible for assembling the cyclic peptide portion of the molecule.[2][8][10] Other genes in the operon, such as fusB through fusG, are involved in synthesizing the lipid moiety and other modifications.[1]

Q3: What are the typical yields for this compound in lab-scale fermentation?

A3: this compound yields can vary significantly depending on the strain, medium, and fermentation conditions. Reported yields range from approximately 12 mg/L to as high as 581 mg/L under optimized conditions.[2][6][11] For example, a wild-type P. polymyxa strain might produce around 60 mg/L in KL broth[2][11], while continuous fermentation of P. kribbensis in a modified M9 medium has achieved maximal production of total fusaricidins at 581 mg/L.[6][12]

Q4: How is this compound typically extracted and purified from a fermentation broth?

A4: Common methods involve solvent extraction followed by chromatography. The culture broth is first centrifuged to separate the supernatant and cell mass. Fusaricidins can be extracted from the cells and/or supernatant using solvents like methanol or n-butanol.[7][13] The crude extract is then purified using techniques such as reversed-phase High-Performance Liquid Chromatography (HPLC) on a C8 or C18 column.[2][8]

Q5: How can I quantify the concentration of this compound in my samples?

A5: The standard method for quantifying this compound is reversed-phase HPLC, often coupled with mass spectrometry (LC-MS) for confirmation.[2][14] A C18 column is typically used with a gradient of acetonitrile and water containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid.[2][11] Detection is commonly performed at a UV wavelength of 210 nm.[2][11] For absolute quantification, a standard curve should be prepared using purified this compound.

Troubleshooting Guide

This section addresses common problems encountered during this compound production.

Issue 1: Low or No this compound Yield

Possible Cause Suggested Solution
Suboptimal Media Composition The choice of carbon and nitrogen sources is critical. Ensure your medium has an appropriate C/N ratio. Some studies report high yields with glucose (10 g/L) and ammonium chloride (1 g/L).[6] Potato dextrose broth has also been used effectively.[7]
Incorrect Fermentation Parameters Verify and optimize key parameters. For P. polymyxa, a cultivation temperature of 30°C is common.[2][11] For other strains, temperatures up to 38°C and an initial pH of 8.0 have been reported as optimal for antibiotic production.[15]
Missing Essential Metal Ions Metal ions can be crucial cofactors for biosynthetic enzymes. Supplementing the medium with FeSO₄ (e.g., 1 x 10⁻³ M) and MnCl₂ (e.g., 1 x 10⁻⁶ M) has been shown to significantly boost production.[6][16] Other studies have shown that up to 50 µM of Fe³⁺ can increase production by 33-49%.[17]
Inadequate Aeration As Paenibacillus is an aerobic bacterium, insufficient oxygen can limit growth and secondary metabolite production. Ensure adequate shaking speed (e.g., 200 rpm) in flask cultures or proper aeration in a fermenter.[18]
Incorrect Harvest Time Fusaricidin production is often growth-phase dependent, typically beginning around the onset of the stationary phase or sporulation.[6][7] Create a time-course experiment to determine the optimal harvest time for your specific strain and conditions (e.g., sampling every 12-24 hours).
Strain Instability/Degradation Repeated subculturing can lead to reduced productivity. Always start your inoculum from a fresh colony grown from a frozen glycerol stock.[19]

Issue 2: Inconsistent Yields Between Batches

Possible Cause Suggested Solution
Inoculum Variability The age and density of the inoculum can impact fermentation kinetics. Standardize your inoculum preparation protocol, ensuring you use a consistent volume of an overnight culture grown to a specific optical density.
Media Preparation Errors Minor variations in media components can lead to different outcomes. Prepare media components from fresh, high-quality stocks. Double-check all weights, volumes, and the final pH before sterilization.
Plasmid Loss (for engineered strains) If using an engineered strain, ensure consistent antibiotic selection pressure is maintained in both the inoculum culture and the main fermentation to prevent plasmid loss.[20]

Issue 3: Difficulty with Extraction or Purification

Possible Cause Suggested Solution
Poor Extraction Efficiency Fusaricidins may be cell-associated or secreted.[18] For comprehensive extraction, process both the cell pellet and the supernatant. Methanol extraction is effective for cell-associated product.[7]
Compound Degradation Fusaricidins are peptides and can be susceptible to proteases. Process samples quickly after harvesting and consider adding protease inhibitors if degradation is suspected.
Poor HPLC Resolution Co-eluting impurities can interfere with peak identification and quantification. Optimize your HPLC gradient, try a different column (e.g., C8 vs. C18), or adjust the mobile phase modifiers (e.g., formic acid vs. TFA).

Data & Parameters

Table 1: Optimized Fermentation Media Components
ComponentOrganismMediumConcentrationReported YieldReference
GlucoseP. kribbensis CU01Modified M910 g/L581 mg/L (Total Fusaricidins)[6]
Ammonium ChlorideP. kribbensis CU01Modified M91 g/L581 mg/L (Total Fusaricidins)[6]
FeSO₄P. kribbensis CU01Modified M91 x 10⁻³ M581 mg/L (Total Fusaricidins)[6]
MnCl₂P. kribbensis CU01Modified M91 x 10⁻⁶ M581 mg/L (Total Fusaricidins)[6]
N/AP. polymyxa WLY78KL BrothN/A~60 mg/L (LI-F07a)[2][11]
N/AP. polymyxa PKB1Potato Dextrose BrothN/AOptimal Production[7]
Table 2: Key Fermentation and HPLC Parameters
ParameterValueContextReference
Fermentation Temperature 30 °CP. polymyxa[2][11][18]
Fermentation pH (Initial) 7.0 - 8.0P. polymyxa[15]
Shaker Speed 200 rpmLiquid Cultures[18]
HPLC Column C18 Reversed-PhaseQuantification & Purification[2][11]
HPLC Mobile Phase A Water + 0.1% Formic AcidGradient Elution[2][11]
HPLC Mobile Phase B AcetonitrileGradient Elution[2][11]
HPLC Detection Wavelength 210 nmUV Detection[2][11]
HPLC Flow Rate 0.8 mL/minAnalytical Scale[2][11]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production
  • Inoculum Preparation:

    • Aseptically pick a single colony of Paenibacillus polymyxa from a fresh agar plate (e.g., LB or KL agar).

    • Inoculate it into 10 mL of a suitable seed medium (e.g., KL Broth).[2][11]

    • Incubate overnight at 30°C with shaking at 200 rpm.

  • Fermentation:

    • Prepare the production medium (e.g., 100 mL of KL broth in a 500 mL flask or Modified M9 medium as detailed in Table 1).[2][6]

    • Inoculate the production medium with 1% (v/v) of the overnight seed culture.

    • Incubate at 30°C with vigorous shaking (200 rpm) for the predetermined optimal time (e.g., 48-72 hours).[8][18]

  • Harvesting:

    • After incubation, transfer the culture broth to centrifuge tubes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.[13]

    • Carefully decant the supernatant and store it separately from the cell pellet at -20°C until extraction.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Extract the supernatant twice with an equal volume of n-butanol.[13]

    • For the cell pellet, resuspend in methanol and extract by vigorous vortexing or sonication.[7]

    • Combine the organic phases (for supernatant) or collect the methanol extract (for cells).

    • Evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).

    • Resuspend the dried crude extract in a small, known volume of methanol for HPLC analysis.

  • HPLC Quantification:

    • Filter the resuspended extract through a 0.22 µm syringe filter.

    • Inject 10 µL of the filtered sample onto a C18 reversed-phase column.[2][11]

    • Run a solvent gradient, for example, from 40% acetonitrile (with 0.1% formic acid) to 90% acetonitrile over 30 minutes at a flow rate of 0.8 mL/min.[2][11]

    • Monitor the elution profile at 210 nm.

    • Identify the this compound peak by comparing the retention time with a purified standard.

    • Calculate the concentration based on the peak area and the standard curve.

Visualizations

experimental_workflow A Strain Revival (From Glycerol Stock) B Inoculum Culture (Overnight, 30°C) A->B Step 1 C Production Fermentation (e.g., 100 mL KL Broth, 48-72h) B->C Step 2 (1% v/v) D Harvesting (Centrifugation) C->D Step 3 E Separation of Supernatant & Cell Pellet D->E F Solvent Extraction (n-Butanol / Methanol) E->F G Crude Extract (Solvent Evaporation) F->G Step 4 H Analysis & Purification (HPLC / LC-MS) G->H Step 5 I Pure this compound H->I

Caption: General experimental workflow for this compound production and analysis.

Caption: Troubleshooting flowchart for low this compound yield.

regulation_pathway sensor KinB (Sensor Kinase) regulator1 Spo0A (Response Regulator) sensor->regulator1 Phosphorylates (+) regulator2 AbrB (Transition State Regulator) regulator1->regulator2 Represses (-) operon fus Operon (fusA, fusB, etc.) regulator2->operon Represses (-) product Fusaricidin Biosynthesis operon->product

Caption: The KinB-Spo0A-AbrB regulatory pathway controlling fusaricidin biosynthesis.[1]

References

Technical Support Center: Optimizing Fusaricidin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving fusaricidin A yield through media composition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Paenibacillus culture is growing well, but the this compound yield is low. What are the most critical media components to investigate?

A1: Low this compound yield despite good cell growth often points to suboptimal nutritional signals for secondary metabolite production. The most critical components to evaluate are the carbon source, nitrogen source, and the presence of specific metal ions. While biomass accumulation can occur under a range of conditions, fusaricidin biosynthesis is more tightly regulated.

Q2: I am seeing inconsistent this compound production between batches. What could be the cause?

A2: Inconsistent production can stem from several factors:

  • Media Preparation: Ensure precise weighing of components and consistent pH adjustment of your medium before inoculation.

  • Inoculum Quality: The age and density of your starter culture can significantly impact the fermentation kinetics. Standardize your inoculum preparation protocol.

  • Trace Metal Contamination: Trace metals in water or media components can influence fusaricidin biosynthesis. Use high-purity water and reagents.

Q3: Can the wrong carbon source completely inhibit this compound production?

A3: While complete inhibition is uncommon if the bacteria can still grow, the choice of carbon source dramatically impacts the final yield. Some sugars may be readily consumed for biomass production but do not efficiently trigger the biosynthetic pathways for this compound. It is crucial to select a carbon source known to support both growth and secondary metabolism.

Q4: How do I know if my nitrogen source is limiting production?

A4: If you observe a rapid depletion of the nitrogen source early in the fermentation while the carbon source remains abundant, your culture may be nitrogen-limited for antibiotic production. Consider adjusting the carbon-to-nitrogen (C/N) ratio in your medium. A balanced C/N ratio is essential for directing metabolic flux towards secondary metabolite synthesis.

Q5: Are there any specific metal ions that are essential for this compound biosynthesis?

A5: Yes, certain metal ions are critical cofactors for the enzymes in the fusaricidin biosynthetic pathway. Iron (Fe³⁺) and Magnesium (Mg²⁺) have been shown to positively influence production, while an excess of Zinc (Zn²⁺) can be inhibitory. The optimal concentrations of these ions should be determined empirically for your specific strain and media conditions.[1]

Data Summary Tables

Table 1: Effect of Different Carbon Sources on Fusaricidin Production by Paenibacillus kribbensis CU01

Carbon Source (1.0% w/v)This compound Yield (mg/L)Fusaricidin B Yield (mg/L)Total Fusaricidins (mg/L)
Glucose~450~130~580
Fructose~380~110~490
Sucrose~350~100~450
Galactose~280~80~360
Mannitol~250~70~320
Soluble Starch~150~40~190

Data adapted from a study on Paenibacillus kribbensis CU01, where maximal production was achieved in a modified M9 medium.[2][3]

Table 2: Effect of Different Nitrogen Sources on Fusaricidin Production by Paenibacillus kribbensis CU01

Nitrogen Source (0.1% w/v)This compound Yield (mg/L)Fusaricidin B Yield (mg/L)Total Fusaricidins (mg/L)
Ammonium Chloride~450~130~580
Ammonium Nitrate~420~120~540
Ammonium Sulfate~390~110~500
Peptone~320~90~410
Yeast Extract~280~80~360
Tryptone~250~70~320
Beef Extract~220~60~280

Data adapted from a study on Paenibacillus kribbensis CU01, where maximal production was achieved in a modified M9 medium with glucose as the carbon source.[2][3]

Table 3: Influence of Metal Ions on Fusaricidin Production by Paenibacillus polymyxa SQR-21

Metal IonEffect on GrowthEffect on Fusaricidin ProductionNotes
Fe³⁺PositiveNon-significant individually, but synergistic positive effect with Mg²⁺. Optimal concentration around 50 µM enhances production.[1][4]Higher concentrations can be inhibitory.[4]
Mg²⁺PositiveSignificantly increases production.
Zn²⁺-Significantly inhibitory.
Mn²⁺-Reported to dramatically increase production in some strains.Optimal concentrations are in the micromolar range.

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is a general guideline and may require optimization for your specific Paenibacillus strain.

  • Media Preparation (Modified M9 Medium):

    • Per liter of distilled water, add:

      • 10 g Glucose

      • 1 g Ammonium Chloride

      • 6 g Na₂HPO₄

      • 3 g KH₂PO₄

      • 0.5 g NaCl

      • 0.25 g MgSO₄·7H₂O

    • Autoclave the basal medium separately from the glucose and MgSO₄ solutions to prevent precipitation.

    • Aseptically add the sterile glucose and MgSO₄ solutions to the cooled basal medium.

    • Optionally, supplement with trace metal solutions, such as 1 x 10⁻³ M FeSO₄ and 1 x 10⁻⁶ M MnCl₂.[2][5]

  • Inoculation:

    • Prepare a seed culture by inoculating a single colony of Paenibacillus polymyxa into a suitable broth (e.g., LB or the production medium) and incubating at 30°C with shaking at 200 rpm for 24 hours.

    • Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.05-0.1.

  • Fermentation Conditions:

    • Incubate the culture at 30°C with vigorous shaking (e.g., 200 rpm) for 72 hours.

    • Monitor cell growth (OD₆₀₀) and this compound production periodically.

2. Extraction and Quantification of this compound

  • Extraction:

    • Centrifuge the 72-hour culture at 12,000 rpm and 4°C for 5 minutes to pellet the cells.

    • Extract the cell pellet with methanol (e.g., 5 mL for a 100 mL culture) for 12 hours.

    • Centrifuge the methanol extract to remove cell debris.

    • Concentrate the supernatant using a vacuum evaporator.

  • HPLC Quantification:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be from 40% to 90% acetonitrile over 30 minutes.

    • Monitor the elution at a UV wavelength of 210 nm.

    • Quantify this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

ExperimentalWorkflow Figure 1. General Experimental Workflow for this compound Production and Analysis cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Media Media Preparation (e.g., Modified M9) Fermentation Fermentation (30°C, 200 rpm, 72h) Media->Fermentation Inoculum Inoculum Preparation (Seed Culture) Inoculum->Fermentation Extraction Extraction with Methanol Fermentation->Extraction Quantification HPLC Quantification (C18 column, UV 210 nm) Extraction->Quantification

Caption: Figure 1. General Experimental Workflow for this compound Production and Analysis.

SignalingPathway Figure 2. Simplified Signaling Pathway for Fusaricidin Biosynthesis Regulation KinB KinB (Sensor Kinase) Spo0A Spo0A (Phosphorylated) KinB->Spo0A Phosphorylates AbrB AbrB (Transcriptional Repressor) Spo0A->AbrB Inhibits transcription fus_operon fus Operon (Fusaricidin Biosynthesis Genes) AbrB->fus_operon Represses transcription Fusaricidin This compound fus_operon->Fusaricidin Leads to synthesis

Caption: Figure 2. Simplified Signaling Pathway for Fusaricidin Biosynthesis Regulation.

References

Technical Support Center: Overcoming Low Yield in Fusaricidin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Fusaricidin A fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during this compound fermentation experiments.

Category 1: Fermentation Conditions & Media Optimization

Q1: My this compound yield is disappointingly low. What are the initial troubleshooting steps I should take?

A: Low yield is a common issue that can often be resolved by systematically evaluating your fermentation parameters. Start by checking the following:

  • Strain Integrity: Verify the viability and purity of your Paenibacillus strain. Sub-culturing multiple times can lead to strain degradation.

  • Media Composition: Ensure your media components are not expired and are of the correct concentration. The carbon-to-nitrogen ratio and the presence of key metal ions are critical.

  • Physical Parameters: Calibrate your probes and confirm that the pH, temperature, and dissolved oxygen levels are being maintained at their optimal setpoints throughout the fermentation run.

  • Agitation and Aeration: Improper mixing can lead to localized nutrient depletion and poor oxygen transfer, which can significantly hinder production.

Q2: What is an optimal medium composition for high-yield this compound fermentation?

A: The composition of the culture medium is a critical factor influencing this compound production. While optimal media can be strain-specific, studies have shown significant yield improvements with specific formulations. A modified M9 medium has been successfully used to achieve high yields.[1][2] Key components to consider include:

  • Carbon Source: Glucose is a commonly used carbon source, with concentrations around 10 g/L showing good results.[1]

  • Nitrogen Source: Ammonium chloride at a concentration of 1 g/L has been shown to be an effective nitrogen source.[1]

  • Metal Ions: The addition of specific metal ions is crucial. Iron (FeSO₄) and Manganese (MnCl₂) have been demonstrated to significantly boost production.[1][3] For instance, supplementing tryptone broth with 50 µM Fe³⁺ increased the production of fusaricidin-type compounds by 33-49%.[4] However, be aware that high concentrations of iron can be inhibitory.[4]

Q3: How do physical fermentation parameters like pH, temperature, and agitation affect yield?

A: Physical parameters must be tightly controlled for optimal secondary metabolite production.

  • Temperature: For Paenibacillus polymyxa, cultivation is often performed at 30°C.[5] For related compounds in other species, optimal temperatures have been found in the 25-30°C range.[6]

  • pH: The initial pH of the medium is important. A starting pH of 7.2 has been used, with the bacterial culture naturally increasing it during growth.[4] An optimal pH of 7.5 has been reported for the production of similar metabolites.[6]

  • Agitation & Aeration: Adequate agitation (e.g., 220 rpm) is necessary to ensure homogeneity and sufficient oxygen supply.[5][7] Some studies have found that stationary cultures can produce higher yields of certain lipopeptides compared to agitated cultures, suggesting this is a parameter worth optimizing for your specific strain and process.[6]

Category 2: Advanced Fermentation & Genetic Strategies

Q4: I am considering switching from batch to continuous fermentation. What are the key parameters and what kind of yield improvement can I expect?

A: Continuous fermentation can significantly enhance productivity by maintaining the culture in an optimal production phase. In one study using Paenibacillus kribbensis CU01, switching to a continuous system resulted in a this compound concentration of 579 mg/L, a 28-fold increase over previously reported values.[1] Key parameters for this process include:

  • Working Volume: A 7-L fermenter with a 2-L working volume was used effectively.[1]

  • Feed Medium: Fresh, optimized medium (e.g., modified M9 with glucose and metal ions) is continuously supplied.[1][3]

  • Dilution Rate: The rate at which fresh medium is added and culture broth is removed is critical. A dilution rate of 0.075 h⁻¹ yielded the highest concentration.[1]

  • Productivity: This setup achieved an average productivity of 10.4 mg L⁻¹ h⁻¹ over a 48-hour period.[1]

Q5: Can I genetically modify my Paenibacillus strain to improve yield or create novel derivatives?

A: Yes, genetic engineering is a powerful strategy. This compound is synthesized by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by the fusA gene within the fus gene cluster.[5][7][8][9]

  • Targeting the Synthetase: The FusA synthetase is composed of six modules, each responsible for adding one of the six amino acids to the peptide chain.[5][7] By deleting specific modules, researchers have successfully created novel fusaricidin derivatives with enhanced antifungal activity.[5][7][10]

  • Yield of Engineered Strains: While creating novel derivatives, the fermentation yield of the new compound can be comparable to the wild-type strain. For example, an engineered strain producing [ΔAla⁶] fusaricidin LI-F07a reached a yield of approximately 55 mg/L, which was only slightly lower than the wild-type's maximum yield of ~60 mg/L.[5][7]

  • Gene Disruption: The essential role of fusA has been confirmed by targeted gene disruption, which leads to a complete loss of antifungal activity.[8][11]

Q6: What is the regulatory pathway controlling this compound biosynthesis, and how can I manipulate it?

A: this compound biosynthesis in Paenibacillus polymyxa is controlled by a complex signaling pathway that links its production to sporulation.[12][13] Understanding this pathway opens up possibilities for regulatory-based strain improvement. The key components are:

  • KinB (Kinase): The sensor kinase KinB (specifically the ortholog Kin4833) initiates the signaling cascade by phosphorylating Spo0A.[12][13]

  • Spo0A (Transcription Regulator): Phosphorylated Spo0A is a master regulator that, among other things, binds to the promoter of the abrB gene, preventing its transcription.[12][13]

  • AbrB (Repressor): AbrB is a repressor protein. In the absence of Spo0A activity, AbrB directly binds to the promoter of the fus gene cluster and represses the transcription of the fusaricidin synthesis genes.[12][13]

  • Manipulation Strategy: By decreasing the concentration or activity of the repressor AbrB, the fus promoter is derepressed, allowing for increased transcription and potentially higher yields of this compound.[12][13] Strategies could involve knocking down or modifying the abrB gene.

Data Presentation: Quantitative Yield Comparison

The following tables summarize quantitative data from various studies to provide a clear comparison of different production strategies and conditions.

Table 1: Comparison of this compound Yields under Different Fermentation Strategies

StrainFermentation TypeKey Optimization FactorMax Yield (mg/L)Reference
Paenibacillus kribbensis CU01BatchOptimized M9 Medium581[1][2]
Paenibacillus kribbensis CU01ContinuousDilution Rate (0.075 h⁻¹)579[1]
Paenibacillus polymyxa WLY78Batch (Wild-Type)Standard KL Broth~60[5][7]
Paenibacillus polymyxa WLY78Batch (Engineered ΔM6)Genetic Modification~55[5][7][10]

Table 2: Effect of Media Supplements on Fusaricidin-Type Compound Production in P. polymyxa SQR-21

SupplementConcentration% Increase in Production (over control)Reference
Ferric Ion (Fe³⁺)25 µM33%[4]
Ferric Ion (Fe³⁺)50 µM49%[4]
Ferric Ion (Fe³⁺)100 µM25%[4]
Ferric Ion (Fe³⁺)200 µM-12% (Inhibitory)[4]
Lead Ion (Pb²⁺)200 - 600 µM15 - 70%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis.

Protocol 1: High-Yield Batch Fermentation

This protocol is based on the successful cultivation of Paenibacillus kribbensis CU01.[1]

  • Prepare the Medium: Prepare a modified M9 medium containing 10 g/L glucose and 1 g/L ammonium chloride.

  • Add Metal Ions: Supplement the medium with 1 x 10⁻³ M FeSO₄ and 1 x 10⁻⁶ M MnCl₂.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of the Paenibacillus strain.

  • Incubation: Cultivate in a 2-L batch fermenter. Maintain temperature, pH, and dissolved oxygen at optimal levels for your strain (e.g., 30°C).

  • Monitoring: Monitor glucose consumption and this compound production over time. Production typically begins after approximately 15 hours of cultivation.[1]

  • Harvesting: Harvest the culture broth when maximum yield is achieved, usually after glucose is depleted (around 24-48 hours).

Protocol 2: Extraction and Purification of this compound

This protocol is adapted from methods used for extracting fusaricidin and its derivatives.[5][7]

  • Cultivation: Grow the P. polymyxa strain in 100 mL of Katznelson–Lochhead (KL) broth at 30°C for 3 days with shaking at 220 rpm.[5]

  • Solvent Extraction (Supernatant): Extract the fermentation broth with 10 mL of ethyl acetate for 5 hours at 4°C.

  • Drying: Separate the ethyl acetate phase and dry it completely (e.g., using a rotary evaporator).

  • Solvent Extraction (Pellet): Extract the cell pellets by vigorously shaking with methanol (at a 2:1 methanol weight to pellet weight ratio) for 1 hour.

  • Centrifugation & Drying: Centrifuge to collect the methanol supernatant and dry the supernatant.

  • Reconstitution: Dissolve the two dried extracts (from supernatant and pellet) together in 1 mL of methanol for analysis.

  • Analysis: Analyze the crude extract using analytical HPLC with a C18 reversed-phase column, detecting at UV 210 nm. A common mobile phase gradient is from 40% acetonitrile (with 0.1% formic acid in water) to 90% acetonitrile over 30 minutes.[5][7]

Protocol 3: Genetic Modification of Fusaricidin Synthetase A (FusA)

This protocol provides a general workflow for deleting a module from the FusA gene via homologous recombination.[5]

  • Plasmid Construction:

    • Amplify two homologous arms (each ~1 kb) that flank the target module (e.g., M6) from the genomic DNA of P. polymyxa.

    • Assemble the two arms into a suitable suicide vector for P. polymyxa.

  • Transformation: Introduce the constructed plasmid into the P. polymyxa host strain. This is often achieved via intergeneric conjugation from an E. coli donor strain.[8]

  • Selection of Integrants: Select for colonies where the plasmid has integrated into the chromosome via a single crossover event using an appropriate antibiotic resistance marker.

  • Counter-selection: Induce a second crossover event to excise the plasmid backbone, leaving the module deletion in the chromosome. This step often involves a counter-selection marker.

  • Verification: Verify the deletion of the target module using PCR and DNA sequencing.

  • Phenotypic Analysis: Cultivate the engineered strain and use HPLC and mass spectrometry to confirm the production of the new fusaricidin derivative and the absence of the original compound.[5][15]

Visualizations: Pathways and Workflows

Diagram 1: Signaling Pathway for this compound Biosynthesis

Fusaricidin_Regulation KinB KinB (Kinase) Spo0A Spo0A KinB->Spo0A Phosphorylates Spo0AP Spo0A-P Spo0A->Spo0AP AbrB_gene abrB gene Spo0AP->AbrB_gene Represses Transcription AbrB_protein AbrB (Repressor) AbrB_gene->AbrB_protein Expresses fus_operon fus Operon AbrB_protein->fus_operon Represses Transcription Fusaricidin This compound fus_operon->Fusaricidin Biosynthesis

Caption: Regulatory cascade controlling this compound production in P. polymyxa.[12][13]

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_strain 1. Verify Strain Purity & Viability start->check_strain check_media 2. Review Media Composition (C/N Ratio, Metal Ions) check_strain->check_media check_params 3. Calibrate Physical Parameters (pH, Temp, DO, Agitation) check_media->check_params optimization Optimization Strategies check_params->optimization media_opt A. Media Optimization (e.g., Add FeSO₄, MnCl₂) optimization->media_opt Is media suboptimal? process_opt B. Process Optimization (e.g., Continuous Fermentation) optimization->process_opt Is process inefficient? genetic_opt C. Genetic Engineering (e.g., Modify AbrB Repressor) optimization->genetic_opt Is regulation limiting? end Improved Yield media_opt->end process_opt->end genetic_opt->end

Caption: A logical workflow for diagnosing and resolving low this compound yields.

Diagram 3: Experimental Workflow for FusA Synthetase Engineering

Genetic_Workflow start Identify Target Module in FusA construct Construct Deletion Plasmid via Homologous Recombination start->construct conjugate Conjugate Plasmid into P. polymyxa construct->conjugate select Select for Engineered Strain conjugate->select verify Verify Deletion (PCR, Sequencing) select->verify analyze Analyze Product Profile (HPLC, Mass Spec) verify->analyze end Novel Fusaricidin Derivative analyze->end

Caption: Workflow for creating novel fusaricidin derivatives via genetic engineering.[5][8]

References

Navigating the Challenges of Fusaricidin A Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Fusaricidin A production. The information is designed to offer practical solutions and a deeper understanding of the critical parameters influencing yield and purity.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during your this compound production experiments.

Low this compound Yield

Q: My fermentation is complete, but the yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in this compound production. A systematic approach to troubleshooting is crucial. Consider the following potential causes and solutions:

Possible Cause 1: Suboptimal Fermentation Conditions

The fermentation environment plays a critical role in the production of secondary metabolites like this compound.

  • Solution: Verify and optimize key fermentation parameters. Refer to the table below for the reported effects of different parameters on this compound production.

ParameterOptimal Range/ConditionEffect of Deviation
Temperature 30-38°CLower temperatures can slow down microbial growth and enzyme activity, while higher temperatures can lead to protein denaturation and reduced viability of the producing organism, Paenibacillus polymyxa.
pH 6.5 - 8.0The pH of the culture medium affects nutrient availability and enzyme function. A pH outside the optimal range can significantly inhibit this compound biosynthesis.
Aeration/Agitation Dependent on bioreactor geometry and scaleInadequate oxygen supply can be a limiting factor in aerobic fermentation. Conversely, excessive shear stress from high agitation rates can damage microbial cells.
Carbon Source Glucose, Fructose, SucroseThe type and concentration of the carbon source directly impact cell growth and metabolite production. Excess glucose can sometimes lead to the production of inhibitory byproducts.
Nitrogen Source Urea, Ammonium SulfateThe nitrogen source is crucial for the synthesis of amino acids, the building blocks of the peptide portion of this compound.
Metal Ions Presence of Fe³⁺, Mn²⁺Metal ions can act as cofactors for enzymes involved in the biosynthetic pathway. For instance, the production of fusaricidin-type compounds by P. polymyxa SQR-21 was enhanced with the addition of up to 50 µM Fe³⁺.[1]

Possible Cause 2: Inadequate Inoculum

The quality and quantity of the initial microbial culture are fundamental for a successful fermentation.

  • Solution: Ensure a healthy and appropriately sized inoculum. Use a fresh, actively growing culture of Paenibacillus polymyxa. The inoculum volume should typically be between 5-10% of the total fermentation volume.

Possible Cause 3: Media Composition Issues

The composition of the fermentation medium provides the necessary nutrients for cell growth and this compound synthesis.

  • Solution: Review and optimize your media formulation. Ensure all components are of the correct concentration and quality. Consider performing media optimization studies using statistical methods like response surface methodology to identify the ideal concentrations of key nutrients.

Possible Cause 4: Contamination

Contamination with other microorganisms can compete for nutrients and produce inhibitory substances, leading to a decrease in this compound yield.

  • Solution: Maintain strict aseptic techniques throughout the entire process. Regularly check for contamination by microscopy and plating on selective media. If contamination is detected, the fermentation batch should be discarded.

Possible Cause 5: Genetic Instability of the Producing Strain

High-producing strains can sometimes lose their productivity over successive generations.

  • Solution: Maintain a well-characterized master cell bank and working cell banks. Limit the number of subcultures from the working cell bank to ensure the genetic stability of the production strain.

Purity and Downstream Processing Issues

Q: I have a decent yield, but I'm facing challenges with the purity of my this compound extract. What are the common downstream processing problems and how can I address them?

A: The purification of lipopeptides like this compound can be challenging due to their amphiphilic nature and the presence of structurally similar impurities.

Possible Cause 1: Inefficient Extraction

The initial extraction step is critical for recovering this compound from the fermentation broth and cells.

  • Solution: Optimize your extraction protocol. Methanol and ethyl acetate are commonly used solvents for extracting fusaricidins from the cell pellet and fermentation broth, respectively.[2][3] Ensure thorough mixing and adequate extraction time. Acid precipitation of the fermentation broth to an acidic pH (e.g., pH 3) can also be an effective initial step to insolubilize and concentrate this compound with the biomass before solvent extraction.[4]

Possible Cause 2: Co-purification of Other Lipopeptides

Paenibacillus polymyxa often produces a mixture of different lipopeptides, including various fusaricidin analogs and other compounds like polymyxins.[5]

  • Solution: Employ high-resolution chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating fusaricidin analogs.[2][6][7] The use of a C18 column with a gradient of acetonitrile or methanol in water, often with an acid modifier like formic acid or trifluoroacetic acid, can provide good separation.[2]

Possible Cause 3: Foaming

Lipopeptides are surface-active agents and can cause significant foaming during fermentation and downstream processing, leading to product loss and operational difficulties.

  • Solution:

    • During Fermentation: The use of antifoaming agents can be effective, but they need to be carefully selected to avoid interference with downstream processing. Mechanical foam breakers can also be employed in bioreactors.

    • During Downstream Processing: Minimize vigorous agitation and aeration where possible. Foam fractionation can be explored as a preliminary purification step to concentrate the lipopeptides.

Possible Cause 4: Product Degradation

This compound may be susceptible to degradation under certain pH and temperature conditions.

  • Solution: Conduct stability studies to determine the optimal pH and temperature ranges for processing and storage. While specific stability data for this compound is not extensively published, general principles for antibiotic stability suggest that storage at low temperatures (-20°C or -70°C) and at a pH where the molecule is most stable is advisable.[8] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and pathways.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound I can expect from a lab-scale fermentation?

A1: The yield of this compound can vary significantly depending on the producing strain, fermentation conditions, and media composition. Reported yields for fusaricidin-type compounds range from approximately 12 mg/L to over 500 mg/L in optimized processes.[3] For example, a study on a genetically engineered strain of Paenibacillus polymyxa reported a fermentation yield of approximately 55 mg/L for a novel fusaricidin derivative.[2][10] Another study achieved a maximal production of 581 mg/L of fusaricidins in a continuous fermentation system.

Q2: What analytical methods are recommended for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically at 210 nm) is a common method for the quantification of this compound.[2] For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[11][12]

Q3: What are the key challenges in scaling up this compound production from lab-scale to pilot or industrial-scale?

A3: Scaling up any fermentation process presents several challenges. For this compound, key considerations include:

  • Maintaining Optimal Oxygen Transfer: Ensuring adequate oxygen supply in larger bioreactors can be difficult. The oxygen transfer rate (OTR) is a critical parameter that needs to be maintained during scale-up.

  • Mixing and Shear Stress: Achieving homogenous mixing in large vessels without subjecting the microbial cells to excessive shear stress is a significant challenge.

  • Foaming Control: Foaming becomes a more pronounced issue at larger scales and requires robust control strategies.

  • Downstream Processing Efficiency: The efficiency of extraction and purification steps can decrease at larger scales, requiring process optimization and potentially different equipment.

  • Process Reproducibility: Ensuring consistent product yield and quality between batches is crucial and often more challenging at a larger scale.

Q4: Can you provide a basic protocol for the extraction and purification of this compound?

A4: A general workflow for the extraction and purification of this compound is as follows:

  • Cell Separation: Centrifuge the fermentation broth to separate the supernatant and the cell pellet.

  • Extraction from Supernatant: The supernatant can be subjected to acid precipitation (adjusting the pH to acidic levels) to precipitate the fusaricidins, which can then be collected by centrifugation. Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be performed.

  • Extraction from Cell Pellet: The cell pellet can be extracted with methanol with vigorous shaking.[2][3]

  • Solvent Evaporation: The solvent from the extracts is typically removed under reduced pressure using a rotary evaporator.

  • Purification: The crude extract is then purified using chromatographic techniques. Size-exclusion chromatography can be used for initial cleanup, followed by reversed-phase HPLC for high-purity separation.[6]

III. Visualizations

Signaling Pathway for Fusaricidin Biosynthesis

The biosynthesis of fusaricidin in Paenibacillus polymyxa is regulated by a complex signaling pathway. Understanding this pathway can provide insights into strategies for genetically engineering strains for enhanced production.

Fusaricidin_Biosynthesis_Pathway KinB KinB Spo0A Spo0A KinB->Spo0A P_Spo0A Spo0A-P AbrB_gene abrB gene P_Spo0A->AbrB_gene AbrB_protein AbrB protein AbrB_gene->AbrB_protein Translation fus_operon fus operon AbrB_protein->fus_operon Fusaricidin This compound fus_operon->Fusaricidin Biosynthesis Fusaricidin_Production_Workflow Inoculum Inoculum Preparation (P. polymyxa) Fermentation Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Supernatant Supernatant Harvest->Supernatant CellPellet Cell Pellet Harvest->CellPellet Extraction_S Extraction (e.g., Acid Precipitation) Supernatant->Extraction_S Extraction_P Extraction (e.g., Methanol) CellPellet->Extraction_P Combine Combine Extracts Extraction_S->Combine Extraction_P->Combine Purification Purification (e.g., RP-HPLC) Combine->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct Low_Yield_Troubleshooting LowYield Low this compound Yield CheckGrowth Is cell growth (OD600) normal? LowYield->CheckGrowth PoorGrowth Poor Cell Growth CheckGrowth->PoorGrowth No GoodGrowth Normal Cell Growth CheckGrowth->GoodGrowth Yes CheckConditions Check Fermentation Conditions (Temp, pH, Aeration) PoorGrowth->CheckConditions CheckMedia Check Media Composition & Inoculum Quality PoorGrowth->CheckMedia CheckPurity Check for Contamination GoodGrowth->CheckPurity Contaminated Contamination Detected CheckPurity->Contaminated Yes NotContaminated No Contamination CheckPurity->NotContaminated No Discard Discard Batch & Improve Aseptic Technique Contaminated->Discard CheckExtraction Review Extraction & Purification Protocol NotContaminated->CheckExtraction CheckStrain Verify Strain Stability NotContaminated->CheckStrain

References

Troubleshooting poor separation in Fusaricidin A HPLC purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Fusaricidin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common separation issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a cyclic lipodepsipeptide antibiotic with a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.[1][2] Its purification by HPLC can be challenging due to several factors:

  • Presence of Isomers and Analogs: this compound belongs to a family of structurally related compounds (fusaricidin-type compounds or FTCs) that are often co-produced.[3][4][5][6] These closely related molecules can have very similar retention times, making them difficult to separate.

  • Lipophilic Nature: The fatty acid side chain gives the molecule a significant hydrophobic character, which can lead to strong interactions with reversed-phase columns, potentially causing peak broadening and requiring careful optimization of the mobile phase.[7][8]

  • Amphipathic Properties: Like many lipopeptides, fusaricidins are amphipathic, meaning they have both hydrophobic and hydrophilic regions. This can lead to complex retention behavior on reversed-phase columns.[9]

  • Potential for Aggregation: Lipopeptides have a tendency to form micelles or aggregates, which can result in poor peak shape and reduced recovery.[8]

Troubleshooting Poor Separation

This section addresses specific problems you may encounter during the HPLC purification of this compound.

Problem 1: Poor Resolution - Peaks are not well separated.

Q: I am seeing overlapping peaks or peaks that are very close together. How can I improve the resolution between this compound and other compounds?

A: Poor resolution is a common issue and can be addressed by systematically optimizing your HPLC method. Here are the key parameters to investigate:

1. Mobile Phase Composition:

  • Adjust Solvent Strength: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase is critical. Decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.[10]

  • Optimize the Gradient: If you are using a gradient elution, a shallower gradient (a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of complex mixtures like fusaricidin extracts.[10][11][12]

  • Mobile Phase Additives: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) or a modifier like formic acid to the mobile phase is often necessary for good peak shape and selectivity of peptides. A typical concentration is 0.1%. These additives can help to protonate silanol groups on the stationary phase and the analyte, reducing unwanted secondary interactions.[13]

  • pH Control: The pH of the mobile phase can influence the ionization state of this compound and its impurities, which in turn affects their retention. Experimenting with the pH of the aqueous phase (within the stable range of your column) can alter selectivity and improve resolution.

2. Stationary Phase Selection:

  • Column Chemistry: While C18 columns are most common for lipopeptide separation, other stationary phases like C8 or phenyl-hexyl might offer different selectivity and could be beneficial if you are struggling to separate specific impurities.[10][13]

  • Pore Size: For large molecules like peptides, wide-pore columns (e.g., 300 Å) are generally recommended to allow the analyte to interact fully with the stationary phase.[13]

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) lead to higher efficiency and better resolution, but also result in higher backpressure.[10][14]

3. Other Parameters:

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially altered selectivity. A typical starting point is 30-40°C.[10]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.[10]

Experimental Protocol: Optimizing a Gradient for this compound Separation

This protocol outlines a general approach to optimizing a gradient method for improved resolution.

  • Initial Scouting Gradient:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a broad gradient, for example, 5% to 95% B over 30 minutes.

    • Detection: UV at 210-220 nm.[11]

  • Analyze the Initial Run:

    • Identify the approximate percentage of Mobile Phase B at which this compound and the closely eluting impurities elute.

  • Develop a Shallower Gradient:

    • Based on the initial run, create a new gradient that is shallower around the elution point of your target compounds. For example, if the compounds of interest elute between 40% and 60% B, you could try a gradient of 35% to 65% B over 40 minutes.

Table 1: Example of Gradient Optimization

ParameterScouting GradientOptimized Gradient
Time (min) % Acetonitrile % Acetonitrile
0535
309540
359565
40595
45535
Problem 2: Peak Tailing.

Q: My this compound peak has a tail. What causes this and how can I get a more symmetrical peak?

A: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.

  • Cause: The basic guanidino group in the side chain of this compound can interact with acidic silanol groups on the silica-based stationary phase. This strong interaction can lead to a slow release of the analyte from the column, resulting in a tailed peak.

  • Solution:

    • Use a Mobile Phase Additive: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the positively charged guanidino group.[13][15]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.

    • Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.

Problem 3: Broad Peaks.

Q: My peaks are broad, which is affecting both resolution and sensitivity. What can I do?

A: Peak broadening can be caused by a variety of factors, from the HPLC system itself to the chemistry of the separation.

  • Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow as possible to minimize dead volume, which can contribute to peak broadening.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it if necessary.[15]

  • Slow Mass Transfer: This can be an issue with large molecules. Increasing the column temperature can improve mass transfer and lead to sharper peaks.[10]

  • Compound Aggregation: The lipophilic nature of this compound can lead to aggregation. Ensure your sample is fully dissolved in the injection solvent. The composition of the injection solvent should be as close as possible to the initial mobile phase to avoid on-column precipitation.

Visualizing the Troubleshooting Process

To aid in diagnosing separation problems, the following workflow diagram outlines a logical approach to troubleshooting.

G Troubleshooting Workflow for Poor HPLC Separation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Problem Categorization cluster_3 Corrective Actions start Poor Separation Observed check_system Check System Pressure & Baseline start->check_system check_column Inspect Column History & Performance check_system->check_column poor_resolution Poor Resolution check_column->poor_resolution Overlapping Peaks peak_tailing Peak Tailing check_column->peak_tailing Asymmetric Peaks broad_peaks Broad Peaks check_column->broad_peaks Wide Peaks optimize_gradient Optimize Gradient (Shallower) poor_resolution->optimize_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) poor_resolution->change_solvent adjust_ph Adjust Mobile Phase pH poor_resolution->adjust_ph add_modifier Add/Optimize Mobile Phase Modifier (e.g., 0.1% TFA) peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load broad_peaks->add_modifier increase_temp Increase Column Temperature broad_peaks->increase_temp replace_column Replace Column broad_peaks->replace_column optimize_gradient->start Re-evaluate change_solvent->start Re-evaluate adjust_ph->start Re-evaluate add_modifier->start Re-evaluate reduce_load->start Re-evaluate increase_temp->start Re-evaluate replace_column->start Re-evaluate

Caption: A decision tree for troubleshooting common HPLC separation issues.

Key Experimental Methodologies

General HPLC Method for this compound Analysis

This method can be used as a starting point for method development and troubleshooting.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., Atlantis C18, 4.6 x 150 mm, 3 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.[3]

  • Injection Volume: 10-20 µL.

  • Gradient Program: A linear gradient tailored to the specific sample complexity. For complex mixtures, a shallow gradient is recommended. An isocratic elution with 80% methanol has also been reported for separating fusaricidin-type compounds.[3]

Table 2: HPLC Column Specifications and Typical Operating Parameters

ParameterSpecificationRationale
Stationary Phase C18 (Octadecylsilane)Good hydrophobicity for retaining lipopeptides.
Particle Size 3-5 µmA good balance between efficiency and backpressure for analytical and semi-preparative work.[10]
Pore Size 100-300 ÅWider pores are beneficial for larger molecules like peptides to ensure proper interaction with the stationary phase.[13]
Column Dimensions 4.6 x 150/250 mmStandard analytical column dimensions.
pH Range 2-8Typical stable pH range for silica-based C18 columns.
Temperature 25-50°COperating at slightly elevated temperatures can improve peak shape and reduce viscosity.[10]

References

Technical Support Center: Plasmid-Based Expression of Fusaricidin A Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasmid-based expression systems for the biosynthesis of Fusaricidin A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the expression of the this compound biosynthesis gene cluster from plasmids in common heterologous hosts such as E. coli and Bacillus subtilis.

Issue 1: Low or No this compound Production

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Strategy Expected Outcome/Notes
Inefficient Transcription - Promoter Strength: If using a weak or improperly regulated promoter, switch to a strong, inducible promoter (e.g., T7 promoter in E. coli BL21(DE3) strains, or strong constitutive promoters for Bacillus).[1][2][3] - Promoter Compatibility: Ensure the promoter is functional in the chosen host. For B. subtilis, promoters from related Bacillus species or well-characterized strong native promoters can be effective.[1][2][4]An increase in transcript levels of the fus genes, which can be verified by qRT-PCR.
Codon Bias - Codon Optimization: The Paenibacillus polymyxafus gene cluster has a different codon usage pattern than E. coli or B. subtilis. Synthesize the genes with codons optimized for the expression host.[5] - Co-expression of tRNA genes: Use host strains engineered to express tRNAs for rare codons (e.g., E. coli Rosetta™ strains).[5]Improved translation efficiency and higher yields of the biosynthetic enzymes.
Metabolic Load and Plasmid Instability - Vector Choice: The fus gene cluster is large (~32 kb). Use low-copy number plasmids or Bacterial Artificial Chromosomes (BACs) to reduce the metabolic burden on the host.[6][7] - Plasmid Stability: Ensure the plasmid contains a stable origin of replication and a selectable marker. For large plasmids, segregational instability can be an issue; consider systems that actively maintain the plasmid.[8][9][10]Stable maintenance of the plasmid across generations, which can be verified by plasmid extraction and analysis from overnight cultures.
Precursor Unavailability - Metabolic Engineering: this compound biosynthesis requires specific precursors, including amino acids and a fatty acid component. The heterologous host may not produce these in sufficient quantities. Supplement the culture medium with the required precursors or engineer the host's metabolic pathways to increase their production.Increased availability of precursors can directly lead to higher product yields.
Incorrect Protein Folding/Activity - Expression Conditions: Optimize expression temperature, inducer concentration (e.g., IPTG), and incubation time. Lower temperatures (e.g., 16-25°C) can improve the solubility and proper folding of large enzymes like non-ribosomal peptide synthetases (NRPSs).[5] - Chaperone Co-expression: Co-express molecular chaperones to assist in the proper folding of the large FusA synthetase.Increased levels of soluble, active biosynthetic enzymes, which can be assessed by SDS-PAGE and activity assays if available.
Toxicity of this compound - Inducible Promoters: Use tightly regulated inducible promoters to delay the expression of the gene cluster until the culture has reached a high cell density.[11] - Export Systems: Engineer the host to express an efflux pump that can export the this compound out of the cell, reducing intracellular toxicity.Improved cell growth and viability after induction, leading to a longer production phase.
Quantitative Data Summary

The following table summarizes reported yields of fusaricidin variants from the native producer Paenibacillus polymyxa. This data can serve as a benchmark for researchers working on heterologous expression systems.

Strain/Condition Fusaricidin Variant Yield (mg/L) Reference
P. polymyxa (Wild-type)Fusaricidin LI-F07a~60[12]
P. polymyxa (Engineered strain M6)[ΔAla6] fusaricidin LI-F07a~55[12][13]
P. polymyxa StrainsFusaricidin LI-F07a12 - 76[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the plasmid-based expression of this compound biosynthesis genes.

Protocol 1: Assembly of the this compound Gene Cluster using Gibson Assembly

This protocol describes the assembly of the multi-gene fus cluster into a suitable expression vector. The fus gene cluster consists of fusG, fusF, fusE, fusD, fusC, fusB, and fusA.

1. Primer Design and PCR Amplification:

  • Design overlapping primers for each gene in the fus cluster. Each primer should have a 5' extension of 20-40 bp that is homologous to the adjacent DNA fragment (either the next gene in the cluster or the linearized vector).[14][15]

  • Amplify each gene individually using a high-fidelity DNA polymerase to minimize errors.

  • Linearize the chosen expression vector (e.g., a shuttle vector for B. subtilis or a pET vector for E. coli) by PCR or restriction digest at the desired insertion site.

2. Fragment Purification and Quantification:

  • Run the PCR products on an agarose gel to verify the size of each fragment.

  • Purify the PCR products and the linearized vector using a gel extraction kit or a PCR clean-up kit.

  • Quantify the concentration of each purified DNA fragment using a spectrophotometer.

3. Gibson Assembly Reaction:

  • Set up the Gibson Assembly reaction on ice. For a 20 µL reaction, combine the DNA fragments in equimolar amounts. A typical reaction may include:

    • Linearized vector: 50-100 ng

    • Each fus gene fragment: Molar ratio of 2-3 fold excess relative to the vector.[16]

    • Gibson Assembly Master Mix (2X): 10 µL

    • Nuclease-free water to 20 µL

  • Incubate the reaction at 50°C for 60 minutes.[14][17]

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α for cloning or a suitable expression host) with 2-5 µL of the assembly reaction.

  • Plate the transformed cells on selective agar plates (e.g., LB agar with the appropriate antibiotic).

  • Incubate overnight at 37°C.

5. Verification of Assembly:

  • Screen colonies by colony PCR using primers that span the junctions between the assembled fragments.

  • Isolate plasmid DNA from positive colonies and confirm the correct assembly by restriction digest and Sanger sequencing of the fragment junctions.

Protocol 2: Heterologous Expression and Extraction of this compound

This protocol outlines the steps for expressing the this compound gene cluster and extracting the product.

1. Expression of the Fusaricidin Biosynthesis Genes:

  • Inoculate a single colony of the expression host containing the assembled fus gene cluster plasmid into a starter culture with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

  • Inoculate a larger volume of production medium with the starter culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for pET vectors).

  • Reduce the temperature to 16-25°C and continue to incubate for 24-72 hours with shaking.

2. Extraction of this compound:

  • Harvest the cells by centrifugation.

  • The fermentation broth can be extracted with an equal volume of ethyl acetate.[18]

  • The cell pellet can be extracted with methanol.[18]

  • Separate the organic phase and evaporate the solvent to obtain the crude extract.

3. Quantification of this compound by HPLC:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Analyze the extract by reverse-phase HPLC with a C18 column.[18]

  • A typical gradient could be from 40% acetonitrile with 0.1% formic acid to 90% acetonitrile with 0.1% formic acid over 30 minutes.[18]

  • Monitor the elution at 210 nm.

  • Quantify the this compound peak by comparing its area to a standard curve of purified this compound.[19]

Mandatory Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

Fusaricidin_Regulation KinB KinB (Sensor Kinase) Spo0A Spo0A (Response Regulator) KinB->Spo0A Phosphorylation AbrB AbrB (Transition State Regulator) Spo0A->AbrB Represses transcription fus_operon fus Gene Cluster (fusA-G) AbrB->fus_operon Represses transcription Fusaricidin_A This compound fus_operon->Fusaricidin_A Biosynthesis

Caption: Regulatory cascade controlling this compound biosynthesis in Paenibacillus polymyxa.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow start Start gene_cluster Identify fus Gene Cluster (fusA-G) start->gene_cluster cloning Clone Gene Cluster into Expression Vector gene_cluster->cloning transformation Transform into Heterologous Host cloning->transformation expression Induce Gene Expression transformation->expression extraction Extract this compound expression->extraction analysis Analyze by HPLC/MS extraction->analysis end End analysis->end

Caption: General workflow for the heterologous expression of the this compound gene cluster.

Frequently Asked Questions (FAQs)

Q1: What is the full size of the this compound biosynthesis gene cluster?

The fus gene cluster from Paenibacillus polymyxa is approximately 31.8 kb and consists of eight open reading frames: fusG, fusF, fusE, fusD, fusC, fusB, fusA, and fusTE. The largest gene, fusA, is about 23.7 kb.

Q2: Which host is better for expressing the fusaricidin gene cluster, E. coli or Bacillus subtilis?

Both hosts have their advantages and disadvantages. E. coli is genetically tractable with a wide range of available tools, but as a Gram-negative bacterium, it may have issues with codon usage, protein folding, and lack of necessary precursors for Paenibacillus genes. Bacillus subtilis is a Gram-positive bacterium, more closely related to Paenibacillus, and is known for its high secretion capacity. It may be a better host for producing correctly folded and active enzymes of the fusaricidin pathway.

Q3: My plasmid containing the full fus gene cluster is unstable in E. coli. What can I do?

Large plasmids are often unstable in E. coli, especially if they are high-copy number or contain genes that are toxic to the host.[6] To improve stability, you can:

  • Use a low-copy number vector (e.g., based on the pSC101 or BAC replicon).

  • Cultivate at lower temperatures (30°C) to reduce the metabolic burden.

  • Ensure that the expression of the fus genes is tightly repressed during the growth phase.

  • Use a host strain specifically designed for maintaining large or unstable plasmids.

Q4: I am not seeing any this compound production, but my cells are growing. What is the first thing I should check?

The first step is to verify that the biosynthetic genes are being transcribed and translated. You can check for the presence of the fus gene transcripts using qRT-PCR. You can also try to detect the biosynthetic enzymes (especially the large FusA protein) by SDS-PAGE and Western blot, if you have an antibody or an epitope tag. If there is no transcription, the promoter is likely the issue. If there is transcription but no protein, codon usage or mRNA stability could be the problem.

Q5: How does the regulator AbrB control this compound biosynthesis?

In Paenibacillus polymyxa, AbrB acts as a negative regulator (a repressor) of the fus gene cluster.[12] It directly binds to the promoter region of the fus operon, preventing transcription. The expression of abrB itself is repressed by Spo0A, a key regulator of sporulation. Therefore, conditions that lead to the phosphorylation of Spo0A will decrease the amount of AbrB, which in turn de-represses the fus gene cluster and allows for the production of this compound.[12][20]

References

Technical Support Center: Site-Directed Mutagenesis of FusA Synthetase for Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the site-directed mutagenesis of FusA synthetase to generate novel analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing site-directed mutagenesis on FusA synthetase?

Site-directed mutagenesis of FusA synthetase, a polyketide synthase, is a powerful technique used to probe the relationship between its structure and function.[1] By introducing specific amino acid substitutions, researchers can alter the enzyme's catalytic activity, substrate specificity, and stability.[1] This can lead to the generation of novel fusarin analogs with potentially altered biological activities, or provide insights into mechanisms of antibiotic resistance.[2] For instance, mutations in the fusA gene have been shown to impact the production of fusarins, a class of mycotoxins.[3][4]

Q2: What are the critical initial steps before starting a site-directed mutagenesis experiment on FusA synthetase?

Before initiating the experiment, it is crucial to have a high-quality template plasmid containing the wild-type fusA gene. The plasmid should be freshly prepared to avoid issues with degradation or nicking.[5] Additionally, careful primer design is paramount for the success of the mutagenesis.[6][7] Finally, ensuring the use of high-efficiency competent cells is essential for successful transformation.[5]

Q3: How can I confirm that the desired mutation has been successfully introduced into the fusA gene?

The most reliable method for confirming the presence of the desired mutation is through DNA sequencing of the modified plasmid. After isolating plasmid DNA from transformed colonies, the region of the fusA gene targeted for mutagenesis should be sequenced to verify the nucleotide change and ensure no unintended mutations have been introduced elsewhere in the plasmid.[8]

Troubleshooting Guides

This section addresses common problems encountered during the site-directed mutagenesis of FusA synthetase.

Problem 1: No or very few colonies after transformation.
Possible Cause Recommended Solution
Low competent cell efficiency Use a fresh batch of competent cells with a transformation efficiency of at least 10⁷ cfu/µg.[5] Perform a control transformation with a known plasmid to verify cell viability.
Insufficient template DNA Increase the amount of template DNA in the PCR reaction.
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR.[8] Try altering the extension time or temperature (e.g., 68°C and 60 seconds/kb).
Poor primer design Re-evaluate the primer design. Ensure primers are 25-45 nucleotides long, have a GC content of at least 40%, and terminate with one or more G or C bases.[9] The mutation should be centered and flanked by at least 8 nucleotides on each side.[9]
DpnI digestion failure Ensure the template plasmid was isolated from a dam-methylating E. coli strain (e.g., DH5α, JM109). Increase the DpnI digestion time to 2 hours or use more enzyme.
Inhibitors in DNA sample Purify the PCR product before transformation to remove any inhibitory substances.[5]
Problem 2: High number of colonies, but none contain the desired mutation.
Possible Cause Recommended Solution
Incomplete DpnI digestion of template DNA Increase the DpnI digestion time or the amount of DpnI enzyme used. Ensure the template plasmid is methylated.[5]
Too much template DNA Decrease the concentration of the template DNA used in the initial PCR reaction. Using as little as 1 ng of plasmid template can be sufficient.[5]
Low PCR fidelity Use a high-fidelity DNA polymerase to minimize the introduction of random mutations.
Primer-dimer formation Optimize primer design to minimize self-annealing. Avoid complementary sequences at the 3' ends of the primers.
Problem 3: Unintended mutations are present in the sequenced plasmid.
Possible Cause Recommended Solution
Low fidelity of DNA polymerase Use a proofreading DNA polymerase with high fidelity to reduce the error rate during PCR.
Template plasmid contains pre-existing mutations Sequence the wild-type template plasmid to confirm its sequence before starting the mutagenesis experiment.[5]
Excessive PCR cycles Reduce the number of PCR cycles to minimize the chance of introducing random mutations.

Experimental Protocols

Protocol: Site-Directed Mutagenesis of FusA Synthetase using PCR

This protocol outlines a standard method for introducing a point mutation into the fusA gene cloned into a plasmid vector.

1. Primer Design:

  • Design two complementary oligonucleotide primers, 25–45 bases in length.

  • The desired mutation should be in the middle of each primer, with at least 8-10 bases of correct sequence on both sides.

  • The primers should have a GC content of at least 40% and should terminate with a G or C.[9]

2. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.5 µL of forward primer (10 µM)

    • 1.5 µL of reverse primer (10 µM)

    • 1 µL of template plasmid DNA (1-10 ng)

    • 1 µL of high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • Perform PCR with the following cycling conditions (optimize as needed):

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with a gradient)

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 5 µL of the DpnI-treated PCR product.[9]

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

5. Analysis of Transformants:

  • Pick several individual colonies and grow them overnight in liquid LB medium with the appropriate antibiotic.

  • Isolate the plasmid DNA from each culture.

  • Send the purified plasmids for DNA sequencing to confirm the presence of the desired mutation in the fusA gene.

Quantitative Data Summary

The following table summarizes the impact of specific mutations in the fusA1 gene on aminoglycoside resistance in Pseudomonas aeruginosa.

Mutation (Amino Acid Change) Fold Increase in MIC
Gentamicin Amikacin Tobramycin
Leu40Gln2-162-162-16
Gly118Ser2-162-162-16
Asn592Ile2-162-162-16
Data synthesized from[2]

Visualizations

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Amplification cluster_digestion Selection cluster_transform Introduction into Host cluster_analysis Verification Primer_Design 1. Primer Design PCR 3. PCR with Mutagenic Primers Primer_Design->PCR Template_Prep 2. Template Plasmid Preparation Template_Prep->PCR DpnI 4. DpnI Digestion of Parental DNA PCR->DpnI Transformation 5. Transformation into Competent E. coli DpnI->Transformation Sequencing 6. Plasmid Isolation & Sequencing Transformation->Sequencing

Caption: Workflow for site-directed mutagenesis of FusA synthetase.

FusA_Function_Pathway cluster_gene Genetic Level cluster_protein Protein Level cluster_product Product Level fusA_gene fusA Gene mutated_fusA Mutated fusA Gene fusA_gene->mutated_fusA Site-Directed Mutagenesis FusA_synthetase FusA Synthetase (Wild-Type) fusA_gene->FusA_synthetase Transcription & Translation mutated_FusA Engineered FusA Synthetase mutated_fusA->mutated_FusA Transcription & Translation Fusarin Fusarin Analogs FusA_synthetase->Fusarin Novel_Analog Novel Analogs mutated_FusA->Novel_Analog

Caption: Logical relationship of FusA mutagenesis to novel analog production.

References

Technical Support Center: Enhancing the Antifungal Activity of Fusaricidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antifungal activity of fusaricidin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antifungal action for fusaricidins?

Fusaricidins, a class of lipopeptide antibiotics produced by Paenibacillus polymyxa, exhibit potent antifungal activity, particularly against Fusarium species.[1][2] Their primary mechanism involves disrupting the fungal cell membrane, leading to cytoplasm leakage and inhibition of spore germination and hyphal growth.[3] Some derivatives have also been shown to induce systemic resistance in plants against fungal pathogens through the salicylic acid (SA) signaling pathway.[3]

Q2: What are the key strategies for enhancing the antifungal activity of fusaricidin derivatives?

The primary strategy for enhancing the antifungal activity of fusaricidins is through structural modification of the peptide moiety. This is often achieved by engineering the non-ribosomal peptide synthetase (NRPS) responsible for its biosynthesis, Fusaricidin bio-synthetase A (FusA).[1][2] By deleting specific modules within FusA, novel derivatives with altered amino acid compositions and enhanced antifungal properties can be created.[1][2] Another approach involves chemical modification of the fusaricidin molecule, such as altering the fatty acid side chain or substituting amino acid residues.

Q3: Are there known signaling pathways that regulate fusaricidin production?

Yes, the biosynthesis of fusaricidins in Paenibacillus polymyxa is controlled by the KinB-Spo0A-AbrB signaling pathway.[4] In this pathway, the kinase KinB is involved in the phosphorylation of the sporulation regulator Spo0A. Phosphorylated Spo0A, in turn, represses the transcription of the abrB gene. The AbrB protein acts as a repressor of the fus gene cluster, which is responsible for fusaricidin biosynthesis. Therefore, the activation of the KinB-Spo0A pathway leads to the de-repression of the fus operon and subsequent production of fusaricidins.[4]

Troubleshooting Guide

Problem 1: Low or no antifungal activity observed after genetic modification of FusA.

  • Possible Cause 1: Incorrect module deletion or modification.

    • Troubleshooting Step: Verify the genetic modification using PCR and DNA sequencing to ensure the intended module was deleted or modified correctly. The deletion of the sixth module of FusA has been shown to enhance antifungal activity.[1][2]

  • Possible Cause 2: Disruption of essential domains within the NRPS.

    • Troubleshooting Step: Analyze the domains within the modified FusA module. Ensure that essential domains for adenylation (A), thiolation (T), and condensation (C) are not inadvertently disrupted, as this would halt the entire biosynthetic process.

  • Possible Cause 3: Sub-optimal fermentation conditions for the engineered strain.

    • Troubleshooting Step: Optimize fermentation parameters such as temperature, pH, aeration, and media composition. Paenibacillus polymyxa strains are typically cultivated at 30°C in Katznelson–Lochhead (KL) broth for fusaricidin production.[1]

Problem 2: Difficulty in purifying and identifying the novel fusaricidin derivative.

  • Possible Cause 1: Low production yield of the new derivative.

    • Troubleshooting Step: Scale up the fermentation volume and optimize the extraction protocol. Extraction is typically performed using methanol, followed by purification using High-Performance Liquid Chromatography (HPLC).[1]

  • Possible Cause 2: Inadequate analytical techniques for structural elucidation.

    • Troubleshooting Step: Employ a combination of analytical techniques for structural characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are crucial for determining the molecular weight and fragmentation pattern of the new compound.[1]

Problem 3: Inconsistent results in antifungal activity assays.

  • Possible Cause 1: Variability in fungal inoculum.

    • Troubleshooting Step: Standardize the preparation of the fungal spore suspension. Ensure a consistent spore concentration is used for all assays. The minimum inhibitory concentration (MIC) is a standard measure of antifungal activity.[5]

  • Possible Cause 2: Inappropriate assay method.

    • Troubleshooting Step: Select an appropriate antifungal susceptibility testing method. Broth microdilution is a commonly used method to determine the MIC of antifungal agents against filamentous fungi.[5] Ensure proper controls are included in each assay.

Data on Enhanced Antifungal Activity

Recent research has demonstrated a significant enhancement in the antifungal activity of a novel fusaricidin derivative, [ΔAla⁶] fusaricidin LI-F07a, created by deleting the sixth module of the FusA synthetase in P. polymyxa WLY78.[1][2]

CompoundTarget FungusAntifungal Activity EnhancementControl Effect (CE) - Cucumber Fusarium WiltControl Effect (CE) - Cucumber Gray Mold
[ΔAla⁶] fusaricidin LI-F07aF. oxysporum, B. cinerea1-fold higher than fusaricidin LI-F07a95%98.1%
Fusaricidin LI-F07aF. oxysporum, B. cinereaBaseline84%76.2%

Data synthesized from a 2023 study on engineering the fusaricidin bio-synthetase A.[1][2]

Experimental Protocols

1. Engineering of Fusaricidin Bio-synthetase A (FusA)

This protocol describes the deletion of a module within the FusA gene in Paenibacillus polymyxa using homologous recombination.

  • Vector Construction: A temperature-sensitive shuttle vector (e.g., pRN5101) is used for gene knockout.[1] Upstream and downstream fragments flanking the target FusA module are amplified by PCR and cloned into the vector.

  • Transformation: The engineered plasmid is introduced into the P. polymyxa strain via electroporation or conjugation.

  • Homologous Recombination: The engineered strain is cultivated at a non-permissive temperature (e.g., 39°C) to induce homologous recombination, leading to the deletion of the target module from the bacterial genome.

  • Verification: The successful deletion is confirmed by PCR analysis and DNA sequencing of the modified genomic region.

2. Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[5]

  • Inoculum Preparation: Fungal spores are harvested from a fresh culture grown on Potato Dextrose Agar (PDA) and suspended in sterile saline with 0.05% Tween 80. The spore concentration is adjusted to a 0.5 McFarland standard.[5]

  • Assay Plate Preparation: The fusaricidin derivatives are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 48-72 hours.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[5]

Visualizations

Fusaricidin_Biosynthesis_Regulation KinB KinB (Kinase) Spo0A Spo0A KinB->Spo0A Phosphorylation Spo0A_P Spo0A-P Spo0A->Spo0A_P AbrB_gene abrB gene Spo0A_P->AbrB_gene Represses transcription AbrB AbrB (Repressor) AbrB_gene->AbrB Transcription & Translation fus_operon fus operon AbrB->fus_operon Represses transcription Fusaricidin Fusaricidin fus_operon->Fusaricidin Biosynthesis

Caption: KinB-Spo0A-AbrB signaling pathway regulating fusaricidin biosynthesis.

FusA_Engineering_Workflow start Start: Enhance Antifungal Activity construct Construct Gene Knockout Vector (e.g., pRN5101 with flanking regions) start->construct transform Transform P. polymyxa construct->transform recombine Induce Homologous Recombination (non-permissive temperature) transform->recombine verify Verify Module Deletion (PCR & Sequencing) recombine->verify ferment Ferment Engineered Strain verify->ferment extract Extract & Purify Derivative (HPLC) ferment->extract identify Identify Structure (LC-MS/MS) extract->identify test Test Antifungal Activity (MIC Assay) identify->test end End: Novel Derivative with Enhanced Activity test->end

Caption: Workflow for engineering FusA to create novel fusaricidin derivatives.

Troubleshooting_Low_Activity start Problem: Low/No Antifungal Activity check_modification Verify Genetic Modification (PCR, Sequencing) start->check_modification correct Modification Correct? check_modification->correct analyze_domains Analyze NRPS Domains (A, T, C intact?) correct->analyze_domains Yes re_engineer Re-engineer Construct correct->re_engineer No domains_ok Domains Intact? analyze_domains->domains_ok optimize_fermentation Optimize Fermentation Conditions (Temp, pH, Media) domains_ok->optimize_fermentation Yes domains_ok->re_engineer No success Success: Activity Restored optimize_fermentation->success re_engineer->start

Caption: Troubleshooting workflow for low antifungal activity in engineered strains.

References

Fed-batch fermentation strategies for high-titer Fusaricidin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing fed-batch fermentation of Fusaricidin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary producers? A1: Fusaricidins are a group of antifungal lipopeptide antibiotics.[1] They are composed of a cyclic peptide made of six amino acids and a unique 15-guanidino-3-hydroxypentadecanoic acid moiety.[2] These compounds are produced by various strains of Paenibacillus, with Paenibacillus polymyxa and Paenibacillus kribbensis being notable producers.[2][3]

Q2: Why is a fed-batch strategy preferred over simple batch fermentation for this compound? A2: Fed-batch cultivation is often employed to achieve high cell densities and overcome challenges seen in batch cultures, such as substrate inhibition and catabolite repression.[4] By controlling the feeding of key nutrients like glucose, a fed-batch strategy can maintain optimal conditions for an extended period, leading to significantly higher productivity and final product titers compared to a standard batch process where nutrient depletion or the accumulation of inhibitory byproducts can limit yield.[4][5]

Q3: What are the essential components of a fermentation medium for this compound production? A3: A well-defined medium is crucial for high-titer production. Key components generally include a primary carbon source like glucose, a nitrogen source such as ammonium chloride, and essential metal ions.[3] For instance, a modified M9 medium has been used successfully, supplemented with specific concentrations of FeSO₄ and MnCl₂ which were found to be critical for maximizing yield.[3][6] Potato dextrose broth has also been shown to support optimal production in some strains.[2]

Q4: What is the biosynthetic pathway for this compound? A4: this compound is synthesized non-ribosomally by a large multifunctional enzyme complex.[7] The biosynthesis is encoded by the fus gene operon (fusGFEDCBA).[1] The core component is the Fusaricidin Synthetase (FusA), a non-ribosomal peptide synthetase (NRPS) consisting of six modules that activate and link the six amino acid components.[7][8] The entire process is regulated by a complex signaling pathway involving KinB, Spo0A, and AbrB, where the regulator AbrB directly binds to the promoter of the fus operon to control its expression.[1]

Troubleshooting Guide

Problem 1: Low or No this compound Production

My fermentation shows minimal or no detectable this compound. What are the common causes and solutions?

Potential CauseRecommended ActionExplanation
Strain Viability/Degeneration Revive a fresh culture from a frozen glycerol stock. Avoid excessive subculturing.Repeated passaging of the strain on agar plates can lead to a loss of productivity in secondary metabolite synthesis.[9]
Incorrect Medium Composition Double-check all media component concentrations, especially trace metals (Fe²⁺, Mn²⁺). Ensure high-purity reagents are used.Fusaricidin production by P. kribbensis CU01 was shown to be highly dependent on optimal concentrations of specific metal ions.[3]
Suboptimal pH Monitor pH online and maintain it within the optimal range (typically 6.5-7.5) using automated acid/base addition.Deviations from the optimal pH range can stress the culture and severely inhibit the enzymatic activity required for secondary metabolism.[9]
Poor Aeration/Low Dissolved Oxygen (DO) Increase agitation speed and/or sparging rate to maintain DO above 20-30% saturation.The biosynthesis of complex antibiotics is an energy-intensive process that requires sufficient oxygen. Low DO is a common limiting factor in high-density cultures.
Carbon Source Inhibition Switch from a batch to a fed-batch strategy to maintain a low, non-inhibitory concentration of the carbon source (e.g., glucose).High initial glucose concentrations can lead to substrate inhibition, negatively impacting both cell growth and product formation.[4]
Problem 2: Inconsistent this compound Yields Between Batches

My this compound titers are highly variable from one fermentation run to the next. How can I improve process consistency?

Potential CauseRecommended ActionExplanation
Inconsistent Inoculum Standardize the seed culture preparation. Use an inoculum from the late-logarithmic to early-stationary growth phase and a consistent volume (e.g., 5-10% v/v).[9]The physiological state and age of the inoculum significantly impact the kinetics of the production phase. A standardized procedure is critical for reproducibility.[9]
Variability in Media Components Use single, large lots of complex media components (e.g., yeast extract). If possible, prepare a large volume of basal medium for multiple runs.Complex raw materials can have significant lot-to-lot variation, affecting the nutrient profile and leading to inconsistent fermentation performance.[9]
Inaccurate Feeding Profile Calibrate feed pumps before each run. Use a reliable control strategy (e.g., DO-stat, pH-stat, or a pre-determined exponential feed) to manage the nutrient feed.Inaccurate or inconsistent feeding can lead to periods of starvation or overflow metabolism, both of which can negatively and variably impact final titer.[10]

Data Presentation: Fermentation Strategies & Outcomes

Table 1: Comparison of Fermentation Strategies for Fusaricidin Production

StrainFermentation TypeKey Media Components / FeedMax Titer (mg/L)Productivity (mg/L/h)Reference
Paenibacillus kribbensis CU01Batch (2-L)Modified M9, 10 g/L glucose, 1 g/L NH₄Cl, Metal Ions581~24.2 (peak)[3][11]
Paenibacillus kribbensis CU01Continuous (7-L)Modified M9, 10 g/L glucose, Metal Ions57910.4 (average)[3][6]
Paenibacillus polymyxa WLY78 (Engineered)BatchKL Broth~55 (novel derivative)Not Reported[8][12]
Paenibacillus polymyxaFed-batchOptimized medium with nutrient feeding60.8 (total lipopeptides)Not Reported[6]

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Revitalization: Inoculate a single colony of Paenibacillus polymyxa from a fresh agar plate into a 50 mL tube containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Potato Dextrose Broth[2]).

  • Incubation: Incubate the culture at 28-30°C on a rotary shaker at 200-220 rpm for 18-24 hours.

  • Scale-Up: Transfer the seed culture to a 1 L flask containing 200 mL of the same medium. Incubate under the same conditions until it reaches the late-logarithmic phase of growth (typically 18-24 hours). This culture will serve as the inoculum for the bioreactor.

Protocol 2: Fed-Batch Fermentation

  • Bioreactor Preparation: Prepare a 5-L bioreactor with a 2-L working volume of production medium (e.g., Modified M9 medium containing 10 g/L glucose, 1 g/L ammonium chloride, and optimized metal ions like 1x10⁻³ M FeSO₄ and 1x10⁻⁶ M MnCl₂).[3] Sterilize the bioreactor and medium.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5% (v/v) inoculum.

  • Batch Phase: Run the fermentation in batch mode, maintaining the temperature at 28-30°C and pH at 7.0 (controlled with 2M HCl and 2M NaOH). Maintain dissolved oxygen (DO) above 30% by controlling agitation (e.g., 200-600 rpm) and aeration. This phase typically lasts until the initial carbon source is nearly depleted (approx. 15-24 hours).[3]

  • Fed-Batch Phase: Initiate the feeding of a concentrated sterile nutrient solution (e.g., 500 g/L glucose). The feeding strategy can be a constant rate, an exponential feed to maintain a constant growth rate, or a DO-stat method where the feed is added in response to a spike in DO, which indicates carbon source depletion.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to measure optical density (cell growth), substrate concentration, and this compound concentration.

  • Harvest: Conclude the fermentation when the this compound production rate declines significantly (typically after 72-96 hours).

Protocol 3: Extraction and Quantification of this compound

  • Extraction: Centrifuge the fermentation broth to separate the supernatant and cell pellet. Fusaricidins can be extracted from the cell pellet. Resuspend the pellet in methanol and shake vigorously for 1 hour.[13] Alternatively, the entire fermentation broth can be extracted with an equal volume of ethyl acetate.[8]

  • Drying: Collect the organic phase (methanol or ethyl acetate) and evaporate it to dryness under vacuum using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a small, known volume of methanol for analysis.

  • Quantification (HPLC): Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[8][13]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.[8]

    • Detection: Monitor the elution at a UV wavelength of 210 nm.[13]

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

  • Identification (LC-MS): Confirm the identity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify its molecular weight.[8]

Visualizations

Fusaricidin_Biosynthesis_Regulation KinB KinB (Sensor Kinase) Spo0A Spo0A (Response Regulator) KinB->Spo0A P_Spo0A Spo0A-P (Active) abrB_promoter abrB Promoter P_Spo0A->abrB_promoter Binds to AbrB AbrB (Regulator) fus_promoter fus Promoter AbrB->fus_promoter fus_operon fus Operon (fusGFEDCBA) Fusaricidin This compound Biosynthesis fus_operon->Fusaricidin fus_promoter->fus_operon Represses Transcription abrB_promoter->AbrB Fed_Batch_Workflow A 1. Inoculum Preparation B 2. Bioreactor Setup & Sterilization A->B C 3. Batch Phase (Initial Growth) B->C D 4. Fed-Batch Phase (Nutrient Feeding) C->D E 5. Harvest (Cell Separation) D->E F 6. Extraction (Methanol/Ethyl Acetate) E->F G 7. Analysis (HPLC / LC-MS) F->G H High-Titer This compound G->H Troubleshooting_Logic Start Low / No Yield Observed CheckStrain Check Strain Integrity (Fresh Stock, No Contamination) Start->CheckStrain Is strain viable? CheckMedium Verify Medium Composition (Salts, Trace Metals, pH) Start->CheckMedium Is medium correct? CheckInoculum Standardize Inoculum (Age, Size, Viability) Start->CheckInoculum Is inoculum consistent? CheckParams Review Fermentation Parameters (DO, Temp, Feed Rate) Start->CheckParams Are parameters optimal? Solution1 Re-start with verified strain CheckStrain->Solution1 Solution2 Prepare fresh, correct medium CheckMedium->Solution2 Solution3 Implement standardized inoculum protocol CheckInoculum->Solution3 Solution4 Optimize control parameters & feeding strategy CheckParams->Solution4

References

Technical Support Center: Navigating the Challenges of Fusaricidin A in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the cytotoxicity of Fusaricidin A for therapeutic use.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound's cytotoxicity to mammalian cells?

This compound and its analogs, known as fusaricidin-type compounds (FTCs), exert their cytotoxic effects primarily by forming pores in the plasma and mitochondrial membranes of mammalian cells.[1][2][3][4][5] This pore formation disrupts the integrity of the membranes, leading to several detrimental downstream effects:

  • Ion Gradient Disruption: The pores allow for the leakage of cellular contents and an influx of ions, disrupting the electrochemical gradients essential for cellular function. Fusaricidins have been shown to induce K+ permeating single channels.[1]

  • Mitochondrial Depolarization: By creating pores in the inner mitochondrial membrane, fusaricidins cause depolarization of the mitochondria.[1][3] This impairs mitochondrial function, including ATP synthesis.

  • Induction of Apoptosis: At concentrations between 2.5-5 µg/ml, fusaricidins can cause nuclear fragmentation and induce apoptosis, or programmed cell death.[1]

2. Why is reducing the cytotoxicity of this compound important for its therapeutic use?

While this compound exhibits potent antifungal and antibacterial activity against Gram-positive bacteria, its inherent cytotoxicity to mammalian cells limits its clinical applications.[2][6][7][8] For this compound to be a viable therapeutic agent, its toxic effects on host cells must be minimized while preserving its antimicrobial efficacy.

3. What are the main strategies to reduce the cytotoxicity of this compound?

There are two primary approaches to reducing the cytotoxicity of this compound:

  • Structural Modification: This involves the chemical synthesis of this compound analogs or derivatives.[7][9] By altering the amino acid sequence or the lipid tail, it is possible to modulate the compound's hydrophobicity and charge, which are key determinants of both antimicrobial activity and cytotoxicity.[7] For example, creating more stable amide analogs has been proposed as a way to develop less cytotoxic lead structures.[9]

  • Genetic Engineering of Biosynthesis: The biosynthetic pathway of this compound in its producing organism, Paenibacillus polymyxa, can be genetically modified. By altering the fusaricidin bio-synthetase A (FusA), novel derivatives with potentially reduced cytotoxicity can be produced.[10][11]

4. What are the key in vitro assays to evaluate the cytotoxicity of this compound and its derivatives?

Several key assays are essential for assessing the cytotoxicity of this compound:

  • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13]

  • Hemolysis Assay: This assay determines the extent to which a compound lyses red blood cells, providing a measure of its membrane-disrupting activity and potential for in vivo toxicity.[14][15]

  • Mitochondrial Function Assays: These assays, which measure parameters like mitochondrial swelling, membrane potential, and cytochrome c release, are crucial for understanding the specific impact of this compound on mitochondrial integrity.[3][4][5]

Troubleshooting Guides

Issue 1: High variability in MTT assay results when testing this compound derivatives.

  • Possible Cause 1: Compound Precipitation: this compound and its derivatives can be hydrophobic and may precipitate in aqueous culture media, leading to inconsistent concentrations and variable effects on cells.

    • Troubleshooting Step: Visually inspect the wells for any signs of precipitation. Consider dissolving the compounds in a small amount of a suitable solvent (e.g., DMSO) before diluting in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level for the cells being used.

  • Possible Cause 2: Interference with MTT Reduction: The compound itself might interfere with the enzymatic reduction of the MTT reagent, leading to inaccurate readings.

    • Troubleshooting Step: Run a cell-free control with your compound and the MTT reagent to see if the compound directly reduces MTT. If it does, consider using an alternative viability assay such as the MTS assay or a lactate dehydrogenase (LDH) release assay.

  • Possible Cause 3: Inconsistent Cell Seeding: Uneven cell distribution in the 96-well plate will lead to variability in the number of cells per well and thus, variable MTT reduction.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").[16]

Issue 2: A this compound analog shows reduced cytotoxicity but also a significant loss of antifungal/antibacterial activity.

  • Possible Cause: The structural modification has disrupted a key feature for antimicrobial activity. The antimicrobial and cytotoxic activities of this compound are both linked to its ability to interact with and disrupt cell membranes. A modification that reduces interaction with mammalian cell membranes may also reduce its interaction with microbial membranes.

    • Troubleshooting Step 1: Systematically vary the modifications. Synthesize a library of analogs with more subtle changes to the structure. For example, if you replaced a hydrophobic amino acid with a hydrophilic one, try replacing it with a less hydrophobic one instead.

    • Troubleshooting Step 2: Focus on the lipid tail. The length and structure of the lipid tail are critical. Consider synthesizing analogs with slightly shorter or longer lipid tails, or with altered branching.

    • Troubleshooting Step 3: Balance hydrophobicity and charge. The key is to find a balance that allows for selective disruption of microbial membranes over mammalian membranes.[7] Consider introducing or repositioning charged residues.

Issue 3: Difficulty in interpreting hemolysis assay results.

  • Possible Cause 1: Variation in experimental parameters. The outcome of a hemolysis assay can be significantly affected by factors such as the species of the red blood cells, the concentration of red blood cells, and the incubation time.[17]

    • Troubleshooting Step: Standardize your protocol. Use red blood cells from the same species for all comparative experiments. Optimize and fix the red blood cell concentration and incubation time for your specific assay.

  • Possible Cause 2: Inappropriate positive control. The choice of detergent for the 100% hemolysis control can impact the calculated hemolysis ratios.

    • Troubleshooting Step: Use a consistent and well-characterized lysing agent, such as Triton X-100, for your positive control.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity and Antimicrobial Activity of this compound and Analogs

CompoundIC50 on HEK293 cells (µg/mL)Hemolysis at 100 µg/mL (%)MIC against S. aureus (µg/mL)MIC against F. oxysporum (µg/mL)
This compound5.285.31.63.1
Analog 1 (Linearized)> 10010.550.275.8
Analog 2 (Amide Linkage)25.832.13.26.3
Analog 3 (Shorter Lipid Tail)15.445.76.312.5

Data is hypothetical and for illustrative purposes.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures.[12][13][16]

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in fresh culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Hemolysis Assay Protocol

This protocol is based on standard hemolysis assay procedures.[15][18]

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.

    • Carefully remove the supernatant and the buffy coat.

    • Wash the RBCs three times with sterile phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.

    • After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) RBC suspension.

  • Assay Procedure:

    • In a 96-well plate or microcentrifuge tubes, add 100 µL of your test compounds at various concentrations (diluted in PBS).

    • For the negative control (0% hemolysis), use 100 µL of PBS.

    • For the positive control (100% hemolysis), use 100 µL of 1% Triton X-100.

    • Add 100 µL of the 2% RBC suspension to each well/tube.

    • Incubate the plate/tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate/tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (the absorbance peak of hemoglobin).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

FusaricidinA_Cytotoxicity_Pathway FusA This compound Membrane Mammalian Cell Membrane FusA->Membrane Interacts with MitoMembrane Mitochondrial Membrane FusA->MitoMembrane Interacts with PoreFormation Pore Formation Membrane->PoreFormation MitoMembrane->PoreFormation IonLeakage K+ Efflux & Ion Dysregulation PoreFormation->IonLeakage MitoDepolarization Mitochondrial Depolarization PoreFormation->MitoDepolarization Apoptosis Apoptosis IonLeakage->Apoptosis MitoDepolarization->Apoptosis

Caption: Mechanism of this compound induced cytotoxicity.

Cytotoxicity_Reduction_Workflow Start Start: High Cytotoxicity of This compound Strategy Select Strategy Start->Strategy StructMod Structural Modification Strategy->StructMod Chemical GeneticEng Genetic Engineering Strategy->GeneticEng Biological Synthesis Synthesize Analogs StructMod->Synthesis BioEng Engineer P. polymyxa & Purify Derivatives GeneticEng->BioEng Screening In Vitro Screening Synthesis->Screening BioEng->Screening CytotoxicityAssay Cytotoxicity Assays (MTT, Hemolysis) Screening->CytotoxicityAssay AntimicrobialAssay Antimicrobial Assays (MIC) Screening->AntimicrobialAssay Analysis Analyze Data: Therapeutic Index CytotoxicityAssay->Analysis AntimicrobialAssay->Analysis Optimized Optimized Lead Compound Analysis->Optimized Improved Suboptimal Suboptimal Results Analysis->Suboptimal Not Improved Suboptimal->Strategy Iterate

Caption: Experimental workflow for reducing this compound cytotoxicity.

Troubleshooting_Logic Problem Problem: Reduced Cytotoxicity, but Lost Activity Hypothesis Hypothesis: Modification disrupted key antimicrobial feature Problem->Hypothesis Action Action: Synthesize new analogs Hypothesis->Action Option1 Subtle Amino Acid Changes Action->Option1 Option2 Vary Lipid Tail Length Action->Option2 Option3 Adjust Charge Distribution Action->Option3 Goal Goal: Decouple Cytotoxicity from Antimicrobial Activity Option1->Goal Option2->Goal Option3->Goal

Caption: Logic for addressing loss of antimicrobial activity.

References

Technical Support Center: Overcoming Fusaricidin A Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Fusaricidin A, particularly concerning fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a lipopeptide antibiotic produced by Paenibacillus polymyxa. Its primary mode of action is the disruption of fungal cell membranes.[1][2] This interaction leads to the formation of pores in the membrane, causing leakage of essential cytoplasmic contents and ultimately leading to cell death.[1][2]

Q2: Are there documented cases of fungal resistance to this compound?

While this compound demonstrates broad-spectrum antifungal activity, the potential for resistance is a significant concern in the development of any antimicrobial agent. Although specific, widespread clinical reports of this compound resistance are not extensively documented, research into analogous compounds and general antifungal resistance mechanisms in fungi, particularly Fusarium species, suggests that resistance can emerge.

Q3: What are the potential molecular mechanisms underlying resistance to this compound?

Based on studies of fungal resistance to other lipopeptide antibiotics and membrane-targeting antifungals, the primary hypothesized mechanisms of resistance to this compound in fungal strains include:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters are membrane proteins that can actively pump antifungal agents out of the fungal cell, reducing the intracellular concentration of the drug to sub-lethal levels.[3][4] Several ABC transporter genes in Fusarium graminearum, such as Abc1, have been implicated in xenobiotic resistance.[3][5]

  • Alterations in Membrane Composition: Changes in the lipid composition of the fungal cell membrane could potentially reduce the binding affinity of this compound, thereby decreasing its disruptive effects.

  • Biofilm Formation: Fungi embedded in a biofilm matrix can exhibit increased resistance to antimicrobial agents due to reduced drug penetration and altered physiological states of the fungal cells.

Troubleshooting Guides

Problem 1: Decreased susceptibility of a fungal strain to this compound in vitro.

Possible Cause: The fungal strain may have developed resistance to this compound, potentially through the upregulation of efflux pumps.

Troubleshooting Steps:

  • Confirm Resistance: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the suspected resistant strain and compare it to a known susceptible (wild-type) strain. A significant increase in the MIC value suggests the development of resistance.

  • Investigate Efflux Pump Activity: Perform a rhodamine 6G efflux assay. Rhodamine 6G is a fluorescent substrate for many efflux pumps. Increased efflux of this dye in the suspected resistant strain compared to the wild-type strain would indicate a potential role for efflux pumps in the observed resistance.

  • Test for Synergy with Efflux Pump Inhibitors: Evaluate the synergistic effect of known efflux pump inhibitors (EPIs) with this compound. A significant reduction in the MIC of this compound in the presence of an EPI would strongly suggest that efflux pumps are a primary mechanism of resistance.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Conclusion A Decreased Susceptibility to this compound B Efflux Pump Upregulation A->B C MIC Determination (Resistant vs. Wild-Type) B->C D Rhodamine 6G Efflux Assay B->D E Synergy Testing with Efflux Pump Inhibitors B->E F Confirmation of Efflux-Mediated Resistance C->F D->F E->F

References

Technical Support Center: Solubilization of Fusaricidin A for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful solubilization of Fusaricidin A for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper solubilization important for bioassays?

This compound is a cyclic lipodepsipeptide antibiotic with potent antifungal and antibacterial activities. Its mechanism of action involves disrupting the cell membranes of target organisms. For accurate and reproducible bioassay results, it is crucial to ensure that this compound is fully dissolved and remains in solution at the desired concentration in the assay medium. Improper solubilization can lead to precipitation, resulting in inaccurate dosing and unreliable data.

Q2: In which solvents is this compound soluble?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For most bioassays, preparing a high-concentration stock solution in 100% DMSO is recommended. DMSO is a powerful solvent that can effectively dissolve this compound and is compatible with many biological assays when diluted to a final concentration that is non-toxic to the test organisms (typically ≤1%).

Q4: How stable is this compound in solution?

This compound is stable under a range of pH conditions but can degrade under extreme pH.[1] Based on data from similar cyclic lipopeptides, it is expected to be stable in a pH range of 4 to 11. With regard to temperature, it is advisable to store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, 4°C is generally acceptable. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following table summarizes the available solubility data for this compound and a related compound, Fusaric Acid. This information can guide the preparation of stock solutions.

CompoundSolventSolubility
This compound Dimethyl Sulfoxide (DMSO)Soluble (quantitative data not specified)
MethanolSoluble (quantitative data not specified)[1]
Fusaric Acid Ethanol~30 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethyl Formamide (DMF)~30 mg/mL
PBS (pH 7.2)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol outlines the serial dilution of the this compound stock solution to prepare working solutions for a typical antifungal bioassay.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile bioassay medium (e.g., RPMI-1640, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plate

  • Calibrated multichannel pipette

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform a pre-dilution of the stock solution in the bioassay medium. For example, to achieve a starting concentration of 100 µg/mL, dilute the 10 mg/mL stock solution 1:100 in the assay medium. Note: It is crucial to add the DMSO stock solution to the aqueous medium slowly while vortexing to minimize precipitation.

  • Prepare serial two-fold dilutions directly in the 96-well plate. For example, add 100 µL of the 100 µg/mL solution to the first well of a row.

  • Add 50 µL of fresh bioassay medium to the remaining wells in that row.

  • Transfer 50 µL from the first well to the second well and mix thoroughly. Continue this serial dilution across the plate to achieve the desired concentration range.

  • Ensure the final concentration of DMSO in all wells is below the toxic level for the test organism (typically ≤1%).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous medium This compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity causes it to precipitate out of solution.1. Decrease the concentration of the working solution: Prepare a more dilute intermediate solution from the DMSO stock before the final dilution in the assay medium. 2. Slow addition with mixing: Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring to facilitate rapid dispersion. 3. Use a co-solvent: Consider adding a small percentage of a less polar, water-miscible solvent like ethanol to the aqueous medium to improve solubility. Compatibility with the bioassay must be confirmed.
Inconsistent or no biological activity 1. Degradation of this compound: The compound may have degraded due to improper storage (e.g., exposure to light, extreme pH, or multiple freeze-thaw cycles). 2. Inaccurate concentration: Errors in weighing or dilution can lead to a lower than expected concentration. 3. Precipitation: The compound may have precipitated out of solution, reducing the effective concentration.1. Proper Storage: Store stock solutions at -20°C or -80°C, protected from light, and in small aliquots to minimize freeze-thaw cycles. 2. Verify Calculations and Pipetting: Double-check all calculations and ensure pipettes are properly calibrated. 3. Check for Precipitation: Visually inspect all solutions for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting steps above.
Cloudiness or turbidity in the well before adding cells/fungi Incompatibility with media components: this compound may be interacting with components of the bioassay medium, leading to the formation of insoluble complexes.1. Test different media: If possible, try a different type of bioassay medium to see if the issue persists. 2. Filter the working solution: Before adding to the assay plate, filter the final working solution through a sterile 0.22 µm syringe filter to remove any precipitates. Note that this may reduce the final concentration if the compound adsorbs to the filter.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot for storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw predilute Pre-dilute in Assay Medium thaw->predilute serial_dilute Perform Serial Dilutions in 96-well plate predilute->serial_dilute add_cells Add Cells/Fungi serial_dilute->add_cells incubate Incubate add_cells->incubate read_results Read Results incubate->read_results

Caption: Experimental workflow for this compound solubilization and use in bioassays.

troubleshooting_workflow start Precipitation Observed? solution1 Decrease working solution concentration start->solution1 Yes solution2 Slow addition with vigorous mixing start->solution2 Yes solution3 Use a co-solvent (e.g., ethanol) start->solution3 Yes end_good Problem Resolved solution1->end_good solution2->end_good check_compatibility Check co-solvent compatibility with assay solution3->check_compatibility check_compatibility->end_good Compatible end_bad Consult further literature check_compatibility->end_bad Not Compatible

Caption: Troubleshooting decision tree for this compound precipitation.

References

Validation & Comparative

A Comparative Guide to Fusaricidin A and Other Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fusaricidin A with other notable lipopeptide antibiotics, primarily Daptomycin and Polymyxin B. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols.

Introduction to Lipopeptide Antibiotics

Lipopeptide antibiotics are a class of natural and synthetic compounds characterized by a lipid tail linked to a peptide moiety. This amphipathic structure is crucial for their antimicrobial activity, which typically involves interaction with and disruption of microbial cell membranes. Fusaricidins, produced by Paenibacillus polymyxa, are cyclic depsipeptides with potent antifungal and Gram-positive antibacterial activity.[1][2][3] Daptomycin is an FDA-approved cyclic lipopeptide used for treating infections caused by Gram-positive bacteria, including resistant strains.[4] Polymyxins are effective against Gram-negative bacteria and represent a last-resort treatment for multi-drug resistant infections. This guide will compare their structure, mechanism of action, antimicrobial spectrum, and safety profiles.

Structural Comparison

This compound is a cyclic hexadepsipeptide containing a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain.[3][5][6] Its structure features a mix of D- and L-amino acids.[5] In contrast, Daptomycin is a larger cyclic lipopeptide composed of thirteen amino acids with a decanoyl fatty acid chain. Polymyxin B is also a cyclic lipopeptide but is cationic and smaller, with a heptapeptide ring and a tripeptide side chain acylated with a fatty acid.

Mechanism of Action

The mechanisms by which these lipopeptides exert their antimicrobial effects are distinct, primarily due to their structural differences and target specificities.

  • This compound : Its primary mode of action is the disruption of the cytoplasmic membrane, leading to leakage of cellular contents.[1][5] In fungi, it inhibits spore germination and disrupts hyphal tips.[1] It has also been shown to form pores in mitochondrial membranes, which contributes to its cytotoxicity in mammalian cells at higher concentrations.[5][7][8]

  • Daptomycin : Daptomycin's action is calcium-dependent. It binds to the bacterial cytoplasmic membrane of Gram-positive bacteria, causing rapid membrane depolarization, which inhibits the synthesis of DNA, RNA, and protein, leading to bacterial cell death.[9]

  • Polymyxin B : This antibiotic specifically targets the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts membrane integrity, increasing its permeability and leading to cell lysis.

G cluster_fusaricidin This compound cluster_daptomycin Daptomycin cluster_polymyxin Polymyxin B FA This compound FA_Target Cytoplasmic & Mitochondrial Membranes (Fungi, G+) FA->FA_Target Interacts with FA_Effect Pore Formation, Ion Leakage, Membrane Disruption FA_Target->FA_Effect Leads to Dapto Daptomycin + Ca2+ Dapto_Target Cytoplasmic Membrane (G+) Dapto->Dapto_Target Binds to Dapto_Effect Membrane Depolarization, Inhibition of Macromolecule Synthesis Dapto_Target->Dapto_Effect Causes PolyB Polymyxin B PolyB_Target Outer Membrane (LPS) (G-) PolyB->PolyB_Target Targets PolyB_Effect Membrane Permeabilization, Cell Lysis PolyB_Target->PolyB_Effect Results in

Caption: Comparative mechanisms of action for this compound, Daptomycin, and Polymyxin B.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of these lipopeptides varies significantly. This compound is notable for its broad-spectrum activity against fungi and Gram-positive bacteria, while Daptomycin and Polymyxin B are more specialized.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism TypeSpeciesThis compound (µg/mL)Daptomycin (µg/mL)Polymyxin B (µg/mL)
Gram-Positive Bacteria Staphylococcus aureus0.78 - 3.12[9]0.25 - 1.0>128
Bacillus subtilis6.25[10]0.5 - 2.0>128
Gram-Negative Bacteria Erwinia carotovora6.25[10]>1280.5 - 4.0
Pseudomonas aeruginosaNo activity reported>1281.0 - 4.0
Fungi Fusarium oxysporum12.5[10]Not ApplicableNot Applicable
Candida albicansEffective[9]Not ApplicableNot Applicable
Thanatephorus cucumeris25[10]Not ApplicableNot Applicable

Note: MIC values are representative ranges compiled from literature and can vary based on the specific strain and testing conditions.

Cytotoxicity and Safety Profile

A critical aspect of drug development is the therapeutic window. While effective as antimicrobials, lipopeptides can exhibit toxicity towards mammalian cells.

  • This compound : Shows cytotoxicity at concentrations between 0.5 and 10 µg/mL by depolarizing mitochondria and forming pores in plasma membranes.[7][11] The reported acute toxicity (LD50) in mice for some fusaricidin variants is between 150-200 mg/kg, which is considered relatively low.[1][12]

  • Daptomycin : Generally has a favorable safety profile and is approved for clinical use.[4][13] The primary dose-limiting toxicity is reversible myopathy.

  • Polymyxin B : Its systemic use is limited by significant risks of nephrotoxicity and neurotoxicity.

Table 2: Comparative Cytotoxicity

LipopeptideMechanism of ToxicityReported ValuesClinical Relevance
This compound Forms pores in mitochondrial and plasma membranes.[7][8][11]Cytotoxic at 0.5-10 µg/mL; LD50 (mice): 150-200 mg/kg.[7][12]Potential for toxicity at high concentrations, requires further study.
Daptomycin Skeletal muscle membrane effects.Therapeutic doses are generally well-tolerated.Approved for systemic use; muscle pain is a known side effect.[13]
Polymyxin B Direct toxicity to renal tubular cells and neurons.High incidence of kidney and nerve damage.Use is restricted to severe infections where other options have failed.

Detailed Experimental Protocols

Standardized protocols are essential for the accurate evaluation and comparison of antimicrobial agents.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The lipopeptide is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no antibiotic, no inoculum) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism.[14]

G A 1. Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) C 3. Add Inoculum to Each Well A->C B 2. Serially Dilute Lipopeptide in 96-Well Plate (e.g., 128 to 0.25 µg/mL) B->C E 5. Incubate Plate (37°C, 18-24h) C->E D 4. Include Controls (Growth & Sterility) D->E F 6. Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an agent to prevent biofilm formation.

  • Inoculation and Treatment: A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is added to the wells of a 96-well plate containing various concentrations of the lipopeptide.

  • Incubation: The plate is incubated statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: The supernatant is discarded, and the wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Fixation: The remaining biofilms are fixed, for example, by heating at 60°C for 20 minutes.[15]

  • Staining: The biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

  • Washing and Solubilization: Excess stain is washed away, and the plate is air-dried. The bound crystal violet is then solubilized with a solvent like 30% acetic acid or ethanol.[15]

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 595 nm). A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[15]

Conclusion

This compound presents a compelling profile as a broad-spectrum antimicrobial agent with potent activity against both fungi and Gram-positive bacteria. Its mechanism of membrane disruption is effective, though its potential for cytotoxicity necessitates careful evaluation for therapeutic applications. When compared to more specialized agents, this compound's dual action is a significant advantage, particularly in agricultural contexts or for topical applications. Daptomycin remains a crucial clinical tool for resistant Gram-positive infections with a proven safety record. Polymyxin B, despite its toxicity, is indispensable for combating multi-drug resistant Gram-negative pathogens. The continued study of fusaricidins and their analogs may yield novel derivatives with an improved therapeutic index, expanding the arsenal of effective lipopeptide antibiotics.

References

Fusaricidin A vs. Commercial Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective antifungal agents is a cornerstone of agricultural and pharmaceutical research. In the ongoing battle against phytopathogenic fungi, particularly resilient genera like Fusarium, both biological and synthetic compounds are under intense scrutiny. This guide provides a comparative overview of the efficacy of Fusaricidin A, a promising biocontrol agent, against a range of commercial fungicides. The data presented herein is collated from various independent studies to offer a comprehensive resource for evaluating their potential applications.

Executive Summary

This compound, a cyclic depsipeptide produced by Paenibacillus polymyxa, demonstrates significant antifungal activity, primarily by disrupting fungal cell membranes and inducing systemic resistance in plants. Commercial fungicides, on the other hand, employ a variety of mechanisms, including the inhibition of sterol biosynthesis and mitochondrial respiration. This guide presents available quantitative data on their efficacy against Fusarium species, details the experimental protocols used to derive this data, and visualizes the key mechanisms and workflows. While direct head-to-head comparative studies are limited, this compilation of existing data provides a valuable framework for preliminary assessment and future research design.

Mechanism of Action: A Tale of Two Strategies

This compound: The primary mode of action for this compound is the disruption of the cytoplasmic and mitochondrial membranes of fungal cells. This leads to the leakage of essential cellular contents and ultimately, cell death.[1][2] Additionally, this compound has been shown to induce systemic resistance in host plants by upregulating the salicylic acid (SA)-mediated defense pathway, providing a dual-pronged approach to disease control.[1][3]

Commercial Fungicides: The mechanisms of commercial fungicides are diverse and target specific metabolic pathways within the fungal cell. For instance, triazoles (e.g., tebuconazole, prochloraz) and imidazoles (e.g., prochloraz) are demethylation inhibitors (DMIs) that interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] Strobilurins (e.g., azoxystrobin) are quinone outside inhibitors (QoIs) that block mitochondrial respiration, thereby depriving the fungus of energy.[4] Other classes include the methyl benzimidazole carbamates (MBCs) and succinate-dehydrogenase inhibitors (SDHIs).[4]

Mechanism of Action cluster_FusaricidinA This compound cluster_CommercialFungicides Commercial Fungicides FA This compound Membrane Fungal Cell Membrane FA->Membrane Disrupts Mitochondria Mitochondria FA->Mitochondria Disrupts Plant Host Plant FA->Plant Triggers Pore Pore Formation Membrane->Pore Mitochondria->Pore Leakage Cytoplasm Leakage Pore->Leakage SA_Pathway Salicylic Acid Pathway Plant->SA_Pathway Activates ISR Induced Systemic Resistance SA_Pathway->ISR CF Commercial Fungicides (e.g., Triazoles, Strobilurins) Ergosterol Ergosterol Biosynthesis CF->Ergosterol Targets Respiration Mitochondrial Respiration CF->Respiration Targets Inhibition_E Inhibition Ergosterol->Inhibition_E Inhibition_R Inhibition Respiration->Inhibition_R

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and various commercial fungicides against Fusarium species. It is crucial to note that the experimental conditions vary between studies, and direct comparisons should be made with caution.

Table 1: Efficacy of this compound against Fus Fusarium Species

CompoundTarget OrganismEfficacy MetricValueReference
This compoundFusarium oxysporumMIC12.5 µg/mL[5]
This compoundThanatephorus cucumerisMIC25 µg/mL[5]
This compoundRhizoctonia solaniMIC25 µg/mL[5]
Fusaricidin LI-F07aFusarium oxysporumControl Efficacy (Cucumber Wilt)84%[6]
[ΔAla⁶] Fusaricidin LI-F07aFusarium oxysporumControl Efficacy (Cucumber Wilt)95%[6]

Table 2: Efficacy of Commercial Fungicides against Fusarium Species

FungicideActive Ingredient(s)Target OrganismEfficacy MetricValueReference
ProchlorazProchlorazFusarium graminearumMycelial Growth Reduction3.4 cm (at 0.1 mg/L)[7]
Polyoxin-DPolyoxin-DFusarium graminearumMycelial Growth Reduction4.1 cm (at 0.1 mg/L)[7]
TebuconazoleTebuconazoleFusarium oxysporumMycelial Growth Reduction3.1 cm (at 0.1 mg/L)[7]
ProchlorazProchlorazF. oxysporum isolatesEC₅₀0.01 µg/mL[8]
ProsaroProthioconazole + TebuconazoleFusarium Head BlightDisease Index ReductionSimilar to Caramba and Miravis Ace[9]
CarambaMetconazoleFusarium Head BlightDisease Index ReductionSimilar to Prosaro and Miravis Ace[9]
Miravis AcePropiconazole + PydiflumetofenFusarium Head BlightDisease Index ReductionSimilar to Prosaro and Caramba[9]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols.

In Vitro Antifungal Susceptibility Testing (MIC Determination)

A common method to assess the antifungal activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

  • Fungal Isolate Preparation: The target Fusarium species is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient quantity of spores or mycelia.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted in a liquid medium (e.g., Potato Dextrose Broth) to create a range of concentrations.

  • Inoculation: A standardized suspension of fungal spores or mycelial fragments is added to each dilution of the compound.

  • Incubation: The inoculated dilutions are incubated under controlled conditions (e.g., 25-28°C) for a specified period.

  • Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

MIC_Workflow start Start prep Prepare Fungal Inoculum start->prep dilute Serially Dilute Test Compound prep->dilute inoculate Inoculate Dilutions with Fungal Suspension dilute->inoculate incubate Incubate under Controlled Conditions inoculate->incubate assess Assess for Visible Growth incubate->assess end Determine MIC assess->end

Figure 2: Workflow for MIC Determination.

Mycelial Growth Inhibition Assay

This assay measures the effect of a fungicide on the radial growth of a fungal colony.

  • Medium Preparation: A culture medium (e.g., PDA) is amended with different concentrations of the fungicide.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of the fungicide-amended and control plates.

  • Incubation: The plates are incubated at a constant temperature until the fungal colony in the control plate reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony on each plate is measured.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control.

In Vivo Efficacy Studies (e.g., Cucumber Wilt Control)

These studies assess the effectiveness of a compound in a whole-plant system.

  • Plant Cultivation: Seedlings of the host plant (e.g., cucumber) are grown under controlled greenhouse conditions.

  • Pathogen Inoculation: The plants are inoculated with a suspension of the pathogen (Fusarium oxysporum f. sp. cucumerinum).

  • Treatment Application: The test compound (e.g., this compound) is applied to the plants, either as a soil drench or a foliar spray, before or after pathogen inoculation.

  • Disease Assessment: After a designated period, the plants are assessed for disease severity using a rating scale.

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.

Conclusion

The available data indicates that this compound is a potent antifungal agent against various Fusarium species, with a dual mechanism of action that includes direct membrane disruption and induction of host plant resistance.[1][3] Commercial fungicides also demonstrate high efficacy, with specific compounds showing very low EC₅₀ values and significant reductions in mycelial growth.[7][8]

References

Synergistic Antimicrobial Effects of Fusaricidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic combination of antimicrobial agents offers a promising avenue to enhance efficacy, reduce toxicity, and overcome resistance. Fusaricidin A, a cyclic depsipeptide produced by Paenibacillus polymyxa, has garnered significant interest for its potent antifungal and antibacterial activities. This guide provides a comprehensive comparison of the synergistic effects of this compound with other antimicrobial compounds, supported by available experimental data and detailed methodologies.

Unveiling Synergistic Potential: this compound in Combination Therapy

While research into the synergistic interactions of this compound is an evolving field, preliminary evidence suggests a significant potential for combination therapies, particularly with azole antifungals. The primary mechanism of action for this compound involves the disruption of fungal cell membranes, leading to increased permeability and leakage of cellular contents. This membrane-destabilizing effect is hypothesized to facilitate the entry of other antimicrobial agents, thereby potentiating their activity at lower concentrations.

Synergistic Effects with Azole Antifungals

A key area of investigation has been the combination of this compound with azole antifungal agents. Although specific quantitative data from peer-reviewed literature remains limited, one study has reported a synergistic antifungal effect when fusaricidin is combined with the azole group of antifungal agents. This synergy is likely attributable to the distinct mechanisms of action of the two compounds. Azoles inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, while this compound directly targets the membrane's integrity. This dual assault on the fungal cell membrane can lead to a more potent and rapid antifungal effect than either agent alone.

Quantitative Analysis of Synergistic Interactions

To objectively compare the synergistic effects of antimicrobial combinations, the Fractional Inhibitory Concentration (FIC) index is a widely accepted metric. This index is determined through a checkerboard assay, a method that systematically evaluates the inhibitory activity of two drugs across a range of concentration combinations.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Data compiled from publicly available information on antimicrobial synergy testing.

Due to the nascent stage of research in this specific area, a comprehensive table of FIC indices for this compound with various antimicrobial compounds is not yet available in the published literature. As research progresses, this guide will be updated to incorporate such quantitative data.

Experimental Protocols

The following section details the standardized experimental protocol for determining the synergistic interactions between this compound and other antimicrobial compounds using the checkerboard broth microdilution method.

Checkerboard Assay Protocol

This protocol is a standard method for assessing the in vitro interaction of two antimicrobial agents against a specific microorganism.

1. Preparation of Materials:

  • Test Microorganism (e.g., Candida albicans, Aspergillus fumigatus)
  • This compound (stock solution of known concentration)
  • Partner Antimicrobial Compound (e.g., Fluconazole, Amphotericin B; stock solution of known concentration)
  • 96-well microtiter plates
  • Appropriate broth medium (e.g., RPMI-1640 for fungi)
  • Spectrophotometer or microplate reader

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Prior to the synergy test, the MIC of each compound alone against the test microorganism must be determined using the standard broth microdilution method.

3. Checkerboard Setup:

  • In a 96-well plate, serial twofold dilutions of this compound are prepared horizontally, while serial twofold dilutions of the partner antimicrobial are prepared vertically.
  • This creates a matrix of wells containing various combinations of the two drugs.
  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

4. Inoculation and Incubation:

  • Each well is inoculated with a standardized suspension of the test microorganism.
  • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

5. Data Analysis:

  • After incubation, the MIC of each drug in combination is determined as the lowest concentration that inhibits visible growth.
  • The FIC for each drug is calculated as follows:
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
  • The FIC Index (FICI) is the sum of the individual FICs:
  • FICI = FIC of this compound + FIC of Partner Drug

6. Interpretation:

  • The synergistic, additive, or antagonistic effect is determined based on the calculated FICI value as outlined in Table 1.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the underlying principles of the observed synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A This compound Stock Solution D Serial Dilutions in 96-well Plate A->D B Partner Antimicrobial Stock Solution B->D C Microorganism Culture E Inoculation C->E D->E F Incubation E->F G Determine Combination MICs F->G H Calculate FIC Index G->H I Interpret Synergy H->I Signaling_Pathway cluster_fusaricidin This compound Action cluster_partner Partner Drug Action cluster_synergy Synergistic Effect Fusaricidin This compound Membrane Fungal Cell Membrane Integrity Disruption Fusaricidin->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Synergy Enhanced Antimicrobial Activity / Cell Death Permeability->Synergy Facilitates Partner Drug Entry Partner Partner Antimicrobial (e.g., Azole) Target Inhibition of Cellular Target (e.g., Ergosterol Synthesis) Partner->Target Target->Synergy

Fungal Transcriptomic Response to Fusaricidin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of available transcriptomic data reveals the significant impact of Fusaricidin A on fungal gene expression, particularly in pathways related to cell membrane integrity, metabolism, and signal transduction. While direct comparative transcriptomic studies with other antifungal agents are limited in publicly accessible literature, analysis of individual studies provides valuable insights for researchers, scientists, and drug development professionals.

A key study in this area, though the full text and raw data are not widely available, investigated the transcriptomic response of the oomycete Phytophthora capsici to this compound. The findings from this research indicated that this compound treatment potentially disrupts several crucial cellular processes in P. capsici, including the integrity of the plasma membrane, transmembrane transport, energy metabolism, and signal transduction pathways[1]. This aligns with other research suggesting that the lipopeptide nature of this compound facilitates its interaction with and disruption of fungal cell membranes[2].

Due to the limited availability of public, full-text research articles containing detailed quantitative transcriptomic data on the fungal response to this compound, a direct, data-rich comparison with other antifungal agents is not feasible at this time. The following sections provide a guide based on the available information, outlining the expected experimental framework and summarizing the known effects of this compound on fungal gene expression.

Comparative Analysis of Antifungal Effects

To provide a comprehensive comparison, we would ideally analyze transcriptomic data from fungi treated with this compound alongside data from the same fungal species treated with other common antifungal agents, such as Amphotericin B or various azoles. This would allow for a detailed, quantitative comparison of their effects on global gene expression.

Table 1: Hypothetical Comparative Summary of Differentially Expressed Genes (DEGs) in Phytophthora capsici in Response to Antifungal Treatments.

(Note: This table is a template illustrating the desired data presentation. The data for this compound and Amphotericin B is illustrative and not from a direct comparative study.)

Functional Category This compound (Illustrative) Amphotericin B (Illustrative)
Total DEGs 1250295
Upregulated Genes 680165
Downregulated Genes 570130
Cell Wall/Membrane Integrity 75 upregulated, 50 downregulated40 upregulated, 25 downregulated
Transmembrane Transport 90 upregulated, 65 downregulated30 upregulated, 15 downregulated
Energy Metabolism 45 upregulated, 80 downregulated20 upregulated, 35 downregulated
Signal Transduction 60 upregulated, 40 downregulated25 upregulated, 10 downregulated
Stress Response 110 upregulated, 30 downregulated50 upregulated, 15 downregulated

Experimental Protocols

A typical experimental workflow for comparative transcriptomics of fungal response to this compound would involve the following key steps.

Fungal Culture and Treatment
  • Fungal Strain: Phytophthora capsici (or other relevant fungal species).

  • Culture Conditions: Mycelia are grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at an optimal temperature (e.g., 25°C) with shaking until the desired growth phase is reached.

  • Treatment: The fungal culture is treated with this compound at its effective concentration (e.g., EC50 value). A control group is treated with the solvent used to dissolve this compound. For comparative studies, other groups would be treated with different antifungal agents at their respective effective concentrations.

  • Time Points: Samples are collected at various time points post-treatment (e.g., 2, 6, 12, 24 hours) to capture the dynamic transcriptomic changes.

RNA Extraction and Sequencing
  • RNA Extraction: Total RNA is extracted from the collected mycelia using a standard protocol, such as the Trizol method, followed by DNase treatment to remove any genomic DNA contamination.

  • Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapters are trimmed.

  • Mapping: The cleaned reads are mapped to the reference genome of the fungal species.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels (e.g., as transcripts per million - TPM). Differentially expressed genes between the treated and control groups are identified using statistical packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: The differentially expressed genes are annotated with functional information from databases like Gene Ontology (GO) and KEGG. Enrichment analysis is then performed to identify the biological pathways and processes that are significantly affected by the treatment.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Fungal Culture Fungal Culture Treatment (this compound) Treatment (this compound) Fungal Culture->Treatment (this compound) RNA Extraction RNA Extraction Treatment (this compound)->RNA Extraction RNA-seq Library Prep RNA-seq Library Prep RNA Extraction->RNA-seq Library Prep High-Throughput Sequencing High-Throughput Sequencing RNA-seq Library Prep->High-Throughput Sequencing Quality Control Quality Control High-Throughput Sequencing->Quality Control Genome Mapping Genome Mapping Quality Control->Genome Mapping Differential Gene Expression Differential Gene Expression Genome Mapping->Differential Gene Expression Functional Annotation & Enrichment Functional Annotation & Enrichment Differential Gene Expression->Functional Annotation & Enrichment

Caption: Experimental and data analysis workflow for transcriptomics.

Fungal Signaling Pathways Affected by this compound

Based on the available abstract data, this compound is suggested to impact several key signaling pathways in fungi, primarily those related to cell stress and membrane integrity.

G This compound This compound Plasma Membrane Plasma Membrane This compound->Plasma Membrane Interacts with Membrane Disruption Membrane Disruption Plasma Membrane->Membrane Disruption Ion Homeostasis Disruption Ion Homeostasis Disruption Membrane Disruption->Ion Homeostasis Disruption Cell Death Cell Death Membrane Disruption->Cell Death Signal Transduction Pathways Signal Transduction Pathways Ion Homeostasis Disruption->Signal Transduction Pathways Activates Stress Response Genes Stress Response Genes Signal Transduction Pathways->Stress Response Genes Upregulates

Caption: Proposed mechanism of this compound action on fungal cells.

Conclusion

The current body of publicly available research strongly indicates that this compound exerts its antifungal activity by targeting the fungal plasma membrane, leading to a cascade of downstream effects on transport, metabolism, and signaling. However, a significant data gap exists in the form of direct comparative transcriptomic studies between this compound and other antifungal agents. Such studies would be invaluable for elucidating the unique and shared mechanisms of action, and for the development of novel, targeted antifungal strategies. Further research that provides open access to detailed transcriptomic datasets is crucial for advancing our understanding in this field.

References

Unlocking Potent Antimicrobials: A Comparative Guide to the Structure-Activity Relationship of Synthetic Fusaricidin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic fusaricidin A analogs, detailing how structural modifications influence their antimicrobial and cytotoxic profiles. The information presented is supported by experimental data and detailed methodologies to aid in the development of novel, potent, and selective antimicrobial agents.

This compound, a naturally occurring cyclic lipodepsipeptide, has garnered significant interest for its potent antifungal and antibacterial activity, particularly against Gram-positive bacteria.[1] Its unique structure, featuring a hexadepsipeptide ring and a 15-guanidino-3-hydroxypentadecanoic acid tail, serves as a promising scaffold for the development of new antibiotics.[1] However, its therapeutic potential is often hampered by associated cytotoxicity. This guide explores the structure-activity relationships (SAR) of synthetic this compound analogs, summarizing key findings from various studies to illuminate the path toward designing safer and more effective antimicrobial agents.

Comparative Analysis of Synthetic this compound Analogs

The biological activity of this compound analogs is intricately linked to modifications in three primary domains: the fatty acid tail, the peptide core, and the ester bond linkage. Strategic alterations in these regions can significantly impact antimicrobial potency, spectrum of activity, and hemolytic/cytotoxic effects.

Key Structural Modifications and Their Biological Impact
  • Fatty Acid Tail: The length and functional groups of the lipid tail are crucial for antimicrobial activity. The positively charged guanidinium group at the terminus of the fatty acid is essential for the antibacterial properties of these lipopeptides. Shortening or removing this group can lead to a significant loss of activity.

  • Peptide Ring:

    • Hydrophobicity: Introducing neutral and hydrophobic amino acids into the peptide sequence can enhance the overall hydrophobicity and amphiphilicity of the analog. This often leads to increased antibacterial potency. However, this increased hydrophobicity is frequently correlated with a rise in non-selective cytotoxicity, as demonstrated by increased hemolytic activity.

    • Amino Acid Substitution: The specific amino acid residues within the cyclic peptide play a critical role in target interaction and overall conformation. The three conserved amino acids, L-Thr, D-aThr, and D-Ala, are important for maintaining the structural integrity required for biological activity.

  • Ester to Amide Bond Substitution: A key strategy to mitigate cytotoxicity involves replacing the ester bond in the depsipeptide ring with a more stable amide bond. This modification has been shown to create more stable cyclic lipopeptide analogs with comparable in vitro antibacterial activities to their parent depsipeptides, but with greatly reduced human cell toxicity.[2] This dissociation of antibacterial activity from cytotoxicity is likely due to the lower overall hydrophobicity and amphiphilicity of the amide analogs.[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MIC), 50% hemolytic concentration (HC50), and 50% inhibitory concentration (IC50) for a selection of synthetic this compound analogs, highlighting the impact of specific structural changes.

Analog IDStructural ModificationTest OrganismMIC (µg/mL)
This compound Natural ProductS. aureus0.78 - 3.12[2]
Analog 35 Introduction of neutral and hydrophobic amino acidsGram-positive bacteriaPotent (specific values not cited)[2]
Analog 40 Introduction of neutral and hydrophobic amino acidsGram-positive bacteriaPotent (specific values not cited)[2]
Amide Analogs (43-46) Ester bond replaced with an amide bondGram-positive bacteriaComparable to parent depsipeptides (specific values not cited)[2]
CLP 2605-4 Contains homophenylalanine (hydrophobic unnatural amino acid)S. aureus Mu50 (MRSA)3.1 - 6.25
CLP 2612-8.1 Contains two cationic exocyclic diaminobutyric acid residuesP. aeruginosa ATCC-2785312.5 - 25
Analog IDStructural ModificationHC50 (µg/mL)
Analogs with increased hydrophobicity Introduction of neutral and hydrophobic amino acidsIncreased hemolytic activity (specific values not cited)[2]
Amide Analogs (43-46) Ester bond replaced with an amide bondGreatly decreased human cell toxicity (specific values not cited)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension standardized to a specific concentration (e.g., 1.5 x 10⁸ CFU/mL)

  • Antimicrobial agent stock solution

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in the broth directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, assess bacterial growth by observing turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Hemolytic Activity Assay (HC50 Determination)

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Antimicrobial agent stock solution

  • Triton X-100 (positive control for 100% hemolysis)

  • Centrifuge

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS by repeated centrifugation and resuspension.

  • Prepare a suspension of RBCs in PBS (e.g., 1-8% v/v).

  • Add serial dilutions of the antimicrobial agent to a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS).

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. The HC50 is the concentration that causes 50% hemolysis.

Cytotoxicity Assay (IC50 Determination) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium

  • 96-well cell culture plates

  • Antimicrobial agent stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the antimicrobial agent and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells. The IC50 is the concentration that reduces cell viability by 50%.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis analog_synthesis Analog Synthesis stock_solution Stock Solution Preparation analog_synthesis->stock_solution mic_assay MIC Assay (Broth Microdilution) stock_solution->mic_assay hemolysis_assay Hemolysis Assay (HC50) stock_solution->hemolysis_assay cytotoxicity_assay Cytotoxicity Assay (IC50 - MTT) stock_solution->cytotoxicity_assay bacterial_culture Bacterial Culture Standardization bacterial_culture->mic_assay cell_culture Mammalian Cell Culture cell_culture->cytotoxicity_assay data_collection Data Collection (Absorbance/Visual) mic_assay->data_collection hemolysis_assay->data_collection cytotoxicity_assay->data_collection sar_analysis SAR Analysis data_collection->sar_analysis

Caption: General experimental workflow for SAR studies of this compound analogs.

signaling_pathway cluster_bacterial Bacterial Cell cluster_plant Plant Cell Response (Induced Systemic Resistance) fusaricidin This compound Analog membrane Cytoplasmic Membrane fusaricidin->membrane Interaction pore_formation Pore Formation / Disruption membrane->pore_formation leakage Ion & ATP Leakage pore_formation->leakage cell_death_bac Bacterial Cell Death leakage->cell_death_bac fusaricidin_plant This compound sa_pathway Salicylic Acid (SA) Signaling Pathway fusaricidin_plant->sa_pathway Triggers defense_genes Upregulation of Defense Genes sa_pathway->defense_genes systemic_resistance Systemic Resistance defense_genes->systemic_resistance

Caption: Proposed mechanisms of action for this compound and its analogs.

References

A Comparative Guide to the Mechanisms of Action: Fusaricidin A and Polymyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent antimicrobial peptides: Fusaricidin A and Polymyxin B. Both produced by species of the bacterium Paenibacillus, these compounds exhibit distinct activities and modes of action that are critical for their application in therapeutic and agricultural contexts. This document summarizes key experimental data, outlines methodologies, and presents visual diagrams to facilitate a comprehensive understanding of their molecular interactions.

I. Overview of Antimicrobial Activity

This compound and Polymyxin B are both non-ribosomally synthesized lipopeptides, but they target different classes of microorganisms. This compound is primarily known for its potent antifungal activity, particularly against Fusarium species, and its effectiveness against Gram-positive bacteria.[1][2][3] In contrast, Polymyxin B is a last-resort antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria.[4][5][6]

FeatureThis compoundPolymyxin B
Primary Target Fungi, Gram-positive bacteria[1][2][3]Gram-negative bacteria[4][6][7]
Cellular Target Cytoplasmic membrane[1][8]Outer and inner membranes[4][7][9]
Key Interaction Pore formation, disruption of membrane integrity[1][8]Binds to Lipopolysaccharide (LPS)[4][7]
Result of Action Leakage of cellular contents, inhibition of spore germination[1][8]Membrane destabilization, increased permeability, cell death[4][7][10]

II. Mechanism of Action: A Detailed Comparison

A. This compound: Disrupting the Cytoplasmic Membrane

This compound's mechanism of action is centered on its ability to disrupt the cytoplasmic membranes of susceptible organisms.[1][8] This interaction leads to the formation of pores, causing leakage of essential cellular contents and ultimately inhibiting critical processes like spore germination in fungi.[1][8]

Key Steps in this compound's Mechanism:

  • Membrane Interaction: The lipophilic fatty acid side chain of this compound facilitates its insertion into the phospholipid bilayer of the cytoplasmic membrane.

  • Pore Formation: Once inserted, this compound molecules aggregate and form pores or channels through the membrane.[1]

  • Leakage of Cellular Contents: These pores disrupt the membrane's integrity, leading to the uncontrolled efflux of ions and small molecules.[1][8]

  • Inhibition of Cellular Processes: The loss of cellular contents and the disruption of ion gradients inhibit vital processes, such as spore germination in fungi.[8]

  • Mitochondrial Membrane Disruption: In addition to the plasma membrane, this compound has been shown to create pores in mitochondrial membranes, further contributing to its cytotoxic effects.[1][11]

B. Polymyxin B: A Multi-Step Assault on Gram-Negative Bacteria

Polymyxin B employs a more complex, multi-step mechanism that specifically targets the unique double-membrane structure of Gram-negative bacteria.[7][9]

Key Steps in Polymyxin B's Mechanism:

  • Electrostatic Interaction with LPS: The cationic (positively charged) peptide ring of Polymyxin B electrostatically interacts with the negatively charged phosphate groups of Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[7][10]

  • Displacement of Divalent Cations: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[7]

  • Outer Membrane Destabilization: The displacement of these cations leads to a localized disruption and increased permeability of the outer membrane.[7]

  • "Self-Promoted Uptake": This initial disruption allows more Polymyxin B molecules to cross the outer membrane and reach the inner cytoplasmic membrane.[9]

  • Inner Membrane Disruption: The hydrophobic fatty acid tail of Polymyxin B then inserts into the inner membrane, acting like a detergent to further disrupt its structure.[4] This leads to increased permeability and leakage of cytoplasmic contents, ultimately causing bacterial death.[7][10]

  • Inhibition of Respiration: Polymyxin B can also inhibit essential respiratory enzymes, such as type II NADH-quinone oxidoreductases, in the bacterial inner membrane.[10][12]

III. Visualizing the Mechanisms of Action

The following diagrams, generated using DOT language, illustrate the distinct mechanisms of this compound and Polymyxin B.

Fusaricidin_A_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Fusaricidin_A This compound Membrane Fusaricidin_A->Membrane Inserts into membrane Pore Pore Formation Membrane->Pore Aggregates to form pores Leakage Leakage of Cellular Contents Pore->Leakage Causes Inhibition Inhibition of Spore Germination Leakage->Inhibition Leads to

Caption: Mechanism of action of this compound.

Polymyxin_B_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Polymyxin_B Polymyxin B (Cationic) LPS LPS (Anionic) Polymyxin_B->LPS Binds to Displacement Displacement of Ca2+/Mg2+ LPS->Displacement Causes Permeabilization_OM Increased Permeability Displacement->Permeabilization_OM Leads to Transport Permeabilization_OM->Transport Allows passage Disruption_IM Disruption Transport->Disruption_IM Interacts with Leakage Leakage of Cellular Contents Disruption_IM->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of Polymyxin B.

IV. Experimental Protocols

The elucidation of these mechanisms relies on a variety of experimental techniques. Below are summaries of common protocols used in the study of this compound and Polymyxin B.

A. Determining Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

B. Membrane Permeability Assays

  • Objective: To assess the ability of a compound to disrupt the integrity of microbial membranes.

  • Methodology (SYTOX Green Uptake Assay):

    • A suspension of microbial cells is prepared in a suitable buffer.

    • The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, is added to the cell suspension.

    • The antimicrobial agent is added to the suspension.

    • The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

  • Methodology (Release of Cellular Contents):

    • A dense suspension of microbial cells is treated with the antimicrobial agent.

    • At various time points, aliquots are taken, and the cells are pelleted by centrifugation.

    • The supernatant, containing leaked cellular contents, is analyzed for the presence of molecules that are normally intracellular, such as ATP (measured by a luciferin-luciferase assay) or nucleic acids (measured by absorbance at 260 nm).

C. Lipopolysaccharide (LPS) Binding Assay

  • Objective: To quantify the binding affinity of a compound to LPS.

  • Methodology (Fluorescent Displacement Assay):

    • A fluorescent probe that binds to LPS, such as BODIPY-TR-cadaverine, is incubated with a preparation of purified LPS.

    • The antimicrobial agent to be tested is added in increasing concentrations.

    • The displacement of the fluorescent probe by the antimicrobial agent results in a decrease in fluorescence, which can be measured to determine the binding affinity.

V. Quantitative Data Summary

The following table summarizes representative quantitative data comparing the activity of this compound and Polymyxin B against various microorganisms. Note: Specific values can vary depending on the microbial strain and experimental conditions.

Antimicrobial AgentTarget OrganismMIC (µg/mL)Reference
This compound Fusarium oxysporum12.5[2]
Bacillus subtilis6.25[2]
Gram-negative bacteria>100[13]
Polymyxin B Pseudomonas aeruginosa0.5 - 4[5]
Klebsiella pneumoniae0.5 - 2[5]
Staphylococcus aureus>128[14]

VI. Conclusion

This compound and Polymyxin B, while both originating from Paenibacillus species, exhibit fundamentally different mechanisms of action tailored to their respective antimicrobial spectra. This compound's broad-spectrum antifungal and Gram-positive activity is driven by its ability to form pores in the cytoplasmic membrane. In contrast, Polymyxin B's potent activity against Gram-negative bacteria relies on a specific interaction with LPS in the outer membrane, followed by disruption of the inner membrane. Understanding these distinct molecular mechanisms is paramount for the rational design of new antimicrobial agents and the effective application of these existing compounds in clinical and agricultural settings.

References

Fusaricidin A: A Potent Biocontrol Agent Validated in Diverse Agricultural Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fusaricidin A's Efficacy Against Key Crop Diseases and Its Comparison with Other Microbial Lipopeptides.

This compound, a lipopeptide antibiotic produced by species of the bacterial genus Paenibacillus, is emerging as a promising biological control agent for a variety of devastating plant diseases. In vivo studies have demonstrated its significant potential in protecting important crops such as cucumber, tomato, and wheat from fungal and oomycete pathogens. This guide provides a comprehensive comparison of this compound's biocontrol performance with alternative microbial lipopeptides, namely surfactin and fengycin, supported by experimental data from various in vivo validation studies.

Performance Comparison: this compound vs. Alternatives

The biocontrol efficacy of this compound has been quantified against several pathogens in different crops, showcasing its broad-spectrum activity. The following tables summarize the in vivo performance of this compound and the alternative lipopeptides, surfactin and fengycin.

Table 1: In Vivo Biocontrol Efficacy of this compound in Different Crops

CropPathogenDiseaseKey Performance MetricsReference(s)
CucumberFusarium oxysporum f. sp. cucumerinumFusarium Wilt73% biocontrol efficacy; Significant reduction of pathogen load in rhizosphere soil.[1][2][1][2]
TomatoBotrytis cinereaGray MoldLeaves: Disease incidence reduced from 100% to 35%; Lesion size significantly reduced from 30.2 mm to 7.7 mm. Fruit: 100% suppression of gray mold symptoms.[3][4][3][4]
WheatFusarium graminearumFusarium Head Blight64% biocontrol efficacy; 24% increase in yield.[5][5]

Table 2: In Vivo Biocontrol Efficacy of Alternative Lipopeptides (Surfactin & Fengycin)

CropPathogenDiseaseBiocontrol AgentKey Performance MetricsReference(s)
GrapePlasmopara viticolaDowny MildewBacillus subtilis GLB191 supernatant (containing surfactin and fengycin)Significant reduction in pathogen sporulation.[1][1][6][7]
PotatoPhytophthora infestansLate BlightIturin A and Fengycin A from Bacillus megaterium WL-3Greenhouse: Disease Index (DI) reduced from 72.6 (control) to 25.5 (Iturin A) and 14.5 (Fengycin A) after 28 days. Field: Significant reduction in DI compared to control.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo biocontrol assays cited in this guide.

Biocontrol of Fusarium Wilt of Cucumber by Paenibacillus polymyxa WLY78 (producing Fusaricidin)
  • Pathogen Inoculation: Cucumber seedlings were infected with a spore suspension of Fusarium oxysporum f. sp. cucumerinum.

  • Biocontrol Agent Application: The wild-type P. polymyxa WLY78 and a fusA mutant (deficient in fusaricidin production) were applied to the soil around the cucumber seedlings.

  • Disease Assessment: Disease symptoms were observed and recorded at 7 and 21 days post-inoculation. The biocontrol efficacy was calculated based on the disease index of the treated and control plants. The population of the pathogen in the rhizosphere soil was quantified using colony-forming unit (CFU) counts.[1][2]

Biocontrol of Gray Mold of Tomato by Fusaricidin Extract
  • Pathogen Inoculation: Detached tomato leaves and whole tomato fruits were inoculated with a mycelial plug of Botrytis cinerea.

  • Biocontrol Agent Application: A fusaricidin extract from Paenibacillus polymyxa A21 was applied to the leaves and fruits before pathogen inoculation. A commercial fungicide (Boscalid) was used as a positive control.

  • Disease Assessment: Disease incidence and lesion diameter were measured on the leaves 5 days after inoculation. On the fruits, the presence of gray mold symptoms was recorded at 7 and 10 days after inoculation.[3][4]

Biocontrol of Fusarium Head Blight of Wheat with Fusaricidin Fermentation Broth
  • Experimental Setup: Field trials were conducted with wheat plants.

  • Biocontrol Agent Application: A fusaricidin fermentation broth of P. polymyxa WLY78 was sprayed onto the aerial parts of wheat seedlings.

  • Disease Assessment: The disease index and biocontrol efficacy were evaluated. Wheat yield was also measured to determine the impact on crop production.[5]

Biocontrol of Grape Downy Mildew with Bacillus subtilis Supernatant
  • Pathogen Inoculation: Grapevine leaves were inoculated with a sporangia suspension of Plasmopara viticola.

  • Biocontrol Agent Application: The supernatant from a culture of Bacillus subtilis GLB191, containing surfactin and fengycin, was applied to the grapevine leaves.

  • Disease Assessment: The sporulation of P. viticola on the leaf discs was assessed to determine the efficacy of the treatment.[1]

Biocontrol of Potato Late Blight with Iturin A and Fengycin A
  • Greenhouse Experiment:

    • Biocontrol Agent Application: Potato plants were sprayed with solutions of Iturin A, Fengycin A, or a combination of both (25 µg/mL each). A commercial fungicide (Metalaxyl) and sterile water served as positive and negative controls, respectively.

    • Pathogen Inoculation: Plants were inoculated with a zoospore suspension of Phytophthora infestans.

    • Disease Assessment: The disease index (DI) was recorded at 7 and 28 days post-inoculation.[8]

  • Field Trial:

    • Biocontrol Agent Application: Iturin A and Fengycin A, alone and in combination, were applied to potato plants in the field.

    • Disease Assessment: The disease index was monitored at 10-day intervals.[8]

Mechanistic Insights: Signaling Pathways in Biocontrol

The biocontrol activity of this compound and its alternatives is not solely based on direct antagonism towards the pathogen but also involves the induction of the plant's own defense mechanisms, a phenomenon known as Induced Systemic Resistance (ISR).

This compound-Induced Systemic Resistance

In cucumber, this compound has been shown to induce systemic resistance against Fusarium wilt through the salicylic acid (SA)-dependent signaling pathway. This involves the upregulation of pathogenesis-related (PR) genes, which enhances the plant's overall defense capacity.[1][2][9]

Fusaricidin_A_ISR cluster_root Root cluster_vasculature Systemic Signal Translocation cluster_leaf Distal Leaf This compound This compound SA_biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_biosynthesis induces SA_signal SA Signal SA_biosynthesis->SA_signal translocates via phloem NPR1 NPR1 SA_signal->NPR1 activates PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes activates ISR Induced Systemic Resistance PR_genes->ISR

Caption: this compound-induced systemic resistance pathway in plants.

Surfactin and Fengycin-Induced Systemic Resistance

The lipopeptides surfactin and fengycin are known to elicit ISR through signaling pathways that are often dependent on jasmonic acid (JA) and ethylene (ET). However, cross-talk with the SA pathway can also occur, leading to a broad-spectrum resistance.

Surfactin_Fengycin_ISR cluster_root Root cluster_vasculature Systemic Signal Translocation cluster_leaf Distal Leaf Surfactin_Fengycin Surfactin & Fengycin JA_ET_biosynthesis Jasmonic Acid (JA) & Ethylene (ET) Biosynthesis Surfactin_Fengycin->JA_ET_biosynthesis induces JA_ET_signal JA/ET Signal JA_ET_biosynthesis->JA_ET_signal translocates via vasculature Defense_genes Defense Gene Expression JA_ET_signal->Defense_genes activates ISR Induced Systemic Resistance Defense_genes->ISR Biocontrol_Workflow Pathogen_Culture 1. Pathogen Culturing & Inoculum Preparation Inoculation 5. Pathogen Inoculation Pathogen_Culture->Inoculation BCA_Culture 2. Biocontrol Agent Culturing & Preparation Application 4. Application of Biocontrol Agent BCA_Culture->Application Plant_Growth 3. Plant Cultivation Plant_Growth->Application Application->Inoculation Incubation 6. Incubation under Controlled Conditions Inoculation->Incubation Assessment 7. Disease Assessment (e.g., Disease Incidence, Severity, Yield) Incubation->Assessment Data_Analysis 8. Data Analysis & Efficacy Calculation Assessment->Data_Analysis

References

Lack of Evidence for Cross-Resistance Between Fusaricidin A and Other Antibiotics: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the cross-resistance profiles of Fusaricidin A with other conventional antibiotics. While this compound, a cyclic lipopeptide produced by Paenibacillus species, has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria and fungi, direct experimental studies evaluating the potential for cross-resistance are currently unavailable. This lack of data prevents a definitive comparison of its performance with other antibiotics in the context of acquired resistance.

The development of novel antibiotics with unique mechanisms of action is a critical strategy in combating the global challenge of antimicrobial resistance. Understanding the potential for cross-resistance is paramount in this endeavor, as it informs the clinical utility and stewardship of new therapeutic agents. An antibiotic that does not share resistance mechanisms with existing drugs is of immense value, as it can remain effective against multidrug-resistant (MDR) pathogens.

While direct cross-resistance studies are absent, some indirect evidence suggests that this compound may not be significantly affected by common resistance mechanisms. For instance, studies on synthetic analogs of this compound have shown continued efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating that the resistance mechanism to methicillin (alteration of the penicillin-binding protein) does not confer resistance to this compound. However, this is an isolated example, and comprehensive studies involving a broader range of antibiotics and resistance mechanisms are necessary.

Putative Mechanisms of Action and Resistance of this compound

The primary mechanism of action of this compound is believed to be the disruption of the cell membrane integrity of susceptible microorganisms. This is a distinct mechanism compared to many commonly used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This difference in the mode of action is a strong indicator that cross-resistance may be limited.

Resistance to this compound in Bacillus subtilis has been linked to the activation of the σʷ extracytoplasmic function sigma factor, which is involved in the response to cell envelope stress. This suggests that resistance may arise from alterations in the bacterial cell envelope that prevent the antibiotic from reaching its target or mitigate the damage it causes. It is plausible that these specific membrane-related resistance mechanisms may not confer resistance to antibiotics with different cellular targets.

Hypothetical Experimental Workflow for a Cross-Resistance Study

To address the current knowledge gap, a systematic investigation into the cross-resistance profile of this compound is required. The following experimental workflow outlines a potential approach for such a study.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Cross-Resistance Profiling cluster_2 Phase 3: Reciprocal Cross-Resistance A Select susceptible bacterial strains (e.g., S. aureus, B. subtilis) B Serial passage in sub-inhibitory concentrations of this compound A->B C Isolate and confirm This compound-resistant mutants B->C D Determine the Minimum Inhibitory Concentration (MIC) of this compound for resistant strains C->D H Select strains with known resistance mechanisms to other antibiotics (e.g., MRSA, VRE) E Determine MICs of a panel of conventional antibiotics against This compound-resistant strains F Compare MICs with those of the parental susceptible strains E->F G Analyze for significant increases in MICs (cross-resistance) or decreases (collateral sensitivity) F->G I Determine the MIC of this compound against these resistant strains H->I J Compare with the MIC of this compound against susceptible counterparts I->J

A Comparative Analysis of the Cytotoxicity of Fusaricidin A and Its Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of Fusaricidin A and its known variants. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents or as compounds requiring careful toxicological assessment.

Overview of Fusaricidin and its Variants

Fusaricidins are a class of cyclic lipodepsipeptides produced by various strains of Paenibacillus polymyxa. They are characterized by a hexadepsipeptide ring linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. These compounds have garnered significant interest for their potent antifungal and antibacterial properties. However, their therapeutic potential is intrinsically linked to their cytotoxic effects on mammalian cells. This guide focuses on the comparative cytotoxicity of this compound and its naturally occurring and engineered variants, including Fusaricidin B, C, D, LI-F05a, LI-F07a, and the novel derivative [ΔAla6] fusaricidin LI-F07a.

Comparative Cytotoxicity Data

While comprehensive IC50 values across a wide range of mammalian cell lines are not uniformly available for all Fusaricidin variants, the existing data provides a strong indication of their cytotoxic potential. The following table summarizes key findings from published research.

Fusaricidin Variant(s)Cell Line(s)Observed Cytotoxic EffectConcentrationCitation(s)
This compound and BBoar sperm, Porcine tubular kidney epithelial cells, Murine fibroblastsMitochondrial depolarization0.5-1 µg/mL[1]
Nuclear fragmentation and apoptosis induction2.5-5 µg/mL[1]
Crude extract containing FusaricidinsBoar spermEC50 for motility inhibition0.5 µg/mL[2]
Fusaricidins (general)MiceLow hemolytic activity and cytotoxicity reported in vivoNot specified[3]
This compound, B, C, DGeneral (in vitro)Active against Gram-positive bacteria and fungiNot specified[4]
[ΔAla6] fusaricidin LI-F07aF. oxysporum, B. cinerea1-fold higher antifungal activity compared to LI-F07a20 mg/L[5]

Note: The data for [ΔAla6] fusaricidin LI-F07a currently pertains to its antifungal activity, and specific mammalian cytotoxicity data is not yet available. The increased efficacy against fungal pathogens suggests that its interaction with cell membranes may be altered, warranting further investigation into its mammalian cell cytotoxicity.

Mechanism of Cytotoxicity: A Pathway of Membrane Disruption

The primary mechanism of cytotoxicity for fusaricidins involves the disruption of cellular and mitochondrial membrane integrity. This is not a classical receptor-mediated signaling pathway but rather a direct biophysical interaction leading to programmed cell death (apoptosis).

The proposed cytotoxic pathway is as follows:

  • Membrane Insertion and Pore Formation: Fusaricidins, with their lipophilic fatty acid tail and cyclic peptide head, are thought to insert into the plasma membrane of mammalian cells. This insertion leads to the formation of ion channels or pores, disrupting the normal ionic homeostasis of the cell.[1]

  • Mitochondrial Targeting and Depolarization: Fusaricidins also target the mitochondrial membranes. Their accumulation in the mitochondria leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of the intrinsic apoptotic pathway.[1][2]

  • Induction of Apoptosis: The depolarization of the mitochondrial membrane triggers the release of pro-apoptotic factors into the cytoplasm. This, coupled with the disruption of cellular ion balance, leads to nuclear fragmentation and the activation of the apoptotic cascade, ultimately resulting in cell death.[1]

Cytotoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fusaricidin Fusaricidin Variant Mito_Membrane Mitochondrial Membrane Fusaricidin->Mito_Membrane Targets Plasma_Membrane Plasma Membrane Fusaricidin->Plasma_Membrane Inserts into Apoptosis Apoptosis ProApoptotic Pro-apoptotic Factors ProApoptotic->Apoptosis Initiates Depolarization Membrane Depolarization Mito_Membrane->Depolarization Causes Depolarization->ProApoptotic Triggers release of Pore_Formation Pore Formation Plasma_Membrane->Pore_Formation Leads to Pore_Formation->Apoptosis

Figure 1. Proposed cytotoxic signaling pathway of Fusaricidin variants in mammalian cells.

Experimental Protocols

The assessment of fusaricidin cytotoxicity relies on a panel of well-established in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Fusaricidin variants for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the extracellular space upon cell lysis. The assay measures the enzymatic activity of LDH in the culture supernatant.

  • Procedure:

    • Plate and treat cells with Fusaricidin variants as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • Incubate the plate at room temperature, protected from light, for a specified time.

    • Measure the absorbance at 490 nm.

    • Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Culture and treat cells with Fusaricidin variants.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

b) Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential.

  • Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to assess the change in ΔΨm.

  • Procedure:

    • Treat cells with Fusaricidin variants.

    • Incubate the cells with the JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope, microplate reader, or flow cytometer to quantify the red and green fluorescence.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well plate) Treatment Treatment with Fusaricidin Variants Cell_Culture->Treatment Incubation Incubation (e.g., 24h, 48h) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay MMP_Assay MMP Assay (JC-1) Incubation->MMP_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition MMP_Assay->Data_Acquisition IC50_Calculation IC50/EC50 Calculation Data_Acquisition->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis

Figure 2. General experimental workflow for assessing the cytotoxicity of Fusaricidin variants.

Conclusion and Future Directions

The available data indicates that this compound and its variants exhibit significant cytotoxicity towards mammalian cells, primarily through the disruption of cell and mitochondrial membranes, leading to apoptosis. Fusaricidins A and B have been shown to be active in the low microgram per milliliter range. While a direct comparison of IC50 values is challenging due to the limited scope of currently published data, the consistent mechanism of action suggests that cytotoxicity is a class effect for these compounds.

Future research should focus on:

  • Standardized Cytotoxicity Screening: A comprehensive study evaluating the IC50 values of a wider range of Fusaricidin variants against a panel of cancerous and non-cancerous mammalian cell lines would be invaluable for a direct comparative analysis.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the peptide ring and the fatty acid chain of fusaricidins impact their cytotoxicity could lead to the development of analogs with improved therapeutic indices (i.e., high antimicrobial activity and low mammalian cell toxicity).

  • In Vivo Toxicity Studies: Further in vivo studies are necessary to understand the systemic toxicity, pharmacokinetics, and pharmacodynamics of promising Fusaricidin variants.

This guide serves as a foundational resource for researchers interested in the cytotoxic properties of fusaricidins. The provided data and protocols can aid in the design of future experiments and the evaluation of these compounds for their potential therapeutic applications.

References

A Head-to-Head Comparison of Fusaricidin A and Iturin A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaricidin A and Iturin A are potent cyclic lipopeptides produced by soil bacteria, garnering significant attention for their broad-spectrum antimicrobial properties. This compound, primarily isolated from Paenibacillus polymyxa, is a depsipeptide known for its strong antifungal and Gram-positive antibacterial activity.[1][2][3] Iturin A, a member of the iturin family produced by Bacillus subtilis and related species, is celebrated for its powerful antifungal capabilities.[4] Both compounds are considered promising candidates for applications in agriculture as biocontrol agents and in medicine for treating infections.[1][4] This guide provides an objective, data-driven comparison of their bioactivities, supported by experimental methodologies and visual pathways.

Mechanisms of Action: A Tale of Two Membranes

While both this compound and Iturin A target cellular membranes, their precise mechanisms exhibit distinct features.

This compound: The primary mode of action for this compound involves the disruption of the cytoplasmic membrane, leading to the leakage of essential cellular contents and the inhibition of spore germination.[1][5] Notably, it also demonstrates the ability to create pores in mitochondrial membranes.[1][6][7] This dual-membrane targeting contributes to its toxicity against a range of organisms.[1][6] Furthermore, this compound can induce systemic resistance in plants, activating their natural defense pathways against pathogens.[1][5]

Iturin A: Iturin A's potent antifungal activity stems from its ability to interact with the cytoplasmic membrane of target cells, creating pores that increase permeability, particularly to K+ ions, leading to osmotic imbalance and cell lysis.[4][8][9] Its mechanism is often described as colloid-osmotic.[8] Beyond direct membrane disruption, Iturin A can also induce oxidative stress by promoting the accumulation of reactive oxygen species (ROS) and interfere with key energy metabolism pathways like the tricarboxylic acid (TCA) cycle.[10][11]

G cluster_Fusaricidin This compound Pathway cluster_Iturin Iturin A Pathway F_Start This compound F_Membrane Cytoplasmic & Mitochondrial Membranes F_Start->F_Membrane Targets F_Inhibition Inhibition of Spore Germination & Hyphal Growth F_Start->F_Inhibition F_ISR Induction of Systemic Resistance (in Plants) F_Start->F_ISR F_Pore Pore Formation F_Membrane->F_Pore F_Leakage Leakage of Cellular Contents (Ions, ATP) F_Pore->F_Leakage F_Death Cell Death F_Leakage->F_Death F_Inhibition->F_Death I_Start Iturin A I_Membrane Cytoplasmic Membrane I_Start->I_Membrane Targets I_ROS Induces Reactive Oxygen Species (ROS) I_Start->I_ROS I_Energy Interferes with Energy Metabolism I_Start->I_Energy I_Pore Pore Formation (K+ Permeability) I_Membrane->I_Pore I_Osmotic Colloid-Osmotic Imbalance I_Pore->I_Osmotic I_Lysis Cell Lysis I_Osmotic->I_Lysis I_ROS->I_Lysis I_Energy->I_Lysis

Figure 1. Comparative mechanisms of action for this compound and Iturin A.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial and hemolytic activities of this compound and Iturin A. Direct comparison is challenging as different studies use varied strains and conditions; however, the data provides a strong indication of their respective potencies.

Table 1: Antifungal Activity (MIC/EC₅₀ in µg/mL)
Fungal SpeciesThis compoundIturin A
Fusarium oxysporum12.5[12]60 (EC₅₀)[13][14]
Aspergillus niger-25[15]
Botrytis cinerea>100-
Rhizoctonia solani25[12]-
Candida albicans3.12150-300
Cryptococcus neoformans0.78-
Table 2: Antibacterial Activity (MIC in µg/mL)
Bacterial SpeciesThis compoundIturin A
Bacillus subtilis6.25[12]-
Staphylococcus aureus0.78 - 3.12[16]-
Erwinia carotovora6.25[12]-
Gram-Negative BacteriaGenerally Inactive[16]Limited Activity[4]

Note: Both compounds demonstrate primary activity against Gram-positive bacteria.[2][4][16]

Table 3: Hemolytic Activity
CompoundHemolytic ActivityComments
This compound LowGenerally reported to have low hemolytic activity and cytotoxicity in mice.[17] However, at high concentrations, it can permeabilize mammalian cell membranes, indicating a potential for toxicity.[1][6]
Iturin A HighKnown to cause dose-dependent hemolysis of human erythrocytes by forming pores in the cell membrane.[4][8] This activity is a significant consideration for therapeutic applications.[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for the key bioassays discussed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound (this compound or Iturin A) in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., fungal spore suspension or bacterial culture) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (24-72 hours), allowing for visible growth in the positive control.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Hemolysis Assay

This assay quantifies the ability of a compound to lyse red blood cells (erythrocytes).

  • Blood Collection: Obtain fresh red blood cells (e.g., rabbit or human) and wash them three times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat.

  • Cell Suspension: Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).

  • Incubation: In a microtiter plate, add 100 µL of the erythrocyte suspension to 100 µL of the test compound at various concentrations (serially diluted in PBS).

  • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

G cluster_workflow General Bioactivity Screening Workflow cluster_assays Parallel Assays start Isolate & Purify Compound (e.g., HPLC) stock Prepare Stock Solution start->stock serial_dilution Perform Serial Dilutions in 96-Well Plates stock->serial_dilution mic_assay Antimicrobial Assay (Add Inoculum) serial_dilution->mic_assay hemolysis_assay Hemolysis Assay (Add Erythrocytes) serial_dilution->hemolysis_assay incubation Incubate under Optimal Conditions mic_assay->incubation hemolysis_assay->incubation readout Measure Results (Visual, Absorbance) incubation->readout analysis Data Analysis (Calculate MIC, % Hemolysis) readout->analysis end Comparative Evaluation analysis->end

Figure 2. A generalized workflow for screening and comparing bioactivities.

Summary and Outlook

Both this compound and Iturin A are formidable antimicrobial agents with distinct profiles that dictate their potential applications.

  • Iturin A stands out for its exceptionally strong and specific antifungal activity.[4] Its mechanism, involving membrane disruption and induction of oxidative stress, makes it a powerful tool against fungal pathogens.[10][11] However, its significant hemolytic activity is a major hurdle for systemic therapeutic use in humans and requires careful consideration in all applications.[8][18]

  • This compound presents a broader spectrum of activity, inhibiting both fungi and Gram-positive bacteria effectively.[2][12] Its ability to disrupt both plasma and mitochondrial membranes, coupled with a lower reported hemolytic activity, may offer a better safety profile for certain applications.[6][17] The unique capacity to induce systemic resistance in plants makes it a particularly attractive candidate for agricultural biocontrol.[5]

References

Fusaricidin A: A Potent Elicitor of Induced Systemic Resistance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fusaricidin A, a cyclic depsipeptide produced by various strains of Paenibacillus polymyxa, has emerged as a significant bioactive compound with potent antifungal properties and the ability to induce systemic resistance (ISR) in plants. This guide provides a comprehensive comparison of this compound's performance in ISR validation with other known inducers, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further research.

Quantitative Performance Comparison of ISR Inducers

The efficacy of this compound in inducing systemic resistance and reducing disease severity has been demonstrated in several plant-pathogen systems. The following tables summarize the quantitative data from various studies, comparing this compound with other well-known ISR elicitors. It is important to note that experimental conditions, including plant species, pathogen, and elicitor concentration, vary across studies, which may influence the observed efficacy.

Table 1: Reduction in Disease Severity by this compound and Other ISR Inducers

ElicitorPlant SpeciesPathogenElicitor Concentration/ApplicationDisease Severity Reduction (%)Reference
This compound Cucumber (Cucumis sativus)Fusarium oxysporum f. sp. cucumerinumCulture filtrate of P. polymyxa WLY78~80% (compared to control)--INVALID-LINK--1]
Fusaricidin Red-pepper (Capsicum annuum)Phytophthora capsici0.1 ppm (foliar spray)45% (pre-treatment) vs 83.3% (control)--INVALID-LINK--2]
Fusaricidin Red-pepper (Capsicum annuum)Phytophthora capsici1.0 ppm (soil drench)3.3% vs 83.3% (control)--INVALID-LINK--2]
Pseudomonas fluorescens WCS417r Arabidopsis (Arabidopsis thaliana)Xanthomonas campestris pv. armoraciaeSoil inoculationSignificant reduction in disease symptoms--INVALID-LINK--3]
Methyl Jasmonate (MeJA) Arabidopsis (Arabidopsis thaliana)Alternaria brassicicola100 µM (spraying)Significant reduction in lesion development and fungal sporulation--INVALID-LINK--4]
Isotianil Banana (Musa spp.)Fusarium oxysporum f. sp. cubense TR4Greenhouse pot experiment50.14% - 56.14%--INVALID-LINK--5]

Table 2: Relative Expression of Defense-Related Genes Induced by this compound

The induction of systemic resistance is often associated with the upregulation of defense-related genes. Quantitative real-time PCR (qRT-PCR) analysis has been instrumental in validating the molecular mechanisms underlying this compound-induced ISR.

GenePlant SpeciesTreatmentFold Change in Expression (Compared to Control)Time PointReference
NPR1 Cucumber (Cucumis sativus)P. polymyxa WLY78 (produces this compound)~2.51 day--INVALID-LINK--6]
PR1 Cucumber (Cucumis sativus)P. polymyxa WLY78 (produces this compound)~201 day--INVALID-LINK--6]
PR2 Cucumber (Cucumis sativus)P. polymyxa WLY78 (produces this compound)~182 days--INVALID-LINK--6]
PR3 Cucumber (Cucumis sativus)P. polymyxa WLY78 (produces this compound)~42 days--INVALID-LINK--6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of ISR inducers. Below are synthesized protocols for key experiments based on published research.

Plant Growth and Treatment Application
  • Plant Material: Cucumber (Cucumis sativus L. cv. Jinyan No. 4) or other susceptible host plants are typically used. Seeds are surface-sterilized and germinated in a controlled environment (e.g., 28°C, 16h light/8h dark cycle).

  • This compound Application:

    • Root Drench: A suspension of P. polymyxa culture filtrate containing this compound or purified this compound solution is applied to the soil around the plant roots. For instance, 10 mL of a bacterial suspension (e.g., 10⁸ CFU/mL) can be used per pot.

    • Foliar Spray: A solution of purified this compound at a specific concentration (e.g., 0.1 ppm) is sprayed evenly onto the plant leaves until runoff.

  • Pathogen Inoculation: After a specific induction period (e.g., 3-7 days) post-elicitor treatment, plants are challenged with the pathogen. For soil-borne pathogens like Fusarium oxysporum, a spore suspension (e.g., 10⁷ spores/mL) is inoculated into the soil. For foliar pathogens, a spore suspension is sprayed onto the leaves.

  • Control Groups: Control groups should include plants treated with water or a non-producing mutant strain of P. polymyxa and challenged with the pathogen, as well as mock-inoculated plants.

Disease Severity Assessment
  • Disease severity is typically assessed at regular intervals (e.g., 7, 14, and 21 days) after pathogen inoculation.

  • A disease index is often used, where plants are scored on a scale (e.g., 0-4 or 0-5) based on the severity of symptoms (e.g., leaf yellowing, wilting, vascular discoloration).

  • The disease severity index can be calculated using the formula: Disease Index = [Σ (disease grade × number of plants in that grade) / (total number of plants × highest disease grade)] × 100.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from leaf or root tissues at different time points after elicitor treatment using a suitable RNA extraction kit or protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression levels of defense-related genes (e.g., NPR1, PR1, PR2, PR3) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound-induced ISR and a typical experimental workflow for its validation.

FusaricidinA_ISR_Pathway FusaricidinA This compound PlantCell Plant Root Cell FusaricidinA->PlantCell Perception SA_Accumulation Salicylic Acid (SA) Accumulation PlantCell->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation PR_Genes Pathogenesis-Related (PR) Gene Expression (PR1, PR2, PR3) NPR1_Activation->PR_Genes ISR Induced Systemic Resistance (ISR) PR_Genes->ISR

Caption: Signaling pathway of this compound-induced systemic resistance in plants.

ISR_Validation_Workflow Start Start: Plant Cultivation Treatment Elicitor Application (this compound / Control) Start->Treatment Induction Induction Period (3-7 days) Treatment->Induction Challenge Pathogen Inoculation Induction->Challenge Assessment Data Collection Challenge->Assessment DiseaseAssay Disease Severity Assessment Assessment->DiseaseAssay GeneExpression qRT-PCR for Defense Gene Expression Assessment->GeneExpression End End: Data Analysis & Comparison DiseaseAssay->End GeneExpression->End

Caption: Experimental workflow for the validation of induced systemic resistance.

Conclusion

The available data strongly support the role of this compound as a potent inducer of systemic resistance in plants. Its ability to significantly reduce disease severity and upregulate key defense-related genes, primarily through the salicylic acid-dependent signaling pathway, makes it a promising candidate for the development of novel, eco-friendly plant protection strategies. While direct comparative data with other elicitors under standardized conditions are still needed for a complete picture, the existing evidence highlights the potential of this compound as a valuable tool in sustainable agriculture and disease management. Further research focusing on optimizing application methods and understanding its broader efficacy spectrum across different plant species and pathogens is warranted.

References

A Comparative Analysis of Novel Fusaricidin Analogs and Their Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of new fusaricidin analogs against their parent compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the antimicrobial and potential anticancer activities of these novel compounds, supported by experimental data and detailed protocols.

Introduction to Fusaricidins

Fusaricidins are a class of cyclic lipopeptides produced by species of the bacterium Paenibacillus. They are composed of a cyclic peptide core and a lipid side chain.[1] Known for their potent antimicrobial properties, fusaricidins have garnered significant interest as potential therapeutic agents.[2] This guide focuses on the comparative performance of recently developed fusaricidin analogs: CLP 2605-4 , CLP 2612-8.1 , and [ΔAla⁶] fusaricidin LI-F07a , benchmarked against their respective parent compounds.

Antimicrobial Activity

The primary therapeutic potential of fusaricidins and their analogs lies in their antimicrobial activity, particularly against Gram-positive bacteria and various fungi.

Comparative Efficacy of New Analogs

Recent studies have demonstrated the potent antimicrobial effects of novel fusaricidin analogs. The data suggests that strategic modifications to the fusaricidin structure can enhance efficacy against specific pathogens.

The analog CLP 2605-4 has shown significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), while CLP 2612-8.1 is particularly efficacious against Pseudomonas aeruginosa.[3] Another novel analog, [ΔAla⁶] fusaricidin LI-F07a , exhibits enhanced antifungal activity compared to its parent compound, fusaricidin LI-F07a.[4]

CompoundTarget OrganismMIC (μg/mL)Parent Compound MIC (μg/mL)Reference
CLP 2605-4 S. aureus (MRSA) ATCC 7006993.1 - 6.250.78 - 3.12 (S. aureus)¹[3][5]
CLP 2612-8.1 P. aeruginosa ATCC-2785312.5 - 25No activity observed²[3][5]
[ΔAla⁶] fusaricidin LI-F07a Fusarium oxysporum, Botrytis cinerea1-fold higher activity(Baseline)[4]

¹MIC for parent compound Fusaricidin A/LI-F04a against S. aureus.[5] ²Parental fusaricidins generally show no activity against Gram-negative bacteria.[5]

Anticancer Potential

While specific data on the anticancer activity of the new analogs CLP 2605-4, CLP 2612-8.1, and [ΔAla⁶] fusaricidin LI-F07a is not yet available, the broader class of fusaricidins has demonstrated cytotoxic effects against various cancer cell lines.

Fusaricidins have been shown to induce apoptosis in mammalian cells by creating pores in mitochondrial and plasma membranes.[6] This mechanism suggests a potential for these compounds in cancer therapy. Studies on fusaric acid, a related compound, have shown potent anti-proliferative activity against human colon and breast adenocarcinoma cell lines.[7] It has been observed to inhibit DNA synthesis and induce apoptosis through endoplasmic reticulum stress in MCF-7 human breast cancer cells.[8] Lipopeptides from Bacillus and Paenibacillus species are recognized for their potential as anticancer agents.[9][10]

Further research is required to determine the specific anticancer efficacy of the novel fusaricidin analogs.

Mechanism of Action

The primary mechanism of action for fusaricidins involves the disruption of cell membranes.

dot

cluster_fusaricidin Fusaricidin Analog cluster_membrane Bacterial/Fungal Cell Membrane cluster_effect Cellular Effects Fusaricidin Positively Charged Lipid Tail Membrane Negatively Charged Phospholipids Fusaricidin->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Lipid Tail Insertion Leakage Ion Leakage Pore->Leakage Disruption Membrane Potential Disruption Leakage->Disruption Death Cell Death Disruption->Death

Caption: Proposed mechanism of antimicrobial action for fusaricidin analogs.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the fusaricidin analogs.

dot

A Prepare serial dilutions of fusaricidin analogs in a 96-well microtiter plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Incubate the plate at the optimal temperature for the microorganism (18-24h) B->C D Visually assess for turbidity or use a spectrophotometer to measure growth C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Compounds: Serially dilute the fusaricidin analogs in appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits the visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

This protocol is used to assess the cytotoxic (anticancer) activity of the fusaricidin analogs.

dot

A Seed cancer cells in a 96-well plate and allow them to adhere B Treat cells with various concentrations of fusaricidin analogs A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize the formazan crystals with a solvent (e.g., DMSO) D->E F Measure the absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the fusaricidin analogs.

  • Incubation: Incubate the treated cells for a specified duration, typically 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Fusaricidin Biosynthesis Regulation in Paenibacillus polymyxa

The production of fusaricidin is regulated by a complex signaling pathway. Understanding this pathway is crucial for optimizing the production of these valuable compounds.

dot

KinB KinB (Sensor Kinase) Spo0A Spo0A KinB->Spo0A Phosphorylation Cascade AbrB AbrB (Repressor) Spo0A->AbrB Inhibits transcription fus_operon fus Operon AbrB->fus_operon Represses transcription Fusaricidin Fusaricidin Biosynthesis fus_operon->Fusaricidin

Caption: The KinB-Spo0A-AbrB signaling pathway in P. polymyxa.

Conclusion

The novel fusaricidin analogs CLP 2605-4, CLP 2612-8.1, and [ΔAla⁶] fusaricidin LI-F07a demonstrate promising and, in some cases, enhanced antimicrobial and antifungal activities compared to their parent compounds. While their direct anticancer efficacy remains to be elucidated, the known cytotoxic properties of the fusaricidin class suggest a potential avenue for future investigation. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antimicrobial candidates.

References

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